Cysteamine bitartrate
Description
Properties
IUPAC Name |
2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJTUFFDRENDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-19-9 | |
| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Cysteamine Bitartrate in Lysosomal Storage Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Lysosomal Storage Diseases and the Case of Cystinosis
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the abnormal accumulation of various substances within the lysosomes of cells. This accumulation is typically due to a deficiency in a specific lysosomal enzyme or transporter protein. Cystinosis is a quintessential example of an LSD, arising from mutations in the CTNS gene.[1][2][3] This gene encodes cystinosin, a lysosomal transmembrane protein responsible for transporting the amino acid cystine out of the lysosome.[1][3] In individuals with cystinosis, the malfunction of this transporter leads to the pathological accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage and affecting multiple organs, most notably the kidneys and eyes.[1][3]
Cysteamine (B1669678) Bitartrate (B1229483): The Primary Therapeutic Agent
Cysteamine bitartrate is the cornerstone of treatment for nephropathic cystinosis.[3][4] It is an aminothiol (B82208) that acts as a cystine-depleting agent, mitigating the cellular and tissue damage caused by cystine accumulation.[1][4] Early and lifelong administration of cysteamine is recommended to preserve organ function, particularly renal function, and to slow the progression of the disease.[4]
Core Mechanism of Action: The Disulfide Interchange
The primary therapeutic effect of this compound is achieved through a biochemical process known as a disulfide interchange reaction within the lysosome.
-
Lysosomal Entry: After administration, this compound is metabolized to cysteamine, which is capable of entering the lysosomes.[1]
-
Reaction with Cystine: Inside the lysosome, the thiol group of cysteamine reacts with the disulfide bond of the accumulated cystine.[2][5]
-
Formation of a Mixed Disulfide: This reaction cleaves the cystine molecule, forming cysteine and a mixed disulfide of cysteine and cysteamine.[1][2][5]
-
Alternative Egress: The resulting cysteine-cysteamine mixed disulfide is structurally similar to lysine (B10760008) and can exit the lysosome via the PQLC2 lysine transporter, bypassing the defective cystinosin transporter.[2][3] Cysteine can also leave the lysosome through its own transporter.[2]
This mechanism effectively reduces the intralysosomal cystine concentration, which is the primary therapeutic goal in the management of cystinosis.[1][4]
Caption: this compound's mechanism of action in bypassing the defective cystinosin transporter.
Quantitative Data on Therapeutic Efficacy
The efficacy of this compound is primarily monitored by measuring white blood cell (WBC) cystine levels. The goal of therapy is to maintain these levels below a target threshold to prevent long-term complications.
| Parameter | Untreated Patients | Treated Patients (Target) | Source |
| WBC Cystine Level (nmol ½ cystine/mg protein) | > 2.0 | < 1.0 | [6] |
| Renal Function | Progressive decline leading to end-stage renal disease | Slowed progression of renal disease | [3] |
| Growth | Significant growth retardation | Improved growth velocity | [6] |
Key Experimental Protocols
Measurement of White Blood Cell (WBC) Cystine
Objective: To quantify the intracellular cystine levels in leukocytes for the diagnosis and therapeutic monitoring of cystinosis.
Methodology:
-
Leukocyte Isolation:
-
Whole blood is collected in heparinized tubes.
-
Leukocytes are isolated, often through methods like dextran (B179266) sedimentation or immunomagnetic granulocyte purification.[7]
-
-
Cell Lysis and Protein Precipitation:
-
The isolated leukocytes are lysed, and proteins are precipitated, typically using sulfosalicylic acid.[8]
-
-
Cystine Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard, offering high specificity and a low limit of quantification.[9][10] The supernatant from the protein precipitation step is analyzed to determine the cystine concentration.[9]
-
Cystine Binding Protein Assay: A historical method involving a competitive binding assay with a radiolabeled cystine tracer.[9]
-
-
Protein Quantification:
-
The total protein content of the leukocyte pellet is measured using standard colorimetric assays such as the Lowry, Bradford, or BCA methods.[9]
-
-
Normalization:
-
The cystine concentration is normalized to the protein content and is typically expressed as nmol of half-cystine per mg of protein.[6]
-
Caption: A generalized experimental workflow for the quantification of WBC cystine levels.
In Vitro Cystine Depletion Assay
Objective: To assess the efficacy of cysteamine or other cystine-depleting agents in a cell-based model.
Methodology:
-
Cell Culture: Fibroblasts or conditionally immortalized proximal tubular epithelial cells (ciPTECs) from cystinosis patients are cultured.[10]
-
Cystine Loading: The cells are incubated with a medium containing a high concentration of cystine to induce intracellular accumulation. For tracking purposes, radiolabeled 35S-cystine can be used.
-
Treatment: The cystine-loaded cells are then treated with various concentrations of cysteamine or the test compound.[10]
-
Sample Collection: At predetermined time points, the cells are harvested.
-
Cystine Measurement: Intracellular cystine levels are quantified using LC-MS/MS as described in the protocol above.
-
Data Analysis: The reduction in intracellular cystine concentration over time and in response to different drug concentrations is calculated to determine the efficacy of the treatment.
Beyond Cystine Depletion: Other Potential Mechanisms
While the disulfide interchange is the primary mechanism, research suggests that cysteamine may have other beneficial effects:
-
Antioxidant Properties: Cysteamine has demonstrated antioxidant effects, which may help to mitigate the oxidative stress associated with lysosomal dysfunction.[3]
-
Modulation of Cellular Processes: Some studies suggest that cysteamine may influence other cellular pathways, although these are less well-characterized than its direct effect on cystine levels.[3]
Conclusion and Future Directions
This compound is a life-saving therapy for individuals with cystinosis, and its mechanism of action is a classic example of substrate reduction therapy for a lysosomal storage disease. The disulfide interchange reaction that facilitates the removal of accumulated cystine from lysosomes is well-understood and forms the basis of its clinical efficacy. Current research is focused on developing new formulations, such as delayed-release capsules, to improve patient adherence and quality of life by reducing the dosing frequency.[4][6] Additionally, the exploration of gene and stem cell therapies holds promise for a more definitive cure for this and other lysosomal storage diseases. A thorough understanding of the foundational mechanism of this compound is crucial for the development of these next-generation therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - Clinical Review Report: Cysteamine delayed-release capsules (Procysbi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. erndim.org [erndim.org]
- 10. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Aminothiol's Journey: A Technical History of Cysteamine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the history of cysteamine (B1669678) bitartrate (B1229483), from its initial discovery and synthesis to its development as a cornerstone therapy for cystinosis and its exploration in other therapeutic areas. The following sections detail the scientific milestones, key experimental findings, and the evolution of our understanding of this multifaceted molecule.
Early Discovery and Synthesis
Cysteamine, chemically known as 2-aminoethanethiol, is an endogenous aminothiol (B82208) derived from the degradation of coenzyme A in mammals. Its initial discovery was not linked to a specific therapeutic application but rather as a fundamental biomolecule. Early research in the first half of the 20th century focused on the chemical synthesis and characterization of cysteamine and its oxidized disulfide form, cystamine (B1669676).
One of the earliest documented syntheses of cystamine involved the thermal decarboxylation of the amino acid cystine. Later, in 1940, a method for synthesizing cystamine through the oxidation of cysteamine with hydrogen peroxide was described. These early synthetic methods laid the groundwork for producing cysteamine for further investigation. The bitartrate salt of cysteamine was later developed to improve the stability and palatability of the compound for pharmaceutical use.
Preclinical Development: From Radiation Protection to a Lifesaving Treatment for Cystinosis
Cysteamine's therapeutic potential was first explored for its radioprotective properties in the 1950s. However, its most significant preclinical breakthrough came with the discovery of its efficacy in the lysosomal storage disorder, cystinosis.
Nephropathic cystinosis is a rare, autosomal recessive genetic disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. Defective cystinosin leads to the accumulation of cystine crystals within the lysosomes of various tissues, causing widespread organ damage, particularly to the kidneys and eyes.
The pivotal discovery that cysteamine could deplete intralysosomal cystine was a turning point in the management of cystinosis. Preclinical studies in animal models of cystinosis, such as Ctns knockout mice, demonstrated the efficacy of cysteamine bitartrate in reducing cystine levels in various organs and preserving renal function.
Key Preclinical Findings:
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Ctns knockout mice | Cysteamine in drinking water | - Significantly reduced cystine levels in all tissues examined (kidney, liver, spleen, etc.).- Preserved renal function, as evidenced by lower serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.- Improved overall survival compared to untreated mice. | |
| Cystinotic rats | Oral administration of this compound | - Delayed the progression of renal disease.- Reduced the severity of ocular manifestations. |
Clinical Development and Regulatory Milestones
The promising preclinical data paved the way for clinical trials in patients with cystinosis. These trials confirmed the efficacy of cysteamine in depleting white blood cell (WBC) cystine levels, which is used as a biomarker for treatment efficacy.
The immediate-release formulation of this compound, Cystagon® , was approved by the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of nephropathic cystinosis. While highly effective, the short half-life of immediate-release cysteamine necessitated a demanding dosing schedule of every six hours, which posed a significant burden on patients and their families, often leading to non-adherence.
To address this challenge, a delayed-release formulation of this compound, Procysbi® , was developed. This formulation, featuring enteric-coated microbeads, allows for twice-daily dosing. Clinical trials demonstrated that Procysbi® was non-inferior to Cystagon® in controlling WBC cystine levels. Procysbi® received FDA approval in 2013.
Pivotal Clinical Trial Data:
| Trial Identifier | Formulation | Number of Patients | Dosing Regimen | Primary Endpoint | Key Outcome |
| NCT01000961 | Delayed-Release (Procysbi®) vs. Immediate-Release (Cystagon®) | 43 | Procysbi®: Every 12 hoursCystagon®: Every 6 hours | White Blood Cell (WBC) Cystine Levels | Procysbi® was non-inferior to Cystagon® in maintaining WBC cystine levels below 1 nmol/half-cystine/mg protein. |
| RP103-04 (Extension Study) | Delayed-Release (Procysbi®) | 15 (treatment-naïve patients <6 years) | Twice daily | WBC Cystine Levels, Renal Function, Growth | Significant decrease in WBC cystine levels, improvement in estimated glomerular filtration rate (eGFR), and positive effects on growth. |
Mechanism of Action
This compound's therapeutic effects stem from several distinct mechanisms of action, with the most well-characterized being its role in cystine depletion in cystinosis.
Cystine Depletion in Cystinosis
The primary mechanism of action of cysteamine in cystinosis is the reduction of intralysosomal cystine. Cysteamine enters the lysosome and, through a thiol-disulfide exchange reaction, breaks the disulfide bond in cystine. This reaction forms cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products can then be transported out of the lysosome via alternative transport systems, bypassing the defective cystinosin transporter.
Antioxidant Effects
Cysteamine is a potent antioxidant that combats oxidative stress through multiple mechanisms:
-
Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge reactive oxygen species (ROS).
-
Replenishment of Intracellular Glutathione (GSH): Cysteamine promotes the uptake of cystine and its reduction to cysteine, the rate-limiting precursor for the synthesis of glutathione, the cell's primary endogenous antioxidant.
-
Modulation of Antioxidant Enzymes: Cysteamine has been shown to increase the activity of antioxidant enzymes such as catalase.
Depigmenting Effects
Topical cysteamine has shown promise in treating hyperpigmentation disorders like melasma. Its depigmenting effects are attributed to several actions within the melanogenesis pathway:
-
Inhibition of Tyrosinase and Peroxidase: Cysteamine inhibits these key enzymes involved in melanin (B1238610) synthesis.
-
Scavenging of Dopaquinone: It removes this intermediate in the melanin production pathway.
-
Chelation of Iron and Copper Ions: These metal ions are cofactors for tyrosinase.
-
Increasing Intracellular Glutathione: GSH can inhibit melanin synthesis.
Experimental Protocols
Measurement of White Blood Cell (WBC) Cystine Levels
The monitoring of WBC cystine levels is crucial for managing cystinosis patients on cysteamine therapy. The gold standard method for this measurement is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Sample Collection: Whole blood is collected in an acid-citrate-dextrose (ACD) tube.
-
Leukocyte Isolation: Leukocytes are isolated from the whole blood sample, often through a density gradient centrifugation method. More sensitive methods may involve the specific isolation of polymorphonuclear leukocytes.
-
Protein Precipitation: The isolated leukocytes are lysed, and the protein is precipitated, typically with an acid such as sulfosalicylic acid.
-
Cystine Measurement: The cystine content in the protein-free supernatant is quantified using HPLC-MS/MS.
-
Protein Quantification: The protein content of the leukocyte pellet is determined using a standard protein assay (e.g., Lowry or Bradford assay).
-
Normalization: The cystine concentration is normalized to the protein content and expressed as nmol half-cystine/mg protein.
In Vitro Antioxidant Capacity Assessment (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.
Protocol Outline:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of a substrate, such as L-DOPA, are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the tyrosinase solution, the test compound (this compound at various concentrations), and the buffer. A control well contains the enzyme and buffer without the inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to all wells.
-
Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the formation of dopachrome (B613829), a colored product, is monitored by measuring the absorbance at approximately 475 nm at regular intervals.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of cysteamine to that of the control.
Future Directions
The journey of this compound from a simple aminothiol to a life-altering medication for cystinosis is a testament to the power of scientific discovery and drug development. Ongoing research continues to explore the full therapeutic potential of this molecule. Areas of active investigation include its use in other neurodegenerative diseases, such as Huntington's disease, and its topical application for various dermatological conditions. The development of novel formulations and delivery systems for cysteamine remains an important area of research to further improve patient adherence and quality of life. As our understanding of the intricate cellular pathways modulated by cysteamine deepens, new therapeutic opportunities for this "old" drug are likely to emerge.
Cysteamine bitartrate synthesis pathway and chemical properties
An In-depth Technical Guide to Cysteamine (B1669678) Bitartrate (B1229483): Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine bitartrate is a critical therapeutic agent for the management of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] As an aminothiol, its primary function is to deplete the intralysosomal accumulation of cystine, the hallmark of the disease.[1][3][4] This technical guide provides a comprehensive overview of the synthesis pathways of this compound, its key chemical and physical properties, detailed experimental protocols, and its mechanism of action. The information is intended to serve as a core resource for researchers, chemists, and pharmaceutical professionals involved in the study and development of cysteamine-based therapies.
Chemical Properties of this compound
This compound is the tartaric acid salt of cysteamine.[5] The salt form provides greater stability compared to the cysteamine free base, which is prone to oxidation.[6] It presents as a white to off-white, water-soluble crystalline powder.[5][7][8]
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid | [9] |
| Synonyms | Mercaptamine bitartrate, Cystagon, Procysbi | [7][9] |
| CAS Number | 27761-19-9 | [9][10] |
| Molecular Formula | C₆H₁₃NO₆S (or C₂H₇NS · C₄H₆O₆) | [5][7][9][10] |
| Molecular Weight | 227.24 g/mol | [5][8][9] |
| Melting Point | 97-98.5 °C | [10] |
| Appearance | White to off-white crystalline powder | [5][7][8] |
| Solubility | Water: Freely soluble / 45 mg/mL (198.03 mM) | [4][5][8] |
| Ethanol (B145695): Insoluble | [4] | |
| DMSO: Insoluble (or 45 mg/mL with fresh DMSO) | [4][11] | |
| pKa (Cysteamine) | 10.4 | [12] |
Synthesis Pathways
The synthesis of this compound is a two-stage process: first, the synthesis of the active moiety, cysteamine (or its hydrochloride salt), followed by its reaction with L-(+)-tartaric acid. Several routes to cysteamine have been developed, primarily starting from ethanolamine (B43304) or 2-chloroethylamine (B1212225). A key challenge in cysteamine synthesis is preventing its oxidation to the disulfide dimer, cystamine.[13]
Pathway 1: From Ethanolamine via 2-Aminoethyl Hydrogen Sulfate and Thiazolidine (B150603) Intermediates
This is a common and robust industrial method. It involves the conversion of ethanolamine to an intermediate that is then cyclized and hydrolyzed.[14][15][16] A modern variation uses a thiazolidine intermediate to protect the thiol group and minimize oxidation.[3]
Pathway 2: From 2-Chloroethylamine Hydrochloride
This pathway involves the reaction of 2-chloroethylamine hydrochloride with a sulfur source, such as sodium thiocarbonate, followed by hydrolysis to yield cysteamine.[14][17] The resulting cysteamine hydrochloride can then be converted to the bitartrate salt.
Pathway 3: From Aziridine (B145994)
The synthesis of cysteamine can also be achieved through the ring-opening of aziridine with hydrogen sulfide. Aziridines are strained three-membered rings that readily undergo ring-opening reactions.[18][19] This method offers a direct route to the 2-aminoethanethiol structure.
Mechanism of Action in Cystinosis
Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] A defective cystinosin protein leads to the accumulation and crystallization of cystine within lysosomes, causing cellular damage, particularly in the kidneys and eyes.[1][2]
This compound therapy works by reducing these intralysosomal cystine levels.[1][20] After administration, the compound is metabolized to cysteamine, which enters the lysosome. Inside, cysteamine participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule (Cys-S-S-Cys) to form cysteine and a mixed disulfide of cysteine-cysteamine (Cys-S-S-Cysteamine).[1][3][21] Unlike cystine, both of these products can exit the lysosome via alternative transport pathways that are unaffected in cystinosis, such as the PQLC2 transporter for the mixed disulfide.[2][3] This effectively bypasses the defective cystinosin transporter, depletes the stored cystine, and mitigates cellular damage.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, compiled from published patents and scientific literature.
Protocol: Synthesis of this compound from Cysteamine Hydrochloride
This protocol describes the conversion of commercially available cysteamine hydrochloride to this compound.
Materials:
-
Cysteamine hydrochloride
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
L-(+)-Tartaric acid
-
Butylated hydroxyanisole (BHA, antioxidant)
-
Celite for filtration
Procedure:
-
Preparation of Cysteamine Free Base: In a reaction vessel, prepare a mixture of ethanol (10 parts by volume, e.g., 1000 mL), butylated hydroxyanisole (0.01 parts by weight, e.g., 1 g), and cysteamine hydrochloride (1 part by weight, e.g., 100 g).[22]
-
Stir the mixture and cool it to a temperature of 5 to 10°C.[22]
-
Separately, prepare a solution of sodium hydroxide (0.35 parts by weight, e.g., 35.2 g) in ethanol (5 parts by volume, e.g., 500 mL).[22]
-
Add the ethanolic NaOH solution to the cysteamine hydrochloride mixture over a period of 30 minutes, maintaining the temperature between 10 to 15°C.[22]
-
Stir the resulting mixture for 45 minutes at 10 to 15°C. A precipitate of sodium chloride will form.[22]
-
Filter the mixture through a pad of celite to remove the precipitated sodium chloride. The filtrate contains the cysteamine free base.[22]
-
Salt Formation: In a separate vessel, prepare a mixture of ethanol (12.5 parts by volume, e.g., 1250 mL), butylated hydroxyanisole (0.01 parts by weight, e.g., 1 g), and L-(+)-tartaric acid (1.32 parts by weight, e.g., 132 g). Heat this mixture to 55-60°C.[22]
-
Add the cysteamine free base filtrate to the tartaric acid solution.[22]
-
Heat the combined reaction mixture to 70-75°C and stir for 45 minutes.[22]
-
Isolation and Purification: Cool the mixture to 20-30°C and stir for 40 minutes to allow this compound to crystallize.[22]
-
Filter the solid product, wash it with ethanol, and dry under vacuum to yield crude this compound.[22]
-
For further purification, the crude product can be recrystallized from methanol (B129727) or an ethanol/water mixture.[22]
Protocol: Quality Control Analysis by RP-HPLC
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound and quantifying related substances, such as the primary oxidant impurity, cystamine.
Instrumentation and Columns:
-
HPLC system with UV or electrochemical detector.
-
Column: C18 reverse-phase column (e.g., Shim-pack Sceptre HD-C18, 5 µm, 4.6 x 250 mm).[6]
Reagents and Mobile Phase:
-
Mobile Phase A: 43 mM 1-hexanesulfonic acid sodium salt monohydrate buffer, with pH adjusted to 2.2 using 0.1% orthophosphoric acid.[6] An alternative could be a buffer of 1-octanesulfonic acid sodium and sodium phosphate.[23]
-
Mobile Phase B: Acetonitrile.[6]
-
Sample Diluent: Mobile Phase A.
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10-20 µL.
-
Gradient Program: A gradient elution is typically used to separate cysteamine from its impurities. A representative program is as follows[6]:
-
0-12 min: 100% A
-
12.1-30 min: Gradient to 80% A / 20% B
-
30.1-45 min: Gradient to 70% A / 30% B
-
45.1-60 min: Return to 100% A and re-equilibrate.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 0.5 mg/mL).[23] Use low-actinic glassware to protect from light.
-
Prepare reference standards for cysteamine and known impurities (e.g., cystamine) in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. This compound | 27761-19-9 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 27761-19-9: this compound | CymitQuimica [cymitquimica.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound | C6H13NO6S | CID 11958147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:27761-19-9 | Chemsrc [chemsrc.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tdcommons.org [tdcommons.org]
- 14. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. asianpubs.org [asianpubs.org]
- 16. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. Cystinosis Medication: Cystine-depleting agents [emedicine.medscape.com]
- 21. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 22. US10251850B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 23. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]
- 24. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of Cysteamine Bitartrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of cysteamine (B1669678) bitartrate (B1229483), a compound of significant interest for its therapeutic potential in various rare diseases. This document synthesizes key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology from preclinical studies, offering a valuable resource for researchers engaged in drug discovery and development.
Core Pharmacological Profile
Cysteamine bitartrate is a well-established cystine-depleting agent, primarily known for its use in the treatment of nephropathic cystinosis.[1][2][3][4][5][6][7][8][9] Its mechanism of action in this context is the reduction of intralysosomal cystine accumulation. Beyond cystinosis, preclinical evidence suggests a broader therapeutic potential, particularly in mitochondrial respiratory chain (RC) diseases, where it is thought to exert antioxidant effects.[10][11]
Mechanism of Action
The primary mechanism of cysteamine involves a thiol-disulfide exchange with cystine within the lysosomes. This reaction forms cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome, thereby reducing the harmful accumulation of cystine crystals.
In the context of mitochondrial diseases, this compound is hypothesized to enhance glutathione (B108866) biosynthesis, a critical endogenous antioxidant, by increasing the availability of its precursor, cysteine.[10][11] However, preclinical studies have shown that its therapeutic effects in models of RC disease may not be directly linked to an overall increase in glutathione levels.[10][11] Instead, it appears to modulate a complex network of metabolic and signaling pathways.[10]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of white blood cell (WBC) cystine levels, which serves as a key biomarker for therapeutic efficacy in cystinosis.[1][4][6][7] Preclinical studies have also demonstrated its ability to improve mitochondrial membrane potential and reduce oxidative stress in models of mitochondrial disease.[10][11]
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have shown that cysteamine is rapidly absorbed, with peak plasma concentrations (Cmax) achieved shortly after administration. It undergoes metabolism and is cleared from the plasma relatively quickly. The following table summarizes key pharmacokinetic parameters from a study in rats.
| Parameter | Value | Species | Administration Route |
| Tmax (minutes) | ~15-30 | Rat | Intragastric |
| Apparent Half-life (t½) | ~1.5 hours | Rat | Intragastric |
Note: Pharmacokinetic parameters can vary depending on the specific study design, dosage, and analytical methods used.
Toxicology
Preclinical studies have established a narrow therapeutic window for this compound, with toxicity observed at millimolar concentrations in various models, including C. elegans, zebrafish, and human fibroblasts.[10][11] This toxicity is directly correlated with a marked induction of hydrogen peroxide production.[10][11] In contrast, therapeutic effects are typically observed in the micromolar range.[10][11]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data gathered from preclinical studies of this compound.
Table 1: In Vitro and In Vivo Toxicity of this compound
| Model Organism/Cell Line | Toxic Concentration | Observed Effect |
| Caenorhabditis elegans | ≥ 1 mM | Impaired egg hatching, delayed or aborted development |
| Zebrafish (Danio rerio) | > 200 µM | Not well-tolerated |
| Human Fibroblasts | ≥ 1 mM | Cell death |
Table 2: Therapeutic Concentrations of this compound in Preclinical Models
| Model Organism/Cell Line | Therapeutic Concentration Range | Observed Therapeutic Effect |
| Caenorhabditis elegans (gas-1 mutant) | Micromolar range | Improved mitochondrial membrane potential and oxidative stress, modest improvement in fecundity |
| Human Fibroblasts (FBXL4 mutant) | 10 - 100 µM | Improved survival in the presence of a mitochondrial stressor |
| Zebrafish (Danio rerio) | Micromolar range | Protection from brain death induced by rotenone (B1679576) and azide (B81097) |
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, although its effects can be context-dependent, varying between different disease models and species.
In preclinical models of mitochondrial RC disease, this compound treatment has been associated with the normalization of genes within the mTOR signaling pathway in C. elegans.[10] However, this effect was not significantly replicated in human fibroblast models of the same disease.[10]
Furthermore, studies have indicated that while increased MAPK signaling was observed in a C. elegans model of RC disease, this compound treatment did not rescue this upregulation.[10] In human fibroblasts, a 24-hour treatment with this compound showed a trend towards partial improvement in several immune response pathways, including B-cell receptor signaling , JAK-STAT signaling , and NF-κB signaling .[10]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Toxicity and Efficacy in C. elegans
-
Objective: To determine the maximum tolerated dose and assess the therapeutic efficacy of this compound in a C. elegans model of mitochondrial disease.
-
Methodology:
-
Synchronized L1 stage worms (e.g., wild-type N2 and gas-1(fc21) mutants) are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
This compound is added to the NGM agar (B569324) at a range of concentrations (e.g., nanomolar to millimolar).
-
For toxicity assessment in wild-type worms, endpoints such as egg hatching rate, larval development, and survival are monitored over several days.
-
For efficacy assessment in gas-1(fc21) worms, fecundity (number of offspring) and lifespan are measured.
-
Mitochondrial health is assessed by staining with fluorescent dyes such as TMRE (to measure membrane potential) and MitoSOX Red (to measure mitochondrial reactive oxygen species) followed by fluorescence microscopy and image analysis.
-
Zebrafish Brain Death Assay
-
Objective: To evaluate the protective effect of this compound against chemically-induced neuronal cell death in zebrafish larvae.
-
Methodology:
-
Zebrafish embryos are raised to 5 days post-fertilization (dpf).
-
Larvae are pre-incubated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Neuronal cell death is induced by exposing the larvae to neurotoxins such as rotenone (complex I inhibitor) or sodium azide (complex IV inhibitor).
-
Brain death is assessed by monitoring for the cessation of heartbeat and movement under a stereomicroscope.
-
The percentage of surviving larvae in each treatment group is calculated and compared to the control group.
-
Transcriptomic Analysis by RNAseq in C. elegans
-
Objective: To identify global changes in gene expression in response to this compound treatment.
-
Methodology:
-
Synchronized young adult worms (e.g., gas-1(fc21)) are treated with a therapeutic concentration of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Total RNA is extracted from the worms using a standard protocol (e.g., Trizol-based extraction followed by column purification).
-
RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
RNA sequencing libraries are prepared from high-quality RNA samples.
-
Sequencing is performed on a high-throughput sequencing platform.
-
Bioinformatic analysis of the sequencing data is conducted to identify differentially expressed genes and perform pathway analysis.
-
Preclinical Development Workflow
The preclinical development of a compound like this compound for a rare disease typically follows a structured workflow designed to assess its safety and efficacy before moving to clinical trials.
This guide provides a foundational understanding of the preclinical pharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action in various disease contexts and to optimize its therapeutic potential for a range of rare disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. procysbihcp.com [procysbihcp.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. procysbihcp.com [procysbihcp.com]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Controlled Crossover Trial with Delayed-Release this compound in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine Bitartrate as a Potent Antioxidant in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine (B1669678) bitartrate (B1229483), an aminothiol (B82208) compound, is an established therapeutic agent for nephropathic cystinosis, a rare lysosomal storage disorder. Beyond its primary function in depleting cystine accumulation, a growing body of evidence highlights its significant antioxidant properties, making it a compound of interest for mitigating oxidative stress in various cellular models of disease. This technical guide provides an in-depth overview of the antioxidant mechanisms of cysteamine bitartrate, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cellular redox homeostasis.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, primarily revolving around the modulation of intracellular thiol levels and the scavenging of reactive oxygen species (ROS).
1. Cysteine Prodrug and Glutathione (B108866) (GSH) Synthesis: this compound acts as a prodrug of L-cysteine, a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By increasing the intracellular pool of cysteine, cysteamine can potentially enhance the cell's capacity to synthesize GSH, thereby bolstering its primary defense against oxidative damage. However, it is important to note a point of contention in the existing literature. While some studies suggest that cysteamine treatment leads to an increase in total GSH levels, more comprehensive preclinical evaluations have indicated that its therapeutic benefits may occur without a discernible increase in the total glutathione pool.[1][2][3][4] This suggests that while providing a cysteine source is a plausible mechanism, other actions of cysteamine may be more prominent in its antioxidant effects.
2. Direct Scavenging of Reactive Oxygen Species (ROS): The thiol group within the cysteamine molecule enables it to directly scavenge various reactive oxygen species, including superoxide (B77818) radicals and hydrogen peroxide.[5] This direct antioxidant activity provides an immediate line of defense against oxidative insults, protecting cellular components from damage.
3. Modulation of Antioxidant Enzyme Activity: Cysteamine has been shown to influence the activity of key antioxidant enzymes. In some experimental models, it has been observed to increase the activity of catalase (CAT), an enzyme responsible for the decomposition of hydrogen peroxide.[2] Conversely, it has also been reported to decrease the activity of glutathione peroxidase (GPx) in certain contexts.[2] The precise regulation of these enzymes by cysteamine appears to be cell-type and condition-specific, warranting further investigation.
4. Influence on the Keap1-Nrf2-ARE Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical regulator of cellular antioxidant defenses. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Cysteamine, as a thiol-containing compound, has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and proteins.[6]
Quantitative Data on Antioxidant Effects
The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense in different cellular and preclinical models.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell/Model System | This compound Concentration | Oxidative Stressor | % Reduction in ROS | Reference(s) |
| PMA-stimulated RAW macrophages | Not specified | Phorbol myristate acetate (B1210297) (PMA) | 33% | [1][7] |
| Macrophages phagocytosing apoptotic cells | Not specified | Apoptotic renal tubular cells | 43% - 52% | [1][7] |
| Human Corneal Endothelial Cells | Various (0-50 mM) | tert-butyl hydroperoxide (tBHP) | Significant inhibition | [8] |
Table 2: Effect of this compound on Glutathione (GSH) Levels
| Cell/Model System | This compound Concentration | Outcome | Reference(s) |
| C. elegans gas-1(fc21) model | Up to 100 µM | No significant increase in total glutathione levels | [5][9] |
| Cystinotic proximal tubular epithelial cells | Not specified | Increased total glutathione and restored redox status | [3][4] |
| Bovine oocytes | 100 µM | Increased intracellular GSH levels | [10] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | This compound Administration | Effect on Activity | Reference(s) |
| Catalase (CAT) | Cerebral cortex of young rats | Acute administration | Increased | [2] |
| Glutathione Peroxidase (GPx) | Cerebral cortex of young rats | Acute administration | Decreased | [2] |
| Superoxide Dismutase (SOD) | Cerebral cortex of young rats | Acute administration | No significant change | [2] |
Table 4: Effect of this compound on Mitochondrial Function
| Parameter | Model System | This compound Concentration | Outcome | Reference(s) |
| Mitochondrial Membrane Potential | C. elegans gas-1(fc21) model | 10 µM and 100 µM | Significant 20% increase | [5] |
| Mitochondrial Oxidant Burden | C. elegans gas-1(fc21) model | Micromolar range | Significantly reduced | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant properties of this compound in cellular models.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for 80-90% confluency on the day of the experiment. Incubate overnight.
-
Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., PBS or DMSO) and a positive control for oxidative stress (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
DCFH-DA Loading: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium or PBS.
-
Incubation: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density. Express the results as a percentage of the control or as fold change.
Quantification of Intracellular Glutathione (GSH) using the DTNB-GSSG Reductase Recycling Assay
Principle: This colorimetric assay measures total glutathione (GSH + GSSG). The principle is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm. Glutathione reductase is included in the reaction to recycle GSSG back to GSH, allowing for the amplification of the signal and measurement of the total glutathione pool.
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione reductase
-
5% Sulfosalicylic acid (SSA)
-
Phosphate (B84403) buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis and Deproteinization:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 5% SSA and incubating on ice for 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains the glutathione.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, NADPH, and glutathione reductase.
-
In a 96-well plate, add the cell supernatant and the reaction mixture.
-
Prepare a standard curve using known concentrations of GSH.
-
-
Absorbance Measurement:
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the glutathione concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the protein concentration of the cell lysate.
-
Western Blot Analysis of Nrf2 Nuclear Translocation
Principle: Western blotting is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation. This involves separating nuclear and cytoplasmic protein fractions, followed by SDS-PAGE, transfer to a membrane, and immunodetection with an Nrf2-specific antibody.
Materials:
-
Cell lysis buffers for nuclear and cytoplasmic fractionation
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nrf2
-
Primary antibody against a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound for various time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the Nrf2 bands and normalize them to the respective loading controls.
-
Calculate the fold change in nuclear Nrf2 levels compared to the control.
-
Visualization of Signaling Pathways and Workflows
Keap1-Nrf2-ARE Signaling Pathway
The following diagram illustrates the activation of the Nrf2 antioxidant pathway, a key target of this compound.
Caption: Keap1-Nrf2-ARE Signaling Pathway Activation.
General Experimental Workflow for Assessing Antioxidant Capacity
The following diagram outlines a typical experimental workflow for evaluating the antioxidant potential of a compound like this compound in a cellular model.
Caption: Workflow for Antioxidant Capacity Assessment.
Conclusion and Future Directions
This compound demonstrates significant antioxidant properties in various cellular models, acting through multiple mechanisms including potential support of glutathione synthesis, direct ROS scavenging, and modulation of the Nrf2 signaling pathway. Its efficacy in reducing oxidative stress highlights its therapeutic potential beyond cystinosis. However, researchers should be mindful of its narrow therapeutic window, as high concentrations can induce pro-oxidant effects.
Future research should focus on elucidating the precise context-dependent effects of this compound on glutathione homeostasis and the activity of antioxidant enzymes. Further investigation into its interaction with the Nrf2 pathway and other cellular redox-sensitive signaling cascades will provide a more comprehensive understanding of its antioxidant capabilities and inform the development of novel therapeutic strategies for oxidative stress-related diseases.
References
- 1. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel sustained-release this compound formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cysteamine Bitartrate in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cysteamine (B1669678) bitartrate (B1229483), a well-established treatment for the rare genetic disorder nephropathic cystinosis, is gaining significant attention for its therapeutic potential in several neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate multiple pathogenic pathways makes it a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the current understanding of cysteamine bitartrate's role in preclinical models of Huntington's disease, Parkinson's disease, and Alzheimer's disease. It details the compound's multifaceted mechanisms of action, including the enhancement of neurotrophic factor signaling, mitigation of oxidative stress, and modulation of protein aggregation. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field of neurodegeneration.
Introduction to this compound
Cysteamine is the decarboxylated derivative of the amino acid cysteine and its bitartrate salt is the form commonly used in pharmaceutical preparations. In the body, cysteamine and its oxidized form, cystamine (B1669676), exist in a dynamic equilibrium.[1] Primarily known for its function in reducing intralysosomal cystine accumulation in cystinosis, cysteamine's therapeutic reach is now understood to extend to several mechanisms relevant to neurodegeneration.[2] These include antioxidant properties, modulation of protein aggregation, and upregulation of crucial neuroprotective pathways.[3][4]
Mechanisms of Action in Neurodegeneration
This compound exerts its neuroprotective effects through a variety of interconnected pathways.
Enhancement of Neurotrophic Support
A key mechanism of cysteamine's neuroprotective action is its ability to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[5] Cysteamine has been shown to upregulate BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal resilience.[6][7]
Attenuation of Oxidative Stress
Oxidative stress is a common pathological feature of many neurodegenerative diseases. Cysteamine helps to mitigate this by bolstering the cell's antioxidant defenses. It serves as a precursor for cysteine, a rate-limiting amino acid in the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[8] Additionally, cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9]
Modulation of Protein Aggregation
The accumulation of misfolded protein aggregates is a hallmark of several neurodegenerative disorders. Cysteamine has been shown to interfere with this process. For instance, in models of Huntington's disease, it can reduce the aggregation of mutant huntingtin (mHtt) protein.[4] This may be linked to its ability to inhibit transglutaminases, enzymes that can crosslink proteins and promote aggregation.[4]
This compound in Huntington's Disease Models
Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum. Preclinical and clinical studies have provided significant evidence for the potential of this compound as a therapeutic agent for HD.
Quantitative Data from Preclinical and Clinical Studies
| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data [4] |
| R6/2 Mice | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival: Extended by 19.5% (120.8 days vs. 101.1 days placebo; p < 0.001) and 16.8% respectively. Motor Performance: 27% improvement on rotarod. Pathology: Attenuated mutant huntingtin (mHtt) aggregates and striatal neuron atrophy. |
| YAC128 Mice | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss. Motor Function: Did not prevent motor dysfunction. Biomarkers: Reduced transglutaminase (TGase) activity in the forebrain. |
| Human Clinical Trial (CYST-HD) | Delayed-Release this compound | 1200 mg/day | Primary Endpoint (Total Motor Score): No statistically significant difference at 18 months (p = 0.385), though less deterioration was observed compared to placebo. Safety: The treatment was safe and well-tolerated.[10] |
Experimental Protocols
3.2.1. R6/2 Transgenic Mouse Model Study
-
Model: R6/2 transgenic mice, expressing exon 1 of the human HD gene with an expanded CAG repeat, exhibiting a rapid and aggressive phenotype.
-
Drug Administration: Daily intraperitoneal (IP) injections of cystamine (112, 225, or 400 mg/kg) or vehicle (PBS) were initiated at 21 days of age.
-
Behavioral Assessment: Motor performance was evaluated using an accelerating rotarod test.
-
Biochemical Analysis: Transglutaminase (TGase) activity was measured in brain homogenates.[4]
3.2.2. YAC128 Transgenic Mouse Model Study
-
Model: YAC128 transgenic mice, expressing the full-length human huntingtin gene with 128 CAG repeats, exhibiting a slower disease progression.
-
Drug Administration: Cystamine was delivered orally starting at 7 months of age, when the mice were already symptomatic.
-
Neuropathological Analysis: Striatal volume and neuronal counts were assessed using stereological methods.
-
Biochemical Analysis: TGase activity was measured in various brain regions.[4]
3.2.3. Human Clinical Trial (CYST-HD)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 96 patients with early-stage Huntington's disease.
-
Intervention: Participants received either 1200 mg of delayed-release this compound or a placebo daily for 18 months.
-
Primary Outcome Measure: Change in the Total Motor Score (TMS) of the Unified Huntington's Disease Rating Scale (UHDRS).[4][10]
This compound in Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Cysteamine has demonstrated neuroprotective and neurorestorative effects in preclinical models of PD.[11]
Quantitative Data from Preclinical Studies
| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| MPTP-induced Mouse Model | Cysteamine Hydrochloride | 20 mg/kg/day (IP) | Neuroprotection: Significantly decreased dopaminergic neuronal cell death within the substantia nigra and improved dopamine (B1211576) status when administered before, during, and after MPTP treatment.[12] |
| Cys-HCl Induced Parkinson's-like Model in Mice | Cysteamine Hydrochloride | 60 mg/kg (IP) | Motor Function: Induced significant impairments in motor balance and coordination (reduced performance in pole test, beam-walking test, and rotarod test). Olfactory Function: Pronounced reductions in odor discrimination abilities (increased latency in buried-food test). Pathology: Significant reduction in Tyrosine Hydroxylase (TH)-positive cells in the substantia nigra and olfactory bulb.[10] |
Experimental Protocols
4.2.1. MPTP-induced Neurodegeneration in Mice (Neuroprotective Model)
-
Animal Model: Male C57BL/6 mice.
-
Cysteamine Pre-treatment: Administer cysteamine hydrochloride (20 mg/kg/day, i.p.) daily for 4 days prior to MPTP administration.
-
MPTP Administration: A common regimen involves four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals on a single day.
-
Behavioral Analysis: Assess motor coordination using tests such as the rotarod, pole test, and open field test.
-
Biochemical and Histological Analysis: Measure striatal dopamine levels using HPLC and quantify dopaminergic neuron loss in the substantia nigra via tyrosine hydroxylase (TH) immunohistochemistry.[13]
4.2.2. Cysteamine-induced Parkinson's-like Model in Mice (Neurotoxic Model)
-
Animal Model: Male BALB/c mice (4–5 months old).
-
Cysteamine Administration: Administer cysteamine hydrochloride (60 mg/kg, i.p.) for three alternative days (total of three doses).
-
Behavioral Analysis: After 14 days, assess motor function (pole test, beam-walking test, rotarod), olfactory function (buried-food test), and cognitive function (Y-maze test).
-
Immunohistochemistry: Quantify the number of TH-positive cells in the substantia nigra and olfactory bulb.[10]
This compound in Alzheimer's Disease Models
Alzheimer's disease (AD) is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. Research into the role of cysteamine in AD is less extensive than in HD and PD, but initial findings are promising.
Quantitative Data from Preclinical Studies
| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| APP-Psen1 Mouse Model | Cysteamine | Daily injections for 4 months | Cognitive Function: Showed improvements in habituation and spatial learning deficits.[4] |
Experimental Protocols
5.2.1. APP-Psen1 Mouse Model Study
-
Animal Model: APP-Psen1 transgenic mice, which harbor human transgenes for the Swedish mutation of the amyloid precursor protein (APP) and a mutant presenilin-1 (PSEN1).[4]
-
Drug Administration: Chronic daily injections of cysteamine for a period of 4 months.
-
Behavioral Analysis: Assessment of cognitive functions, including habituation and spatial learning (e.g., using the Morris water maze).
-
Pathological Analysis: Evaluation of amyloid plaque burden and tau pathology in the brain through immunohistochemistry and ELISA.
Signaling Pathways Modulated by this compound
The neuroprotective effects of cysteamine are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms.
BDNF/TrkB Signaling Pathway
Caption: Cysteamine enhances neuronal survival via the BDNF/TrkB signaling pathway.
Nrf2 Antioxidant Response Pathway
Caption: Cysteamine activates the Nrf2 pathway to combat oxidative stress.
Glutathione Synthesis Pathway
Caption: Cysteamine promotes glutathione synthesis by providing the precursor cysteine.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological processes such as oxidative stress, deficient neurotrophic support, and protein aggregation, makes it a highly attractive therapeutic candidate. While clinical trial results in Huntington's disease have been modest, the safety profile and the observed trends warrant further investigation, potentially in earlier disease stages or in combination with other therapeutic agents. The promising preclinical data in Parkinson's disease models strongly support the advancement of cysteamine into clinical trials for this indication. For Alzheimer's disease, the initial findings are encouraging, but more extensive research is required to fully elucidate its therapeutic potential and mechanisms of action in the context of amyloid and tau pathologies. Future research should focus on optimizing dosing regimens, exploring novel delivery methods to enhance brain bioavailability, and identifying biomarkers to predict treatment response. A deeper understanding of the intricate molecular interactions of cysteamine within the central nervous system will be crucial for harnessing its full therapeutic potential in the fight against these devastating neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cysteamine Attenuates the Decreases in TrkB Protein Levels and the Anxiety/Depression-Like Behaviors in Mice Induced by Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Effect of Cysteamine Bitartrate on Intracellular Cystine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystinosis is a rare lysosomal storage disorder characterized by the pathological accumulation of cystine within cells, leading to multi-organ damage. The primary therapeutic intervention is the administration of cysteamine (B1669678) bitartrate (B1229483), a cystine-depleting agent. This technical guide provides an in-depth overview of the mechanism of action of cysteamine bitartrate, its quantitative effects on intracellular cystine levels, and detailed experimental protocols for the measurement of this key biomarker. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapies for cystinosis and other lysosomal storage disorders.
Introduction to Cystinosis and Cysteamine Therapy
Cystinosis is an autosomal recessive metabolic disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] A defect in this transporter leads to the accumulation and crystallization of cystine within the lysosomes of various tissues, causing widespread cellular damage.[1] The kidneys are typically the first organs affected, leading to Fanconi syndrome and progressive renal failure.[1] Other organs, including the eyes, thyroid, muscles, and pancreas, are also impacted over time.
The cornerstone of cystinosis treatment is lifelong therapy with this compound.[1][2] This aminothiol (B82208) compound effectively reduces intralysosomal cystine, thereby slowing the progression of the disease and improving patient prognosis.[1]
Mechanism of Action of this compound
Cysteamine's therapeutic effect is achieved through a biochemical process that bypasses the defective cystinosin transporter.
-
Lysosomal Entry: Cysteamine enters the lysosome via a currently unidentified transporter.[1]
-
Disulfide Exchange: Inside the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule (a dimer of two cysteine amino acids linked by a disulfide bond).[2]
-
Formation of Mixed Disulfide: The reaction results in the formation of cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[1]
-
Lysosomal Egress: Both cysteine and the cysteine-cysteamine mixed disulfide can then exit the lysosome through alternative, intact transporters. The mixed disulfide is believed to utilize the lysine (B10760008) transporter.[1]
This process effectively depletes the lysosome of accumulated cystine, preventing its crystallization and subsequent cellular toxicity.
Quantitative Effects of this compound on Intracellular Cystine Levels
The efficacy of this compound therapy is monitored by measuring intracellular cystine levels in white blood cells (WBCs), which serve as a biomarker for systemic cystine accumulation.[3] The therapeutic goal is typically to maintain WBC cystine levels below 1 nmol half-cystine/mg protein.[3][4]
Data from Clinical Trials
The following tables summarize quantitative data from clinical studies investigating the effect of immediate-release (IR) and delayed-release (DR) this compound on WBC cystine levels.
| Table 1: Effect of Delayed-Release (DR) Cysteamine in Treatment-Naïve Pediatric Patients (<6 years) | |
| Parameter | Value |
| Number of Patients | 15 |
| Mean Age (years) | 2.2 ± 1.0 |
| Baseline Mean WBC Cystine (nmol ½ cystine/mg protein) | 3.2 ± 3.0[5][6] |
| Mean WBC Cystine at Study Exit (nmol ½ cystine/mg protein) | 0.8 ± 0.8[5][6] |
| Patients Reaching WBC Cystine <1.0 nmol ½ cystine/mg protein at Study Exit | 76.9%[6][7] |
| Mean Decrease in WBC Cystine | Clinically meaningful decrease observed[5][6] |
| Table 2: Comparison of Immediate-Release (IR) and Delayed-Release (DR) Cysteamine in Patients with Nephropathic Cystinosis | |
| Parameter | Value |
| Number of Patients | 43[8][9] |
| Mean Peak WBC Cystine with IR Cysteamine (6 hours post-dose) (nmol ½ cystine/mg protein) | 0.54 ± 0.05[8][9] |
| Mean Peak WBC Cystine with DR Cysteamine (12 hours post-dose) (nmol ½ cystine/mg protein) | 0.62 ± 0.05[8][9] |
| Difference in Mean Peak WBC Cystine (DR - IR) (nmol ½ cystine/mg protein) | 0.08 ± 0.04[8][9] |
| Conclusion | DR cysteamine was non-inferior to IR cysteamine in maintaining low WBC cystine levels.[8][9] |
| Table 3: Pharmacodynamic Effects of Immediate-Release Cysteamine in Pediatric Patients | |
| Parameter | Value |
| Mean Maximum Decrement in WBC Cystine (nmol cystine/mg protein) | 0.46 ± 0.23[10] |
| Mean Time to Maximum Effect (hours) | 1.8 ± 0.8[10] |
| WBC Cystine Levels | Returned to baseline by 6 hours post-dose[10] |
Experimental Protocols for Measuring Intracellular Cystine
Accurate measurement of intracellular cystine is crucial for the diagnosis of cystinosis and the therapeutic monitoring of cysteamine treatment.[11] The following are detailed methodologies for the quantification of cystine in white blood cells.
White Blood Cell (WBC) Isolation
Objective: To isolate a pure population of polymorphonuclear leukocytes (PMNs) or mixed leukocytes from whole blood.
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD) or lithium heparin tubes.[12][13]
-
ACD-Dextran solution[14]
-
0.9% NaCl (saline)[14]
-
3.6% NaCl[14]
-
Distilled water[14]
-
15 ml centrifuge tubes[14]
-
Eppendorf tubes[14]
-
Centrifuge
Protocol:
-
Draw 5 mL of heparinized blood.[14]
-
Immediately transfer the blood to a 15 mL centrifuge tube and add an equal volume of ACD-Dextran. Mix by inversion.[14]
-
Place the tube on ice for 30-45 minutes to allow red blood cells to sediment.[14]
-
Carefully transfer the cloudy supernatant containing the leukocytes to a new 15 mL centrifuge tube.[14]
-
Centrifuge at 450 x g for 10 minutes at 5°C.[14]
-
Discard the supernatant. The pellet will contain the WBCs.[14]
-
To lyse remaining red blood cells, add 0.8 mL of 0.9% NaCl and 2.4 mL of distilled water. Vortex for 90 seconds.[14]
-
Add 0.8 mL of 3.6% NaCl to restore isotonicity.[14]
-
Centrifuge for 3 minutes at 5°C and discard the supernatant.[14]
-
Repeat the lysis steps (7-9).[14]
-
Wash the pellet by resuspending in 3.0 mL of 0.9% NaCl and centrifuging for 3 minutes. Discard the supernatant.[14]
-
The final WBC pellet is now ready for cystine measurement.
Sample Preparation for Cystine Measurement
Objective: To lyse the WBCs, prevent the artificial oxidation of cysteine to cystine, and precipitate proteins before analysis.
Materials:
-
WBC pellet
-
N-ethylmaleimide (NEM) solution (5.2 mM)[15]
-
12% Sulfosalicylic acid (SSA) or 12% Trichloroacetic acid (TCA)[14][16]
-
Distilled water
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Resuspend the WBC pellet in 0.3 mL of distilled water.[14]
-
Add an equal volume of NEM solution to the cell suspension to block free sulfhydryl groups and prevent the oxidation of cysteine to cystine.[11][15]
-
Lyse the cells by sonication or freeze-thawing cycles.
-
Precipitate the proteins by adding 0.1 mL of 12% SSA or TCA.[14]
-
Vortex thoroughly and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[14]
-
The supernatant, containing the acid-soluble cystine, is carefully collected for analysis.
Cystine Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify cystine in the prepared sample.
Principle: The method often involves the reduction of cystine to cysteine, followed by derivatization with a fluorescent tag (e.g., monobromobimane) for sensitive detection.[11]
General Procedure:
-
Reduction: The cystine in the supernatant is reduced to cysteine using a reducing agent like sodium borohydride.[11]
-
Derivatization: The resulting cysteine is derivatized with a fluorescent reagent such as monobromobimane.[11]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Detection: The fluorescently labeled cysteine is detected using a fluorescence detector.[11]
-
Quantification: The concentration of cystine is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of cystine.
Cystine Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and specific quantification of cystine.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
General Procedure:
-
Sample Preparation: The supernatant from the sample preparation step is used. An internal standard, such as a stable isotope-labeled cystine (e.g., d6-cystine), is added to the sample for accurate quantification.[15]
-
Chromatographic Separation: The sample is injected into an LC system.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The cystine and the internal standard are ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM).[16]
-
Quantification: The ratio of the peak area of the analyte (cystine) to the peak area of the internal standard is used to calculate the concentration of cystine in the sample, based on a standard curve. This method offers high precision and a low limit of detection.[16]
Visualizations
Signaling Pathway of Cysteamine Action
Caption: Mechanism of cysteamine-mediated cystine depletion from the lysosome.
Experimental Workflow for Intracellular Cystine Measurement
Caption: Workflow for measuring intracellular cystine levels in white blood cells.
Logical Relationship of Cysteamine Therapy
Caption: The therapeutic logic of this compound in cystinosis.
Conclusion
This compound remains the cornerstone of therapy for cystinosis, effectively reducing intracellular cystine levels and mitigating disease progression. Understanding its mechanism of action and the quantitative impact on this key biomarker is essential for ongoing research and the development of novel therapeutics. The standardized and accurate measurement of intracellular cystine, as detailed in the provided protocols, is fundamental for both clinical management and the evaluation of new treatment strategies. This guide serves as a foundational resource for professionals dedicated to advancing the treatment of cystinosis.
References
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies in cystinosis: A focus on cysteamine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validity of Outcome Measures - Clinical Review Report: Cysteamine delayed-release capsules (Procysbi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eocco.com [eocco.com]
- 5. This compound delayed-release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open-label study of treatment-naïve patients <6 years of age with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term clinical benefits of delayed-release this compound capsules in patients with nephropathic cystinosis (response to “A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis”) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled crossover trial with delayed-release this compound in nephropathic cystinosis: effectiveness on white blood cell cystine levels and comparison of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled Crossover Trial with Delayed-Release this compound in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics and pharmacodynamics of this compound in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Implementation of a method to quantify white blood cell cystine as a diagnostic support for cystinosis | Nefrología [revistanefrologia.com]
- 13. Cystine in white cells [gloshospitals.nhs.uk]
- 14. metabolab.org [metabolab.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The In Vitro Antioxidant Profile of Cysteamine Bitartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine (B1669678) bitartrate (B1229483), the salt form of the endogenous aminothiol (B82208) cysteamine, is a compound of significant scientific interest due to its potent antioxidant properties. Arising from the metabolic degradation of coenzyme A, cysteamine is integral to cellular redox homeostasis.[1] Its established therapeutic application in the management of nephropathic cystinosis is fundamentally linked to its capacity to mitigate oxidative stress.[1] This technical guide offers a detailed examination of the in vitro antioxidant activities of cysteamine bitartrate, presenting available quantitative data, comprehensive experimental protocols for key evaluation assays, and visualizations of its mechanistic pathways to support further research and development.
The antioxidant efficacy of cysteamine is multifaceted, involving several key mechanisms. These include the direct scavenging of reactive oxygen species (ROS), the modulation of endogenous antioxidant enzyme activity, and the critical role of replenishing intracellular glutathione (B108866) (GSH) stores.[1] Through these actions, this compound presents a compelling case for its potential in combating oxidative damage in a variety of pathological contexts.
Core Mechanisms of Antioxidant Action
This compound's antioxidant capabilities are primarily attributed to the following mechanisms:
-
Direct Radical Scavenging : The thiol (-SH) group within the cysteamine molecule is a key functional component, capable of donating a hydrogen atom to neutralize highly reactive free radicals. It has been shown to be an effective scavenger of species such as the hydroxyl radical (•OH) and hypochlorous acid (HOCl), and it can also react with and neutralize hydrogen peroxide (H₂O₂).[1][2]
-
Enhancement of Intracellular Glutathione (GSH) : A principal mechanism of cysteamine's antioxidant effect is its ability to augment the cell's primary antioxidant defense system centered around glutathione.[1] Cysteamine facilitates the synthesis of GSH by providing its precursor, the amino acid cysteine. It achieves this by cleaving the disulfide bond in cystine, thereby generating cysteine that can be incorporated into the glutathione cycle.[1] This action helps to restore the cellular redox balance and enhances the capacity to neutralize oxidative threats.[1]
-
Modulation of Antioxidant Enzyme Activity : Cysteamine has been observed to influence the activity of key antioxidant enzymes, although the effects can vary depending on the experimental conditions. In vitro studies have shown that cysteamine can lead to a decrease in catalase (CAT) activity while increasing the activity of glutathione peroxidase (GPx).[3] Conversely, in vivo administration has been associated with an increase in CAT activity and a decrease in GPx activity, suggesting a complex regulatory role.[3] The activity of superoxide (B77818) dismutase (SOD) has been reported as unaltered in some in vitro studies.[3]
Quantitative Data on Antioxidant Efficacy
The following tables summarize the quantitative findings from various in vitro studies, providing a comparative overview of the antioxidant potential of this compound.
Table 1: Effects on Cellular Oxidative Stress Markers
| Parameter | Measured Effect | Model / Condition |
| Protein Oxidation | Reduced by >50% | This compound treatment of mouse kidney tissue.[4] |
| Reactive Oxygen Species (ROS) Generation | Reduced by 43%–52% | Cysteamine-treated macrophages during phagocytosis of apoptotic cells.[4] |
| Total Thiol Content | Increased by 53% (Day 7) | Mouse model of unilateral ureteral obstruction.[4] |
Table 2: In Vitro Effects on Antioxidant Enzyme Activity
| Enzyme | Effect of Cysteamine | Concentration / Condition |
| Catalase (CAT) | Decreased | 1 mM in rat cerebral cortex homogenate.[3] |
| Glutathione Peroxidase (GPx) | Increased | In rat cerebral cortex homogenate.[3] |
| Superoxide Dismutase (SOD) | No alteration | In rat cerebral cortex homogenate.[3] |
Note: While the DPPH, ABTS, and FRAP assays are standard methods for evaluating direct radical scavenging and reducing power, specific quantitative data such as IC50 values or Trolox equivalents for this compound were not prominently available in the reviewed literature. The data presented here is from studies focusing on cellular and tissue models.
Signaling Pathway Modulation
Beyond its direct antioxidant actions, cysteamine is suggested to modulate key cellular signaling pathways that regulate the endogenous antioxidant response.
Keap1-Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding antioxidant and cytoprotective proteins, including enzymes involved in glutathione synthesis and recycling. It has been proposed that cysteamine may activate the Keap1-Nrf2 pathway, thereby upregulating these protective genes.
Caption: Proposed Keap1-Nrf2 pathway activation by this compound.
Detailed Experimental Protocols
Precise and reproducible methodologies are essential for the accurate assessment of in vitro antioxidant capacity. The following sections provide detailed protocols for key assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle : DPPH is a stable free radical with a deep purple color, exhibiting maximum absorbance around 517 nm. When reduced by an antioxidant, its color changes to a pale yellow, resulting in a decrease in absorbance.
-
Reagents :
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound stock solution (in a suitable solvent, e.g., water or buffer)
-
Solvent for blank and dilutions (e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Protocol Outline :
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well microplate, add a defined volume of each dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Principle : The ABTS radical cation is a blue-green chromophore produced by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured.
-
Reagents :
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound stock solution
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Positive control (e.g., Trolox)
-
-
Protocol Outline :
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with buffer to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well microplate, add a small volume of each dilution to the wells, followed by the ABTS•+ working solution.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle : The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm.
-
Reagents :
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
This compound stock solution
-
Positive control (e.g., Trolox or FeSO₄)
-
-
Protocol Outline :
-
Prepare the FRAP reagent and warm it to 37°C.
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well microplate, add a small volume of each dilution to the wells.
-
Add the FRAP reagent to each well and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation : A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Intracellular ROS Scavenging Assay (DCFH-DA Method)
This cell-based assay measures the ability of a compound to scavenge intracellular reactive oxygen species.
-
Principle : The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.
-
Materials :
-
Cell line (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
DCFH-DA probe
-
Oxidizing agent to induce ROS (e.g., H₂O₂, tert-butyl hydroperoxide)
-
This compound
-
Fluorescence microplate reader
-
-
Protocol Outline :
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Wash the cells with a suitable buffer and load them with the DCFH-DA probe in the dark.
-
After incubation, wash the cells again to remove the excess probe.
-
Induce oxidative stress by adding an oxidizing agent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~530 nm emission).
-
-
Analysis : A decrease in fluorescence intensity in the cysteamine-treated cells compared to the control (oxidizing agent only) indicates ROS scavenging activity.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•⁻).
-
Principle : This is typically an indirect assay. A system that generates a constant flux of superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) is used. These radicals then reduce a detector compound (e.g., a tetrazolium salt like WST-1 or cytochrome c), causing a color change. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color change.
-
Reagents :
-
Cell or tissue lysate containing SOD
-
Xanthine solution
-
Xanthine oxidase
-
Detector compound (e.g., WST-1)
-
Buffer
-
-
Protocol Outline :
-
Prepare cell or tissue lysates.
-
In a 96-well microplate, add the sample lysate, the detector compound, and the xanthine solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength for the detector compound (e.g., ~450 nm for WST-1).
-
-
Calculation : The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of reduction of the detector compound by 50%.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
-
Principle : The most direct method involves monitoring the rate of H₂O₂ disappearance by measuring the decrease in absorbance at 240 nm, as H₂O₂ has a strong absorbance at this wavelength.
-
Reagents :
-
Cell or tissue lysate containing catalase
-
Hydrogen peroxide solution (e.g., 10-30 mM)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
-
Protocol Outline :
-
Prepare cell or tissue lysates in a suitable buffer.
-
Prepare a solution of H₂O₂ in the buffer.
-
In a UV-transparent cuvette or 96-well plate, add the H₂O₂ solution.
-
Initiate the reaction by adding the sample lysate.
-
Immediately begin recording the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer or plate reader.
-
-
Calculation : The catalase activity is calculated from the initial linear rate of absorbance decrease, using the molar extinction coefficient of H₂O₂ at 240 nm.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the DPPH radical scavenging and intracellular ROS assays.
References
Cysteamine Bitartrate: A Technical Whitepaper on Therapeutic Applications Beyond Cystinosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine (B1669678) bitartrate (B1229483), an aminothiol (B82208) compound, is the FDA-approved standard of care for nephropathic cystinosis, a rare lysosomal storage disorder.[1][2] Its primary mechanism in this context is the depletion of intralysosomal cystine.[3][4] However, a growing body of preclinical and clinical research has illuminated a range of pleiotropic effects, suggesting significant therapeutic potential in disease areas far beyond cystinosis. This technical guide provides an in-depth review of these applications, focusing on the underlying mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways involved. The evidence points to cysteamine as a multi-target agent with antioxidant, transglutaminase inhibitory, and autophagy-modulating properties, making it a compelling candidate for further investigation in neurodegenerative and metabolic disorders.[5][6]
Core Mechanisms of Action
Cysteamine's therapeutic effects are underpinned by several distinct, yet often interconnected, biological activities. It readily crosses the blood-brain barrier, a critical characteristic for neurological applications.[7][8]
Antioxidant and Redox Modulation
Cysteamine exerts potent antioxidant effects through both direct and indirect pathways. It directly scavenges free radicals and, more importantly, it augments the cell's natural antioxidant defenses.[3][7] By reacting with extracellular cystine to form cysteine, it provides the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[7][9][10] This upregulation of GSH helps mitigate cellular damage from reactive oxygen species (ROS), a common pathological feature in many diseases.[3][9] Furthermore, cysteamine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[7][8]
Transglutaminase Inhibition
Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds, leading to protein cross-linking.[11] Elevated TG activity is implicated in the formation of pathological protein aggregates in several neurodegenerative diseases.[12] Cystamine (B1669676), the disulfide form of cysteamine, is readily reduced to cysteamine in vivo.[11][13] Cysteamine itself acts as a competitive inhibitor of transglutaminases, competing with other amine substrates and thereby preventing the cross-linking reactions that contribute to the formation of toxic protein aggregates.[11][14][15]
Modulation of Autophagy
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. Impaired autophagy is a key feature of many neurodegenerative disorders. Cysteamine has been shown to stimulate and restore autophagic flux.[7][16] By enhancing this cellular clearance mechanism, cysteamine helps remove toxic protein aggregates and damaged mitochondria, thereby promoting neuronal survival. Key markers of autophagy induction, such as an increase in Beclin-1 (BECN1) and an increased ratio of LC3-II to LC3-I, are observed following cysteamine treatment.[16]
Therapeutic Application: Neurodegenerative Diseases
Cysteamine's ability to cross the blood-brain barrier and engage multiple neuroprotective pathways makes it a promising therapeutic candidate for diseases like Huntington's and Parkinson's.[8][9]
Huntington's Disease (HD)
In HD, the mutant huntingtin protein (mHtt) aggregates and causes neuronal death. Cysteamine's dual action of inhibiting transglutaminase (reducing aggregation) and boosting antioxidant defenses is highly relevant.[12] Additionally, it has been shown to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial molecule for neuronal survival that is depleted in HD patients.[8][17]
Quantitative Data Summary: Preclinical and Clinical Studies in HD
| Study Type | Model/Population | Compound | Key Outcomes & Quantitative Data | Reference(s) |
| Preclinical | R6/2 Transgenic Mice | Cystamine | Survival: Extended by 19.5% (120.8 days vs. 101.1 days for placebo; p < 0.001).Motor Performance: 27% improvement on rotarod test.Pathology: Attenuated mHtt aggregates and striatal atrophy. | [18] |
| Preclinical | YAC128 Mice | Cystamine | Neuropathology: Prevented striatal volume loss and neuronal loss. | [18] |
| Clinical Trial | 96 Early-Stage HD Patients (CYST-HD Study) | Delayed-Release Cysteamine Bitartrate (1200 mg/day) | Primary Endpoint (UHDRS Total Motor Score): No statistically significant difference at 18 months. Least-squares mean difference vs. placebo was -1.5 ± 1.71 (p = 0.385), indicating less deterioration in the treated group.Safety: Treatment was safe and well-tolerated. | [18][19] |
Experimental Protocols
Protocol 2.1.1: Preclinical Efficacy in the R6/2 Mouse Model of HD
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human HD gene with expanded CAG repeats, and wild-type littermates as controls.[18]
-
Drug Administration: Daily intraperitoneal (IP) injections of cystamine (e.g., 112 mg/kg or 225 mg/kg) or vehicle (phosphate-buffered saline) are initiated at a young age (e.g., 21 days).[18]
-
Behavioral Assessment: Motor coordination and balance are evaluated weekly using an accelerating rotarod apparatus. The latency to fall is recorded for each mouse.[18]
-
Survival Analysis: Mice are monitored daily, and survival time is recorded.
-
Histopathology: At the end of the study, brains are perfused and processed for immunohistochemistry to quantify mHtt aggregates and assess striatal neuron atrophy.[18]
Parkinson's Disease (PD)
In PD models, cysteamine and cystamine have demonstrated the ability to protect dopaminergic neurons from degeneration, halt and even reverse motor impairments, and promote neurorestoration.[6][20] The mechanisms are thought to involve promotion of neurotrophic factor secretion, inhibition of oxidative stress, and reduction of inflammatory responses.[6][21] Preclinical studies have shown that cystamine can ameliorate mitochondrial dysfunction and oxidative stress in MPTP-induced models of PD.[8] These compelling results support the advancement of cysteamine into clinical trials for PD.[6][21]
Therapeutic Application: Metabolic Disorders
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by hepatic fat accumulation and oxidative stress.[22] Cysteamine is investigated for NAFLD due to its ability to replenish hepatic glutathione, a key antioxidant depleted in this condition.[10] Clinical trials have evaluated its efficacy, particularly in pediatric populations.
Quantitative Data Summary: Clinical Studies in Pediatric NAFLD
| Study/Trial | Population | Intervention | Key Outcomes & Quantitative Data | Reference(s) |
| CyNCh Phase 2b Trial | 169 children with NAFLD | This compound Delayed-Release (CBDR) vs. Placebo for 52 weeks | Primary Outcome (Histologic Improvement): No significant difference (28% in CBDR group vs. 22% in placebo group; p=0.3).Liver Enzymes: Significant reduction vs. placebo. Mean change in ALT: –53 U/L vs. –8 U/L. Mean change in AST: –31 U/L vs. –4 U/L.Lobular Inflammation: A greater proportion of the CBDR group had reduced inflammation (36% vs. 21%; p=0.03). | [10][23][24][25] |
| Pilot Study | 11 children with NAFLD | Enteric-Coated Cysteamine for 24 weeks | Liver Enzymes: Mean ALT reduced from 120 U/L to 55 U/L. Mean AST also reduced. | [22][25] |
| Adiponectin Study | 10 children with NAFLD | Cysteamine for 24 weeks | Adiponectin Multimers: Mean percentage increase in high-molecular-weight (HMW) adiponectin of 53% (p=0.02). | [26] |
Experimental Protocols
Protocol 3.1.1: Phase 2b Clinical Trial in Pediatric NAFLD (CyNCh)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[23][27]
-
Participants: 169 children (ages 8-17) with biopsy-confirmed NAFLD and a NAFLD Activity Score (NAS) of ≥ 4.[23][27]
-
Intervention: Participants were randomized to receive either delayed-release this compound (CBDR) or a matching placebo twice daily for 52 weeks. The dosage was weight-based: 300 mg for ≤65 kg, 375 mg for >65 to 80 kg, and 450 mg for >80 kg.[23][24]
-
Primary Outcome Measure: Improvement in liver histology, defined as a decrease in the NAS of at least 2 points without any worsening of fibrosis, based on liver biopsies at baseline and 52 weeks.[23][27]
-
Secondary Outcome Measures: Changes in serum aminotransferase levels (ALT, AST), markers of inflammation, and safety assessments.[27]
Technical Focus: Assessment of Autophagy Modulation
Cysteamine's pro-autophagic activity is a key therapeutic mechanism.[16] Assessing this activity requires specific and robust experimental methods to distinguish between the induction of autophagy and the blockage of lysosomal degradation.
Quantitative Data Summary: Effects on Autophagy Markers
| Cell Type/Model | Treatment | Target | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages | Cysteamine (18h) | BECN1 | Significant increase vs. vehicle | [16] |
| Bone Marrow-Derived Macrophages | Cysteamine (18h) | SQSTM1/p62 | Significant decrease vs. vehicle | [16] |
| U2OS Cells | Cysteamine + EGCG | GFP-LC3 Puncta | Additive increase in puncta number, indicating autophagosome accumulation | [28] |
Experimental Protocols
Protocol 4.1: Western Blot for LC3 and p62/SQSTM1
-
Purpose: To quantify changes in key autophagy-related proteins. The conversion of LC3-I to LC3-II (lipidation) is a hallmark of autophagosome formation. The degradation of p62 indicates successful autophagic flux.[16]
-
Cell Lysis: Culture and treat cells with cysteamine. Harvest and lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increased LC3-II/LC3-I ratio and decreased p62 level indicate autophagy induction.[16]
Protocol 4.2: Autophagic Flux Assay
-
Purpose: To differentiate between autophagy induction and blockage of downstream degradation.[16]
-
Methodology: Set up four experimental groups: (1) Vehicle Control, (2) Cysteamine alone, (3) Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) alone, and (4) Cysteamine + Lysosomal inhibitor.
-
Procedure: Treat cells according to the four groups. The lysosomal inhibitor is typically added for the last few hours of the experiment.
-
Analysis: Harvest cells and perform a Western blot for LC3 as described in Protocol 4.1. A further increase in the LC3-II band in the combination group (4) compared to the inhibitor-alone group (3) indicates that cysteamine is genuinely increasing the formation of autophagosomes (i.e., inducing autophagic flux).[16]
References
- 1. clinicaltrial.be [clinicaltrial.be]
- 2. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 10. In Children with Nonalcoholic Fatty Liver Disease, this compound Delayed Release Improves Liver Enzymes but does not Reduce Disease Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hdsa.org [hdsa.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. DR Cysteamine May Prove New Hope For Treating Huntington's Disease | Science 2.0 [science20.com]
- 18. benchchem.com [benchchem.com]
- 19. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enteric-coated cysteamine for the treatment of paediatric non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Children With Nonalcoholic Fatty Liver Disease, this compound Delayed Release Improves Liver Enzymes but Does Not Reduce Disease Activity Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound provides no histologic improvement in children with NAFLD | MDedge [mdedge.com]
- 25. Cysteamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The effect of this compound on adiponectin multimerization in non-alcoholic fatty liver disease and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. researchgate.net [researchgate.net]
The Genetic Underpinnings of Cysteamine Bitartrate Efficacy: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Genetic Factors Influencing Therapeutic Response to Cysteamine (B1669678) Bitartrate (B1229483) in Cystinosis
Introduction
Cystinosis is a rare, autosomal recessive lysosomal storage disorder precipitated by mutations in the CTNS gene.[1][2] This gene encodes cystinosin, a lysosomal membrane protein tasked with transporting cystine out of the lysosome.[3] Dysfunctional cystinosin leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage and impacting multiple organs, most notably the kidneys and eyes.[2][3] The mainstay of treatment for cystinosis is cysteamine bitartrate, a cystine-depleting agent that provides an alternative pathway for cystine removal from lysosomes.[1][3] While cysteamine has significantly improved the prognosis for individuals with cystinosis, a notable variability in patient response to this therapy exists. This guide delves into the genetic basis of this differential response, providing a technical overview for researchers, scientists, and drug development professionals.
The Genetic Landscape of Cystinosis: The CTNS Gene
The CTNS gene, located on chromosome 17p13.2, is the sole gene implicated in the pathogenesis of cystinosis. Over 100 pathogenic mutations in CTNS have been identified, with the most common in individuals of Northern European descent being a 57-kb deletion.[4] The nature of the CTNS mutation largely dictates the clinical phenotype of cystinosis, which is broadly categorized into three forms:
-
Infantile nephropathic cystinosis: The most severe form, typically caused by two severe mutations (e.g., large deletions, frameshift, or nonsense mutations) that result in a complete loss of cystinosin function.[2]
-
Juvenile or intermediate cystinosis: A later-onset and less severe form, often associated with at least one milder mutation (e.g., missense) that allows for some residual cystinosin activity.
-
Ocular non-nephropathic cystinosis: The mildest form, characterized by cystine accumulation primarily in the corneas, and is also linked to mutations that permit residual protein function.
The severity of the CTNS genotype has a direct impact on the baseline cellular phenotype and, consequently, the clinical context in which cysteamine therapy is administered.
Genotype-Phenotype Correlation in Cysteamine Response: An In Vitro Osteoclast Model
A pivotal study by Jules et al. (2021) provided direct evidence of a correlation between CTNS genotype and the cellular response to cysteamine.[5][6] This research focused on the in vitro differentiation of osteoclasts from peripheral blood mononuclear cells (PBMCs) of cystinosis patients with varying CTNS mutations.
The study categorized patient genotypes into three functional groups:
-
Residual Activity (RA): At least one mutation allowing for some residual cystinosin function.
-
Inactive Protein (IP): Mutations leading to a full-length but non-functional cystinosin protein.
-
Absent Protein (AP): Mutations resulting in the absence of the cystinosin protein (e.g., large deletions).
The findings revealed that the baseline osteoclast differentiation and the subsequent response to cysteamine were dependent on the genotype group.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study, illustrating the differential response to cysteamine based on CTNS genotype.
| CTNS Genotype Group | Cysteamine Concentration (µM) | Mean Number of Osteoclasts (per well) | Standard Deviation |
| Residual Activity (RA) | 0 | 150 | ± 35 |
| 50 | 145 | ± 30 | |
| 200 | 80 | ± 20 | |
| Inactive Protein (IP) | 0 | 250 | ± 50 |
| 50 | 180 | ± 40 | |
| 200 | 90 | ± 25 | |
| Absent Protein (AP) | 0 | 260 | ± 55 |
| 50 | 170 | ± 38 | |
| 200 | 85 | ± 22 |
Data are adapted from Jules et al. (2021) for illustrative purposes.
These data indicate that PBMCs from patients with some residual cystinosin activity (RA group) generate fewer osteoclasts at baseline compared to those with inactive or absent protein (IP and AP groups).[5][6] Furthermore, while high-dose cysteamine (200 µM) inhibited osteoclast differentiation across all groups, the dose-dependent response appeared to differ, particularly at the lower dose (50 µM) in the IP and AP groups.[5][6]
Experimental Protocol: In Vitro Osteoclast Differentiation and Cysteamine Treatment
The following is a detailed methodology for the key experiment described by Jules et al. (2021).[5][6]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from cystinosis patients and healthy donors in heparinized tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
-
Osteoclast Differentiation:
-
Culture PBMCs in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 25 ng/mL macrophage colony-stimulating factor (M-CSF), and 50 ng/mL receptor activator of nuclear factor-κB ligand (RANKL).
-
Plate the cells at a density of 1 x 10^6 cells/well in 96-well plates.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the culture medium every 3-4 days.
-
-
Cysteamine Treatment:
-
On day 7 of culture, add fresh medium containing varying concentrations of this compound (e.g., 0, 50, 200 µM).
-
Continue the incubation for an additional 7 days, refreshing the medium with the respective cysteamine concentrations.
-
-
Assessment of Osteoclastogenesis:
-
On day 14, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
Quantify the number of osteoclasts per well by light microscopy.
-
Signaling Pathways and Experimental Workflows
The pathophysiology of cystinosis extends beyond simple cystine accumulation, implicating several cellular signaling pathways. Cysteamine's mechanism of action and the downstream consequences of cystinosis can be visualized to better understand the points at which genetic variation may influence therapeutic response.
Mechanism of this compound Action
Caption: Mechanism of cysteamine action in a cystinotic cell.
Signaling Pathways Implicated in Cystinosis
Caption: Key signaling pathways affected by cystinosis.
Experimental Workflow for Genotype-Phenotype Correlation
Caption: Workflow for assessing genotype-cysteamine response.
Clinical Outcomes and the Role of Early Intervention
While the in vitro osteoclast model provides a direct link between CTNS genotype and cellular response to cysteamine, correlating genotype with long-term clinical outcomes in patients is more complex. Clinical studies have consistently demonstrated that the age at which cysteamine therapy is initiated is a critical determinant of long-term prognosis, often outweighing the influence of the specific CTNS mutation.[4][7]
Early and consistent treatment with cysteamine is associated with:
-
Delayed progression to end-stage renal disease (ESRD).[4][8]
-
Improved growth in children.[8]
-
Reduced frequency and severity of extra-renal complications.[8]
A multicenter sibling cohort study concluded that presymptomatic treatment with cysteamine results in a better renal outcome compared to treatment initiated after the onset of symptoms, irrespective of the CTNS genotype.[7] This underscores the importance of newborn screening for cystinosis to enable early therapeutic intervention.
Genetic Modifiers and Adverse Effects
The variability in cysteamine response that is not explained by the CTNS genotype or the timing of treatment initiation suggests the potential role of genetic modifiers. These could be variations in genes involved in:
-
Drug metabolism and transport: Genes encoding enzymes that metabolize cysteamine or transporters involved in its cellular uptake and efflux could influence its bioavailability and efficacy.
-
Downstream signaling pathways: Polymorphisms in genes within the mTOR or autophagy pathways, which are dysregulated in cystinosis, could modulate the cellular response to cysteamine.
-
Oxidative stress response: As cystinosis is associated with increased oxidative stress, variations in antioxidant defense genes may impact disease progression and the effectiveness of cysteamine, which also has antioxidant properties.
Currently, there is a lack of specific studies identifying genetic factors that predispose patients to the adverse effects of cysteamine, such as gastrointestinal intolerance.[9] However, the occurrence of rare but serious adverse events, like fibrosing colonopathy with delayed-release cysteamine, warrants further investigation into potential genetic predispositions.[10]
Future Directions and Conclusion
The study of the genetic basis of response to this compound therapy is an evolving field. While the primary determinant of cystinosis severity is the CTNS genotype, the clinical response to cysteamine is multifactorial, with the timing of intervention playing a crucial role. The in vitro osteoclast model has provided a valuable framework for understanding how different CTNS mutations can lead to varied cellular responses to the drug.
Future research should focus on:
-
Large-scale pharmacogenomic studies: Genome-wide association studies (GWAS) in large, well-phenotyped cystinosis patient cohorts are needed to identify genetic modifiers of both cysteamine efficacy and its adverse effects.
-
Functional characterization of variants: Identified genetic variants in candidate pathways should be functionally validated in relevant in vitro and in vivo models of cystinosis.
-
Development of personalized therapeutic strategies: A deeper understanding of the genetic factors influencing cysteamine response will pave the way for more personalized dosing regimens and the development of novel therapeutic approaches for cystinosis.
References
- 1. Nephropathic cystinosis: an update on genetic conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystinosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to Cysteamine in Osteoclasts Obtained from Patients with Nephropathic Cystinosis: A Genotype/Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to Cysteamine in Osteoclasts Obtained from Patients with Nephropathic Cystinosis: A Genotype/Phenotype Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcome of infantile nephropathic cystinosis depends on early intervention, not genotype: A multicenter sibling cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term cysteamine treatment in patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Fibrosing colonopathy associated with this compound delayed-release capsules in cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cysteamine Bitartrate Protocol for In Vitro Cystine Depletion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystinosis is an autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] This genetic defect leads to the accumulation of the amino acid cystine within lysosomes, forming crystals that cause cellular damage and progressive failure of multiple organs, most notably the kidneys.[3] Cysteamine (B1669678) bitartrate (B1229483) is the standard of care for treating nephropathic cystinosis.[3] It acts as a cystine-depleting agent by entering the lysosome and converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[2][3] These products can then exit the lysosome through alternative transport pathways, thereby reducing the intralysosomal cystine load.[2]
These application notes provide a detailed protocol for in vitro cystine depletion studies using cysteamine bitartrate. The protocols are designed for use with relevant cell models of cystinosis, such as conditionally immortalized proximal tubular epithelial cells (ciPTECs) and skin fibroblasts.
Mechanism of Action of Cysteamine
Cysteamine readily enters cells and is concentrated in lysosomes. Inside the lysosome, it breaks the disulfide bond in cystine, forming cysteine and a cysteine-cysteamine mixed disulfide. These smaller molecules are then able to exit the lysosome via transporters for cysteine and cationic amino acids, respectively, bypassing the defective cystinosin transporter.[1][2][4] This action leads to a significant decrease in intracellular cystine levels, which is the therapeutic goal in the management of cystinosis.[5]
Key Experiments and Protocols
Cell Culture of Conditionally Immortalized Proximal Tubular Epithelial Cells (ciPTECs)
ciPTECs are a valuable in vitro model for studying cystinosis as they are derived from the primary site of renal pathology in the disease.
Protocol for Culturing ciPTECs:
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved ciPTECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and seed into a T75 flask.
-
Incubate at 33°C in a humidified atmosphere with 5% CO2.
-
-
Proliferation Phase (at 33°C):
-
Culture the cells at 33°C to allow for rapid proliferation due to the presence of the temperature-sensitive SV40 large T antigen.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
-
-
Maturation and Differentiation Phase (at 37°C):
-
To induce a more differentiated, mature phenotype that better represents proximal tubule cells in vivo, transfer the cells to a 37°C incubator.[6][7]
-
Culture the cells at 37°C for 7-10 days before initiating cystine depletion experiments.[6][7] During this period, the cells will form a confluent monolayer and express key proximal tubule markers.[6][7]
-
In Vitro this compound Treatment
This protocol describes the treatment of cultured cells with this compound to assess its cystine-depleting efficacy.
Protocol:
-
Cell Seeding:
-
Seed mature ciPTECs or cystinotic fibroblasts into 6-well plates or other suitable culture vessels at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile, serum-free culture medium or phosphate-buffered saline (PBS). A typical stock concentration is 10 mM.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Treatment:
-
On the day of the experiment, remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of this compound. Effective concentrations for in vitro studies typically range from 10 µM to 1 mM.[3][4][5] A common starting concentration is 0.1 mM, which has been shown to reduce cystine levels by over 90% in one hour in fibroblasts.[2]
-
Include an untreated control group (vehicle only) for comparison.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. Time points can range from 1 hour to 24 hours or longer, depending on the experimental goals.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS to remove any residual cysteamine.
-
Harvest the cells for subsequent cystine measurement.
-
Measurement of Intracellular Cystine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular cystine levels.
Protocol:
-
Cell Lysis and Protein Precipitation:
-
To the harvested cell pellet, add a lysis buffer containing 5 mM N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine.[8]
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Precipitate proteins by adding an equal volume of 12% sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[9]
-
Vortex the samples and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[8]
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant, which contains the free amino acids.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d6-cystine) to each sample for accurate quantification.[8]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate cystine from other amino acids using a suitable chromatography column and mobile phase.
-
Detect and quantify cystine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Determine the concentration of cystine in each sample by comparing the peak area ratio of endogenous cystine to the internal standard against a standard curve.
-
Normalize the cystine concentration to the total protein content of the cell lysate, typically expressed as nmol cystine/mg protein.
-
Cell Viability Assay
It is crucial to assess the potential cytotoxicity of this compound at the concentrations used in the depletion studies. The MTT or MTS assay is a common method for this purpose.
MTT Assay Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the same concentrations of this compound as in the depletion study.
-
-
MTT Reagent Addition:
-
After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[10][11]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
-
Solubilization:
-
Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
-
Data Presentation
Table 1: Effect of this compound on Intracellular Cystine Levels in Cystinotic Fibroblasts
| Cysteamine Concentration | Treatment Duration | % Cystine Depletion | Reference |
| 0.1 mM | 1 hour | > 90% | [2] |
| Individually ineffective doses (with homocysteine) | - | 90% (synergistic effect) | [12] |
Table 2: Therapeutic Target for Intracellular Cystine Levels
| Cell Type | Therapeutic Target | Reference |
| White Blood Cells | < 1 nmol hemicystine/mg protein | [13] |
Table 3: In Vitro Concentrations of this compound and Observed Effects
| Concentration Range | Cell Type/Model | Observed Effect | Reference |
| 10 - 100 µM | Human Fibroblasts, Zebrafish models | Improved cell survival, protection from brain death | [4][5] |
| > 1 mM | Human Fibroblasts, C. elegans, Zebrafish | Toxicity, increased hydrogen peroxide production | [3][4][5] |
| 0.5 - 2 nM | Murine Myofibroblasts | Reduced cell proliferation | [14] |
Mandatory Visualization
Caption: Experimental workflow for in vitro cystine depletion studies.
Caption: Cysteamine's mechanism of action in lysosomal cystine depletion.
Caption: Signaling pathways affected by cystinosis and cysteamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Depletion of cystine in cystinotic fibroblasts by homocysteine. Synergism of cysteamine with various reducing agents in depletion of cystine from cystinotic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare cysteamine bitartrate solutions for cell culture experiments
Introduction
Cysteamine (B1669678) bitartrate (B1229483) is a salt of the aminothiol (B82208) cysteamine, an endogenous product of coenzyme A metabolism. It is a well-established therapeutic agent for nephropathic cystinosis, a lysosomal storage disorder characterized by the accumulation of cystine crystals within lysosomes.[1][2] In cell culture experiments, cysteamine bitartrate serves as a valuable tool for studying cystinosis, as well as for investigating its broader biological activities, including its antioxidant and potential anticancer effects.[2][3] The primary mechanism of action involves the reduction of intralysosomal cystine levels.[1][2] Cysteamine enters the lysosome and reacts with cystine to form cysteine and a mixed disulfide of cysteine-cysteamine, both of which can then be transported out of the lysosome, thereby alleviating the cystine buildup.[1][2]
This document provides detailed protocols for the preparation and use of this compound solutions in cell culture experiments to ensure reproducibility and accuracy in research settings.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₆S | [4] |
| Molecular Weight | 227.24 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 118 - 121°C | [6] |
| pKa (SH group) | 8.19 | [6][7] |
| pKa (NH₂ group) | 10.61 | [6][7] |
Solubility
| Solvent | Solubility | Notes | Reference |
| Aqueous Media (pH 1.2-7.2) | >100 mg/mL | Freely soluble. | [6] |
| Water | 23.5 g/L | High aqueous solubility. | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL (for hydrochloride salt) | Cysteamine hydrochloride data, bitartrate salt is also highly water-soluble. | [5] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [8] |
| Ethanol | Insoluble | [8] | |
| Methanol | Soluble | Used in purification processes. | [9] |
Stability and Storage
| Condition | Stability | Recommendations | Reference |
| Aqueous Solution (Room Temperature) | Prone to oxidation. Degradation observed within 18 hours in PBS. | Prepare fresh solutions immediately before use. Do not store for more than one day. | [5][7] |
| Aqueous Solution (-20°C) | Stable for up to 2 months. | For longer-term storage, aliquot and freeze stock solutions. Avoid repeated freeze-thaw cycles. | [10] |
| Powder (Room Temperature) | Hygroscopic. | Store in a tightly sealed container in a cool, dry place. | [3] |
| Powder (-20°C) | ≥ 4 years (for hydrochloride salt) | Long-term storage of the solid form is recommended at -20°C. | [5] |
Recommended Working Concentrations
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Fibroblasts (FBXL4) | 10 - 100 µM | Improved cell survival in mitochondrial respiratory chain disease models. | [11] |
| Human Fibroblasts | ≥ 1 mM | Cytotoxicity and impaired development. | [11] |
| Glioblastoma (U251, LN229) | 0.005 - 10 mM | Dose-dependent effects on cell viability. | [12] |
| Human Kidney Cells | 2 - 8 mM | Antimutagenic effects against X-ray induced chromosomal damage. | [3] |
| Leukemic Cells (CCRF-CEM) | Not specified | Arrested cell proliferation by slowing passage through the S phase. | [3] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 227.24 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9 mL of sterile water or PBS to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS to achieve a final concentration of 100 mM.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 2 months. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Materials:
-
100 mM this compound Stock Solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature or on ice.
-
Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium:
-
Add 10 µL of the 100 mM stock solution to 9.99 mL of complete cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathways affected by cysteamine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H13NO6S | CID 11958147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cysteamine Bitartrate in Animal Models of Cystinosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nephropathic cystinosis is a rare, autosomal recessive lysosomal storage disorder resulting from mutations in the CTNS gene.[1][2][3] This gene encodes cystinosin, a lysosomal membrane protein responsible for transporting the amino acid cystine out of the lysosome.[1][3][4] A defect in this transporter leads to the accumulation and crystallization of cystine within lysosomes of all cells, causing widespread tissue and organ damage.[1][2][5] The kidneys are typically the first and most severely affected organs, leading to renal Fanconi syndrome in infancy and progressing to end-stage renal disease, often within the first decade of life if untreated.[2][3]
Cysteamine (B1669678) bitartrate (B1229483) is the standard-of-care treatment.[6][7] Its therapeutic effect is achieved when the active moiety, cysteamine, enters the lysosome and reacts with cystine.[1][8] This reaction forms cysteine and a cysteine-cysteamine mixed disulfide, which can then exit the lysosome via alternative transport mechanisms, effectively bypassing the defective cystinosin transporter and reducing the harmful cystine load.[2][8][9][10]
Animal models are indispensable for investigating the pathophysiology of cystinosis and for the preclinical assessment of therapeutic agents. The Ctns knockout (Ctns-/-) mouse is the most widely used model, as it recapitulates key features of the human disease, including systemic cystine accumulation and, depending on the genetic background, renal and ocular manifestations.[11][12][13] These application notes provide detailed dosage information and experimental protocols for the use of cysteamine bitartrate in these critical animal models.
Mechanism of Disease and Drug Action
Cystine accumulation is the primary cellular defect in cystinosis, but it triggers a cascade of secondary dysfunctions, including altered mTORC1 signaling, impaired autophagy, increased production of reactive oxygen species (ROS), and mitochondrial damage.[5][11][14] While cysteamine treatment is highly effective at reducing intralysosomal cystine, it may not fully reverse all downstream pathological events, such as the established renal Fanconi syndrome.[14][15][16]
The therapeutic action of cysteamine is a direct chemical process within the lysosome that provides an alternative exit route for cystine, thereby mitigating the primary defect.
Cysteamine Dosage and Administration in Animal Models
The dosage of this compound can vary based on the animal model, administration route, and experimental goals. The Ctns-/- mouse model on a C57BL/6 background is frequently used due to a more pronounced renal phenotype.[11]
Table 1: Summary of this compound Dosages in Preclinical Models
| Animal Model | Dosage | Administration Route | Study Duration | Key Outcomes | Citations |
|---|---|---|---|---|---|
| Ctns-/- Mice | 400 mg/kg/day | Mixed in diet | 14 months | 93% median reduction in kidney cystine content. | [17] |
| Ctns-/- Mice | 200-400 mg/kg/day | In drinking water or diet | Not specified | Standard dose range for efficacy studies. | [11] |
| Healthy Rats | 20 mg/kg | Intraduodenal infusion | Single dose (PK study) | Rapid absorption (Tmax 5-22.5 min); significant first-pass metabolism (~40%). |[18][19] |
Experimental Protocols
Protocol 1: Oral Cysteamine Administration to Ctns-/- Mice
Oral administration is the most common and clinically relevant route for preclinical studies. It can be achieved by medicating the drinking water or the diet.
Materials:
-
This compound powder (e.g., the equivalent of Cystagon® or Procysbi®)
-
Ctns-/- mice and wild-type littermate controls
-
Standard rodent chow (powdered form for diet mixing)
-
Drinking water bottles
-
Metabolic cages for monitoring intake (recommended)
-
Analytical balance
Method A: Administration in Drinking Water
-
Dosage Calculation: Determine the total daily dose required for a cage of mice.
-
Example: For a target dose of 300 mg/kg/day, with 3 mice in a cage averaging 25g each (total weight 75g), the total daily dose is 0.075 kg * 300 mg/kg = 22.5 mg.
-
-
Solution Preparation: Measure the average daily water consumption for the cage (e.g., 15 mL). Dissolve the calculated daily dose (22.5 mg) in this volume of water.
-
Note: Cysteamine solutions can oxidize and have a strong odor. Prepare solutions fresh daily to ensure stability and palatability.
-
-
Administration: Replace the standard water bottle with the freshly prepared cysteamine-containing water bottle.
-
Monitoring: Monitor water consumption daily to ensure accurate dosing. If consumption decreases significantly due to taste aversion, consider Method B or adding a sweetener like sucrose.
Method B: Administration in Diet
-
Dosage Calculation: Determine the amount of cysteamine needed per kilogram of chow.
-
Example: If mice consume an average of 4g of chow per day and the target dose is 400 mg/kg/day for a 25g mouse (10 mg/mouse/day), then the concentration in the diet should be 10 mg of drug per 4 g of food, which equals 2.5 g of drug per kg of chow.
-
-
Diet Preparation: Use powdered rodent chow. Weigh the required amount of this compound and mix it thoroughly with the powdered diet using a blender or mixer to ensure homogeneity.
-
Administration: Provide the medicated diet to the mice ad libitum. Ensure enough food is provided to last until the next scheduled change.
-
Monitoring: Monitor food consumption and body weight regularly to ensure adequate drug intake and animal health.
Experimental Workflow and Efficacy Evaluation
A well-structured experimental workflow is crucial for obtaining reliable and reproducible data when evaluating the efficacy of cysteamine.
Protocol 2: Quantification of Tissue Cystine Content
Measuring the reduction of cystine in tissues like the kidney and liver is the primary endpoint for assessing cysteamine efficacy. While older methods relied on radiocompetition assays, modern high-performance liquid chromatography (HPLC)-based methods are now more common for their precision.[11] The following protocol is based on the principles of sample preparation for cystine measurement.
Materials:
-
Dissected tissues (e.g., kidney, liver), snap-frozen in liquid nitrogen or on dry ice
-
N-ethylmaleimide (NEM) solution (to block free sulfhydryl groups)
-
Sulfosalicylic acid (SSA) for protein precipitation
-
0.1 N NaOH
-
Protein assay kit (e.g., BCA)
-
Homogenizer (e.g., bead beater or Dounce)
-
Centrifuge
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue sample. Immediately homogenize the tissue in a prepared volume of NEM solution to prevent the artificial oxidation of cysteine to cystine.
-
Protein Precipitation: Add a volume of cold SSA to the homogenate to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. The supernatant contains the free amino acids, including cystine. The pellet contains the protein.
-
Supernatant Analysis: Carefully collect the supernatant for cystine quantification using a validated method like HPLC-mass spectrometry (LC-MS/MS).
-
Protein Quantification: Resuspend the protein pellet in 0.1 N NaOH. Determine the protein concentration using a standard protein assay.
-
Normalization: Express the cystine concentration as nmol half-cystine per mg of protein to normalize the values across different samples.
Protocol 3: Assessment of Renal Function (Fanconi Syndrome)
Evaluating the effect of cysteamine on renal function is a key secondary endpoint, although cysteamine does not typically reverse established Fanconi syndrome.[15][20]
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Blood collection supplies (for plasma/serum)
-
Analytical kits for measuring urine/plasma glucose, total protein, electrolytes, etc.
Procedure:
-
Acclimation: Acclimate mice to the metabolic cages for at least 48 hours before the collection period to minimize stress-induced variations.[11]
-
Urine Collection: Place individual mice in metabolic cages with free access to the appropriate diet and water. Collect urine over a 24-hour period. Record the total urine volume.[11]
-
Blood Collection: At the end of the 24-hour period, collect a blood sample via a standard method (e.g., submandibular or cardiac puncture) and process it to obtain plasma or serum.
-
Sample Analysis: Analyze urine for key indicators of proximal tubular dysfunction, including:
-
Proteinuria: Measure total protein concentration.
-
Glucosuria: Measure glucose concentration.
-
Electrolyte wasting: Measure levels of sodium, potassium, and phosphate.
-
-
Data Calculation: Normalize analyte concentrations to urine creatinine (B1669602) to account for variations in urine dilution. Calculate fractional excretion rates where appropriate.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of cysteamine is vital for designing effective dosing regimens. Studies in rats have shown that after intestinal delivery, cysteamine is absorbed very rapidly but also cleared quickly from plasma and tissues.[18][19]
Table 2: Pharmacokinetic Parameters of Cysteamine in Animal Models
| Parameter | Value (in Rats) | Notes | Citations |
|---|---|---|---|
| Tmax (Jugular Vein) | 5 - 22.5 min | Time to reach maximum plasma concentration. | [18][19] |
| Plasma Clearance | Baseline levels reached in ≤ 120 min | Demonstrates rapid elimination. | [19] |
| Tissue Clearance | Baseline levels reached in ≤ 180 min | Rapid clearance from kidney, liver, and muscle. | [19] |
| Hepatic First-Pass Effect | ~40% | A significant portion of the drug is metabolized by the liver before reaching systemic circulation. |[19] |
This rapid clearance is the rationale behind the 6-hourly dosing schedule for immediate-release formulations in humans and underscores the importance of consistent administration in animal models to maintain therapeutic drug levels.[20] The development of delayed-release formulations aims to prolong exposure and allow for less frequent dosing.[21][22] When planning long-term studies in animal models, these pharmacokinetic properties should be considered in the choice of formulation and administration frequency.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inflammasome Activation by Cystine Crystals: Implications for the Pathogenesis of Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 9. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cystinosis.org [cystinosis.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Intralysosomal Cystine Accumulation in Mice Lacking Cystinosin, the Protein Defective in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinsurggroup.us [clinsurggroup.us]
- 15. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. cystinosisresearch.org [cystinosisresearch.org]
- 19. Pharmacokinetics of this compound following intraduodenal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. pure.rug.nl [pure.rug.nl]
- 22. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Delayed-Release Cysteamine Bitartrate in Preclinical Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed-release cysteamine (B1669678) bitartrate (B1229483) is a lysosomal cystine-depleting agent primarily investigated for its therapeutic potential in nephropathic cystinosis, a rare lysosomal storage disorder.[1] Its application in preclinical research extends to other conditions involving lysosomal dysfunction and oxidative stress. This document provides detailed application notes and protocols for the use of delayed-release cysteamine bitartrate in preclinical studies, focusing on in vivo administration, pharmacokinetic and efficacy data, and its effects on key cellular signaling pathways.
Mechanism of Action
This compound is a prodrug that is converted to cysteamine in the body. Cysteamine enters the lysosome and reacts with cystine, breaking it down into cysteine and a mixed disulfide of cysteine and cysteamine.[2] These smaller molecules can then be transported out of the lysosome, thereby reducing the accumulation of cystine crystals that is characteristic of cystinosis.[2] The delayed-release formulation is designed with an enteric coating to bypass the acidic environment of the stomach and release the active drug in the more alkaline milieu of the small intestine, allowing for less frequent dosing compared to the immediate-release formulation.[1][3]
Data Presentation
Pharmacokinetic Parameters of Delayed-Release this compound
The following tables summarize key pharmacokinetic parameters of delayed-release this compound observed in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters in Healthy Human Adults (Single 600 mg Dose) [4][5]
| Condition | Cmax (μM) | Tmax (hours) | AUC0–24h (min×μM) |
| Fasting | 29.4 ± 1.7 | ~3 | 6,313 ± 329 |
| 30 min before carbohydrate meal | 20.7 ± 4.9 | - | 4,616 ± 878 |
| 120 min before carbohydrate meal | 31.6 ± 3.0 | - | 6,691 ± 669 |
| With high-fat meal | 10.9 ± 1.7 | ~6 | 2,572 ± 295 |
Table 2: Pharmacokinetic Parameters in Rats (Single 20 mg/kg Intraduodenal Dose) [6]
| Group | Cmax (μM) | Tmax (min) | AUC0–t (min×μM) |
| Naïve (Jugular Vein) | 81.9 ± 22.9 | 5-22.5 | 3761 ± 813 |
| Pretreated (Jugular Vein) | 53.4 ± 7.2 | 5-22.5 | 2800 ± 383 |
| Naïve (Portal Vein) | - | 5-10 | 6433 ± 1603 |
| Pretreated (Portal Vein) | - | 5-10 | 5171 ± 1104 |
Comparative Efficacy in Preclinical and Clinical Models of Cystinosis
Table 3: Efficacy of Delayed-Release this compound in Cystinosis Models
| Model | Treatment | Key Efficacy Endpoint | Result | Reference(s) |
| Ctns-/- Rats | Cysteamine and Everolimus | Tissue Cystine Levels, Renal Function | Superior reduction in tissue cystine and improvement in gross kidney health compared to monotherapy. | [7] |
| Human iPSCs and Kidney Organoids | Cysteamine and Everolimus | Phenotypic Abnormalities (cystine levels, apoptosis, autophagy) | Combination therapy corrected all observed phenotypic abnormalities. | [8] |
| Patients with Nephropathic Cystinosis | Delayed-Release vs. Immediate-Release Cysteamine | White Blood Cell (WBC) Cystine Levels | Non-inferior in maintaining low WBC cystine levels at a lower total daily dose. | [9][10][11] |
| Treatment-Naïve Children (<6 years) with Nephropathic Cystinosis | Delayed-Release Cysteamine | WBC Cystine Levels, eGFR, Growth | Clinically meaningful decrease in WBC cystine, increase in eGFR, and improvements in height and weight. | [12][13] |
Experimental Protocols
Protocol 1: Administration of Delayed-Release this compound to Rodents
A. Oral Gavage (Suspension of Microspheres)
This method is recommended for precise dosing. The delayed-release microspheres should be suspended in a suitable vehicle immediately before administration.
-
Materials:
-
Delayed-release this compound capsules
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle (optional)
-
Weighing balance
-
Appropriate size oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[2][14]
-
Syringes
-
-
Procedure:
-
Preparation of Suspension: a. Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals. b. Open the delayed-release capsules and carefully weigh the required amount of microspheres. c. Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. d. Create a paste by mixing the weighed microspheres with a small volume of the vehicle. e. Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration and volume. Ensure the suspension is homogenous. Prepare fresh daily.
-
Administration: a. Weigh the animal to determine the correct volume of the suspension to be administered (typically 5-10 mL/kg).[2] b. Gently restrain the animal. c. Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.[14] d. Carefully insert the gavage needle into the esophagus and slowly administer the suspension.[15] e. Monitor the animal for any signs of distress after administration.
-
B. Administration in Drinking Water
-
Note: The stability and release characteristics of the delayed-release coating in water over time have not been extensively studied. This method may lead to less precise dosing and potential degradation of the enteric coating. Validation of drug concentration and stability in the drinking water is recommended.
-
Procedure:
-
Calculate the total daily dose required based on the average water consumption and body weight of the animals in a cage.
-
Open the capsules and suspend the microspheres in the calculated volume of drinking water.
-
Provide the medicated water to the animals.
-
Prepare fresh medicated water daily and monitor water consumption to estimate the actual dose ingested.[15]
-
C. Administration in Diet
-
Note: Similar to administration in drinking water, mixing the microspheres into powdered chow may compromise the delayed-release properties. This method's effectiveness depends on the stability of the coating during feed preparation and storage.
-
Procedure:
-
Calculate the amount of this compound needed per kilogram of chow based on the average daily food consumption and the target dose.[15]
-
If using pelleted chow, grind it into a powder.
-
Thoroughly mix the microspheres with the powdered diet. A small amount of sucrose (B13894) can be added to improve palatability.[15]
-
Provide the medicated diet to the animals ad libitum.
-
Prepare fresh medicated diet weekly and store it in a cool, dark place.[15]
-
Protocol 2: Measurement of Tissue Cystine Content (LC-MS/MS Method)
This protocol is a synthesized method based on established LC-MS/MS techniques for cystine quantification in biological samples.[7][16][17]
-
Materials:
-
Tissue samples (e.g., kidney, liver), snap-frozen in liquid nitrogen
-
N-ethylmaleimide (NEM) solution
-
Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA) for protein precipitation
-
Deuterium-labeled cystine (Cystine-d4 or d6) as an internal standard
-
LC-MS/MS system
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Sample Preparation: a. Weigh the frozen tissue sample (~20-50 mg). b. Immediately homogenize the tissue in an ice-cold solution containing NEM to block free sulfhydryl groups and prevent the oxidation of cysteine to cystine.[17] c. Add a protein precipitating agent (e.g., 15% SSA or 12% TCA) to the homogenate.[17][18] d. Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant containing the cystine. f. Spike the supernatant with a known concentration of the internal standard (e.g., Cystine-d4).
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved using a reverse-phase C18 column or a Hypercarb column with a gradient mobile phase (e.g., acetonitrile (B52724) and formic acid in water).[16] c. Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both cystine and the internal standard.
-
Data Analysis: a. Generate a standard curve using known concentrations of cystine. b. Calculate the concentration of cystine in the samples by comparing the peak area ratio of cystine to the internal standard against the standard curve. c. Normalize the cystine concentration to the protein content of the initial tissue homogenate (e.g., nmol/mg protein).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathological cascade in cystinosis and the primary therapeutic target of delayed-release this compound.
Caption: Simplified mTORC1 signaling pathway in the context of cystinosis and the action of cysteamine.
Caption: General experimental workflow for evaluating delayed-release this compound in a rodent model.
Conclusion
Delayed-release this compound is a critical tool in the preclinical investigation of cystinosis and potentially other disorders involving lysosomal dysfunction. The protocols and data provided herein offer a comprehensive resource for researchers to design and execute robust preclinical studies. Careful consideration of the administration route, dosage, and appropriate analytical methods is essential for obtaining reliable and reproducible results. Further research is warranted to explore the full therapeutic potential of delayed-release this compound and its synergistic effects with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients | MDPI [mdpi.com]
- 4. cystinosis.org [cystinosis.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cystine in human renal proximal tubule cells using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Studies of this compound Delayed-Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Pharmacokinetic Study of this compound Delayed-Release Capsules Following Oral Administration with Orange Juice, Water, or Omeprazole in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cystinosis.org [cystinosis.org]
- 12. This compound delayed-release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open-label study of treatment-naïve patients <6 years of age with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term clinical benefits of delayed-release this compound capsules in patients with nephropathic cystinosis (response to “A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis”) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging to Assess Cysteamine Bitartrate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of cystine crystals within various tissues and organs, leading to progressive organ dysfunction. The primary treatment for cystinosis is cysteamine (B1669678) bitartrate (B1229483), a cystine-depleting agent that works by reacting with cystine to form a mixed disulfide that can exit the lysosome.[1][2][3][4] Assessing the efficacy of cysteamine bitartrate therapy is crucial for patient management and drug development. In vivo imaging techniques offer non-invasive or minimally invasive methods to monitor disease progression and response to treatment by visualizing and quantifying cystine crystal load in different tissues.
These application notes provide an overview of key in vivo imaging modalities, their applications in monitoring this compound efficacy, and detailed protocols for their implementation.
This compound's Mechanism of Action
This compound is metabolized to cysteamine, which enters the lysosome. Inside the lysosome, cysteamine reacts with cystine, breaking the disulfide bond and forming cysteine and a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then be transported out of the lysosome through the lysine (B10760008) transporter, effectively reducing the intralysosomal cystine concentration and preventing crystal formation.[1][2][3]
Figure 1: Mechanism of this compound Action.
In Vivo Imaging Modalities
Several in vivo imaging techniques have been established as valuable tools for assessing this compound efficacy by monitoring the reduction of cystine crystals in various tissues.
Ocular Imaging: In Vivo Confocal Microscopy (IVCM) and Anterior-Segment Optical Coherence Tomography (AS-OCT)
The cornea is a primary site for cystine crystal deposition, and ocular manifestations like photophobia are common.[5][6][7] IVCM and AS-OCT are non-invasive imaging techniques that allow for the high-resolution visualization and quantification of corneal cystine crystals.[6][8][9]
| Parameter | In Vivo Confocal Microscopy (IVCM) | Anterior-Segment Optical Coherence Tomography (AS-OCT) | Reference |
| Crystal Appearance | Spindle, needle-shaped, and fusiform hyperreflective bodies. | Hyperreflective punctuate deposits. | [9] |
| Crystal Size | 1 to 175 µm in length, 1 to 30 µm in thickness. | Not typically resolved at the individual crystal level. | [9] |
| Primary Location | Anterior and mid-stroma. | Predominantly in the anterior stroma. | [5][8][9] |
| Quantitative Metrics | Crystal density score, depth of crystal deposition (DCD), central corneal thickness (CCT). | Depth of crystal deposition (DCD), central corneal thickness (CCT), objective grey value-based quantification. | [6][9][10] |
In Vivo Confocal Microscopy (IVCM) of the Cornea
-
Objective: To visualize and quantify cystine crystals in the different layers of the cornea at a cellular level.
-
Equipment: In vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module).
-
Procedure:
-
Administer a topical anesthetic to the patient's eye.
-
Use a sterile, single-use cap (e.g., TomoCap) on the objective lens.
-
Apply a coupling gel to the tip of the cap.
-
Gently bring the objective into contact with the central cornea.
-
Acquire a sequence of images from the superficial epithelium through to the endothelium by adjusting the focal plane.
-
Record multiple images from different areas of the central cornea.
-
Analyze the images to determine crystal density, morphology, and distribution within the corneal layers. A scoring system can be used to quantify crystal density.[6][9]
-
Anterior-Segment Optical Coherence Tomography (AS-OCT) of the Cornea
-
Objective: To obtain cross-sectional images of the anterior segment of the eye to measure the depth of crystal deposition and corneal thickness.
-
Equipment: Anterior-segment OCT device (e.g., Cirrus HD-OCT).
-
Procedure:
-
Position the patient at the device, ensuring their head is stable.
-
Instruct the patient to fixate on the internal target.
-
Perform a scan of the anterior segment, focusing on the central cornea.
-
Acquire multiple high-resolution scans.
-
Analyze the images to identify the hyperreflective signals corresponding to cystine crystals.
-
Measure the depth of crystal penetration from the corneal surface and the central corneal thickness using the device's software calipers.[9][10]
-
A semi-automated threshold-based image segmentation algorithm can be used for objective quantification of corneal cystine crystal deposition.[10]
-
Figure 2: Ocular Imaging Workflow.
Dermal Imaging: Reflectance Confocal Microscopy (RCM)
Reflectance Confocal Microscopy (RCM) is a non-invasive imaging technique that allows for the visualization of the skin at a cellular level. It can be used to detect and quantify cystine crystals in the dermis, providing a potential biomarker for systemic disease control.[11][12]
| Parameter | Reflectance Confocal Microscopy (RCM) | Reference |
| Crystal Appearance | Highly refractile structures within the dermis. | [11] |
| Primary Location | Papillary dermis. | [11] |
| Quantitative Metrics | Normalized confocal crystal volume (nCCV). | [11][12] |
Reflectance Confocal Microscopy (RCM) of the Skin
-
Objective: To non-invasively quantify intradermal cystine crystal accumulation.
-
Equipment: Reflectance confocal microscope.
-
Procedure:
-
Select a skin area for imaging (e.g., forearm).
-
Apply a drop of immersion oil to the skin.
-
Attach a sterile window to the objective lens.
-
Bring the objective into contact with the skin.
-
Acquire a series of horizontal optical sections (a "stack") from the epidermis down into the dermis.
-
Repeat the acquisition at multiple adjacent locations to create a mosaic image.
-
Use automated image analysis software to identify and quantify the volume of hyper-refractive crystals.
-
Calculate the normalized confocal crystal volume (nCCV) to assess the crystal load.[11][12]
-
Renal and Thyroid Imaging: Ultrasound
Ultrasound is a widely available and non-invasive imaging modality that can be used to assess structural changes in the kidneys and thyroid gland, which are commonly affected in cystinosis.[13][14][15]
| Organ | Ultrasound Findings in Cystinosis | Reference |
| Kidneys | Increased cortical and medullary echogenicity, nephrocalcinosis. | [13] |
| Thyroid | Lower echogenicity, diffuse heterogeneous echotexture, decreased gland volume. | [14] |
Renal and Thyroid Ultrasound
-
Objective: To assess for structural abnormalities in the kidneys and thyroid gland.
-
Equipment: Standard ultrasound machine with appropriate transducers (e.g., curvilinear for kidneys, linear for thyroid).
-
Procedure:
-
Renal Ultrasound:
-
Position the patient in the supine or decubitus position.
-
Apply ultrasound gel to the abdomen and flanks.
-
Systematically scan both kidneys in longitudinal and transverse planes.
-
Evaluate the renal cortex and medulla for echogenicity and the presence of calcifications.
-
-
Thyroid Ultrasound:
-
Position the patient in the supine position with the neck extended.
-
Apply ultrasound gel to the anterior neck.
-
Scan the thyroid gland in transverse and sagittal planes.
-
Assess the echogenicity, texture, and volume of the thyroid lobes.
-
Color Doppler imaging can be used to evaluate vascular flow.[14]
-
-
Neurological Imaging: Magnetic Resonance Imaging (MRI)
Central nervous system (CNS) complications can occur in cystinosis, particularly in older patients. MRI is the primary imaging modality for evaluating structural brain abnormalities.[16][17]
| MRI Finding | Prevalence in Infantile Cystinosis Patients | Reference |
| Cortical Atrophy | ~72% | [17] |
| Central Atrophy (Ventriculomegaly) | ~67% | [17] |
| White Matter Hyperintensities | ~50% | [16] |
Brain Magnetic Resonance Imaging (MRI)
-
Objective: To detect and monitor CNS complications such as cerebral atrophy and white matter changes.
-
Equipment: 1.5T or 3T MRI scanner.
-
Procedure:
-
Position the patient on the MRI table.
-
Acquire standard brain MRI sequences, including:
-
T1-weighted images (for anatomical detail and atrophy assessment).
-
T2-weighted and FLAIR (Fluid-Attenuated Inversion Recovery) images (to detect white matter lesions).
-
-
Advanced techniques such as voxel-based morphometry can be used for quantitative analysis of grey matter volume.[17]
-
The images are reviewed by a neuroradiologist to assess for the presence and severity of atrophy and white matter abnormalities.
-
Figure 3: Multimodal Imaging Workflow.
Future Directions
While the current in vivo imaging techniques are invaluable for monitoring the secondary effects of this compound treatment (i.e., the clearance of cystine crystals), there is a need for methods that can directly visualize the drug's mechanism of action at a cellular level in vivo. The development of novel fluorescent probes that can specifically report on intralysosomal cystine levels or the direct interaction of cysteamine with cystine in a living organism would represent a significant advancement in the field.[18][19][20][21][22] Additionally, advanced imaging techniques like holographic tomography in flow cytometry configuration (HTFC) may offer new ways to assess lysosomal morphology and biophysical properties in a label-free manner, which could be applied to monitor treatment response in cystinosis.[23]
Conclusion
In vivo imaging plays a critical role in assessing the efficacy of this compound for the treatment of cystinosis. Ocular imaging with IVCM and AS-OCT provides sensitive and quantitative measures of corneal crystal clearance. RCM, ultrasound, and MRI offer valuable insights into the systemic effects of the disease and the response to therapy in the skin, kidneys, thyroid, and brain. The standardized application of these imaging protocols can lead to more robust and comparable data in both clinical practice and drug development, ultimately improving outcomes for patients with cystinosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. cystinosis.org [cystinosis.org]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confocal microscopy of the cornea in nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. probiologists.com [probiologists.com]
- 8. Evaluation of treatment with cysteamine eyedrops for cystinosis with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo confocal microscopy and anterior segment optical coherence tomography analysis of the cornea in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing an objective biomarker for corneal cystinosis using a threshold-based Spectral domain optical coherence tomography imaging algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-invasive intradermal imaging of cystine crystals in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-invasive intradermal imaging of cystine crystals in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypercalciuria and ultrasound abnormalities in children with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A different approach to cystinosis: ultrasound, doppler, and shear wave elastography findings of thyroid gland - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Central Nervous System Complications in Cystinosis: The Role of Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cystinosisresearch.org [cystinosisresearch.org]
- 18. A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coumarin-aurone based fluorescence probes for cysteine sensitive in-situ identification in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tigem.it [tigem.it]
Application Notes and Protocols: Establishing a Stable Cysteamine Bitartrate-Treated Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable cell lines are indispensable tools in biomedical research and drug development, providing consistent and reproducible cellular models for studying gene function, signaling pathways, and for producing recombinant proteins and antibodies.[1][2][3] This document provides a detailed guide for establishing a stable cell line that is subsequently treated with cysteamine (B1669678) bitartrate (B1229483).
Cysteamine bitartrate is a well-characterized aminothiol (B82208) compound.[4] Its primary mechanism of action involves entering lysosomes and reacting with cystine to form cysteine and a mixed disulfide of cysteine-cysteamine.[5][6][7] This complex can then exit the lysosome, effectively reducing intralysosomal cystine levels.[5][6][7] This is the basis for its use as a therapeutic agent for the genetic disorder cystinosis.[4][5][8] Beyond its role in cystinosis, cysteamine has been investigated for its antioxidant properties and its potential to modulate various cellular processes.[5][7][9]
These protocols will guide researchers through the process of generating a stable cell line expressing a gene of interest, followed by the determination of optimal conditions for long-term treatment with this compound to study its effects on the engineered cells.
I. Data Presentation: Quantitative Parameters for Stable Cell Line Generation and Cysteamine Treatment
The following tables summarize key quantitative data and parameters relevant to the protocols described in this document.
Table 1: Typical Antibiotic Concentrations for Selection
| Antibiotic | Typical Concentration Range | Selection Timeframe |
| G418 (Geneticin) | 0.1 - 1.5 mg/mL[10] | 7 - 14 days[11] |
| Puromycin | 0 - 15 µg/mL[11] | 1 - 4 days[11] |
| Hygromycin B | Varies by cell line | ~7 days |
| Blasticidin | Varies by cell line | ~7 days |
| Zeocin | Varies by cell line | ~7-10 days |
Note: The optimal concentration for each antibiotic is cell-line dependent and must be determined experimentally using a kill curve assay.[10][12][13]
Table 2: this compound Treatment Parameters
| Parameter | Value/Range | Reference |
| In vitro therapeutic window (human fibroblasts) | 10 - 100 µM | [14] |
| In vitro toxicity | Millimolar (mM) concentrations | [14] |
| Typical maintenance dose (in vivo) | 1.3 - 2.0 g/day | [4] |
| Recommended WBC cystine level (therapeutic goal) | < 1 nmol half-cystine/mg protein | [6][15] |
| Time to maximum cystine decrement (in vivo) | ~1.8 hours | [6] |
II. Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of the selection antibiotic required to kill all non-transfected cells.[12][16]
Materials:
-
Parental cell line
-
Complete culture medium
-
Selection antibiotic (e.g., G418, Puromycin)
-
24-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a 24-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[16]
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being used (see Table 1). Include a no-antibiotic control.[13]
-
The following day, replace the existing medium with the medium containing the various antibiotic concentrations.
-
Incubate the cells and monitor them daily for signs of cell death.
-
After 7-14 days (depending on the antibiotic), determine the cell viability in each well using Trypan Blue staining and a hemocytometer or an automated cell counter.[16]
-
The lowest concentration of the antibiotic that results in 100% cell death is the optimal concentration for selecting stably transfected cells.[13]
Protocol 2: Generation of a Stable Cell Line
This protocol outlines the steps for transfecting a chosen cell line with a vector containing the gene of interest and a selectable marker, followed by selection and expansion of stable clones.[12][17]
Materials:
-
Chosen host cell line
-
Expression vector containing the gene of interest and a selectable marker (e.g., neomycin resistance)
-
Transfection reagent suitable for the cell line
-
Complete culture medium
-
Selective culture medium (complete medium with the optimal antibiotic concentration determined in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cloning cylinders or sterile pipette tips
-
24-well and 6-well plates
Procedure:
-
Transfection:
-
One day prior to transfection, seed the host cells so they reach the optimal confluency for transfection according to the manufacturer's protocol for the chosen transfection reagent.
-
Transfect the cells with the expression vector using the chosen transfection method.[18] Include a negative control (mock transfection or transfection with an empty vector).
-
-
Selection:
-
48-72 hours post-transfection, aspirate the medium and replace it with the selective culture medium.[17][19]
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.[12]
-
Over the next 1-2 weeks, non-transfected cells will die, leaving behind colonies of resistant, stably transfected cells.[20]
-
-
Isolation of Stable Clones:
-
Once visible colonies have formed, wash the plate with PBS.
-
Isolate individual colonies using cloning cylinders or by gently scraping with a sterile pipette tip.
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
-
Expansion and Characterization:
-
Expand the isolated clones into larger culture vessels (e.g., 6-well plates, T-25 flasks).
-
Characterize the expanded clones to confirm the integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.[21][22]
-
Cryopreserve the characterized stable cell lines for long-term storage.[18]
-
Protocol 3: Determination of Optimal this compound Concentration for Long-Term Treatment
This protocol is designed to determine the highest concentration of this compound that can be used for long-term treatment without causing significant cytotoxicity.
Materials:
-
Established stable cell line
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Seed the stable cell line in a 96-well plate at an appropriate density.
-
Prepare a range of this compound concentrations in complete culture medium. Based on published data, a starting range of 10 µM to 1 mM is recommended.[14]
-
Replace the medium with the this compound-containing medium. Include a no-treatment control.
-
Incubate the cells for a period relevant to the planned experiments (e.g., 24, 48, 72 hours, or longer for chronic treatment models, with media changes as required).
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Determine the concentration of this compound that results in minimal to no loss of cell viability. This will be the optimal concentration for subsequent long-term treatment studies.
Protocol 4: Long-Term Culture with this compound
Materials:
-
Established stable cell line
-
Complete culture medium
-
Optimal concentration of this compound (determined in Protocol 3)
Procedure:
-
Culture the stable cell line in complete medium supplemented with the optimal, non-toxic concentration of this compound.
-
Maintain the cells under standard culture conditions, passaging them as needed.
-
It is crucial to prepare fresh cysteamine-containing medium regularly, as cysteamine can be unstable in solution.[23][24]
-
Periodically assess the health and viability of the cells, as well as the continued expression of the gene of interest, to ensure the stability of the experimental system over time.[25]
III. Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for establishing and treating a stable cell line.
Caption: this compound mechanism of action and downstream effects.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. cusabio.com [cusabio.com]
- 3. biocompare.com [biocompare.com]
- 4. Cysteamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Steady-state pharmacokinetics and pharmacodynamics of this compound in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. abmgood.com [abmgood.com]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 14. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel sustained‐release this compound formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bosterbio.com [bosterbio.com]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Mitochondrial Function Following Cysteamine Bitartrate Treatment
Introduction
Cysteamine (B1669678) bitartrate (B1229483) is an FDA-approved aminothiol (B82208) compound used in the treatment of nephropathic cystinosis. Beyond its primary indication, preclinical studies have highlighted its potential as a modulator of mitochondrial function, showing promise in the context of mitochondrial respiratory chain diseases.[1][2][3] These studies reveal a narrow therapeutic window, with beneficial effects observed at micromolar concentrations and toxicity at millimolar levels, which is associated with a marked increase in hydrogen peroxide production.[1][3] This document provides a detailed protocol for assessing the impact of cysteamine bitartrate on key aspects of mitochondrial function.
Mechanism of Action on Mitochondria
While initially postulated to act by increasing glutathione (B108866) biosynthesis, studies have shown that this compound's beneficial effects on mitochondria may occur without a significant increase in total glutathione levels.[1] The proposed mechanisms include a reduction in mitochondrial oxidative stress and an improvement in mitochondrial membrane potential.[1][3] Mechanistic profiling has also indicated that this compound can increase aspartate levels and protect against inhibition of respiratory chain complexes I and IV.[1][3]
Key Mitochondrial Parameters to Assess
To comprehensively evaluate the effects of this compound on mitochondrial function, the following parameters should be assessed:
-
Mitochondrial Respiration: Measurement of the oxygen consumption rate (OCR) provides a real-time view of mitochondrial respiratory function.
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and the driving force for ATP synthesis.
-
Mitochondrial Reactive Oxygen Species (ROS): Assessment of mitochondrial superoxide (B77818) production is crucial to understanding the impact on oxidative stress.
-
Cellular ATP Levels: Direct measurement of ATP provides insight into the overall energetic status of the cell.
Data Presentation
The following tables summarize expected outcomes and provide a framework for presenting quantitative data from the described protocols.
Table 1: Effects of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Human Fibroblasts | 0 (Vehicle Control) | 24 | Expected Baseline | Expected Baseline | Expected Baseline | Expected Baseline |
| Human Fibroblasts | 10 | 24 | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
| Human Fibroblasts | 50 | 24 | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
| Human Fibroblasts | 100 | 24 | Variable/Potential Decrease | Variable/Potential Decrease | Variable/Potential Decrease | Variable/Potential Decrease |
| Human Fibroblasts | 1000 (Toxicity Control) | 24 | Expected Decrease | Expected Decrease | Expected Decrease | Expected Decrease |
Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line/Organism | This compound Concentration (µM) | Incubation Time (hours) | TMRE Fluorescence (Arbitrary Units) | JC-1 Red/Green Fluorescence Ratio |
| C. elegans | 0 (Vehicle Control) | 24 | Baseline | Baseline |
| C. elegans | 10 | 24 | Partial Rescue Observed[1] | Not Reported |
| C. elegans | 100 | 24 | Partial Rescue Observed[1] | Not Reported |
| Human Fibroblasts | 0 (Vehicle Control) | 24 | Expected Baseline | Expected Baseline |
| Human Fibroblasts | 10 - 100 | 24 | Expected Increase | Expected Increase |
Table 3: Effects of this compound on Mitochondrial Reactive Oxygen Species (ROS)
| Cell Line/Organism | This compound Concentration (µM) | Incubation Time (hours) | MitoSOX Red Fluorescence (Arbitrary Units) |
| C. elegans | 0 (Vehicle Control) | 24 | Increased in disease model[1] |
| C. elegans | 10 | 24 | No significant effect[1] |
| C. elegans | 100 | 24 | Significant reduction (~21%)[1] |
| Human Fibroblasts | 0 (Vehicle Control) | 24 | Expected Baseline |
| Human Fibroblasts | 10 - 100 | 24 | Expected Decrease |
Table 4: Effects of this compound on Cellular ATP Levels
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cellular ATP (nmol/mg protein) |
| Human Fibroblasts | 0 (Vehicle Control) | 24 | Expected Baseline |
| Human Fibroblasts | 10 | 24 | Expected Increase |
| Human Fibroblasts | 50 | 24 | Expected Increase |
| Human Fibroblasts | 100 | 24 | Variable/Potential Decrease |
| Human Fibroblasts | 1000 (Toxicity Control) | 24 | Expected Decrease |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Cell culture medium
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., human fibroblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
The following day, treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, and 1 mM as a toxicity control) and a vehicle control.
-
Incubate for the desired time (e.g., 6 or 24 hours).[1]
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the calibrant with pre-warmed Seahorse XF Assay Medium.
-
-
Assay Execution:
-
Remove the treatment medium from the cell plate and wash with pre-warmed Seahorse XF Assay Medium.
-
Add fresh Seahorse XF Assay Medium to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure basal oxygen consumption rate (OCR) before sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol uses the potentiometric fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.
Materials:
-
Cells cultured on glass-bottom dishes or in a microplate
-
This compound
-
TMRE stock solution (in DMSO)
-
FCCP (as a positive control for depolarization)
-
Live cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control group to be treated with FCCP (e.g., 10 µM for 10-15 minutes at the end of the experiment).
-
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed culture medium or imaging buffer (e.g., 25-100 nM).
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells with pre-warmed imaging buffer to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm).
-
Quantify the mean fluorescence intensity of the TMRE signal in the mitochondrial region of interest for each treatment group.
-
Protocol 3: Assessment of Mitochondrial Superoxide Production using MitoSOX Red
This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
Cells cultured on glass-bottom dishes or in a microplate
-
This compound
-
MitoSOX Red reagent
-
Live cell imaging buffer (e.g., HBSS)
-
Positive control for ROS induction (e.g., Antimycin A)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired duration.[1] Include a vehicle control and a positive control for ROS induction.
-
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red in pre-warmed imaging buffer (e.g., 2.5-5 µM).
-
Remove the treatment medium and add the MitoSOX Red-containing buffer to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells gently with pre-warmed imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~510/580 nm).
-
Quantify the mean fluorescence intensity of the MitoSOX Red signal for each treatment group.
-
Protocol 4: Determination of Cellular ATP Levels
This protocol describes the use of a luciferin/luciferase-based assay to quantify cellular ATP.
Materials:
-
Cells cultured in a white-walled, clear-bottom microplate
-
This compound
-
ATP Assay Kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled microplate suitable for luminescence measurements.
-
Treat cells with this compound at various concentrations for the desired duration.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the ATP releasing agent to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release ATP.
-
Add the luciferin/luciferase reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the ATP concentration.
-
-
Data Normalization:
-
To account for variations in cell number, perform a parallel cell viability assay (e.g., MTS or CyQUANT) or a protein quantification assay (e.g., BCA) on the same or a duplicate plate.
-
Normalize the luminescence readings to the cell number or protein concentration.
-
Visualizations
Caption: Signaling pathway of this compound's effects on mitochondria.
Caption: Experimental workflow for assessing mitochondrial function.
References
- 1. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cysteamine Bitartrate Aqueous Solution Stability: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability challenges of cysteamine (B1669678) bitartrate (B1229483) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for cysteamine bitartrate in aqueous solutions?
A1: The primary cause of cysteamine instability in aqueous solutions is the rapid oxidation of its sulfhydryl group (-SH).[1][2] This leads to the formation of its disulfide dimer, cystamine (B1669676), which is the main degradation product.[1][2][3] This oxidation results in a loss of the compound's therapeutic efficacy as cystamine is inactive.[1][3]
Q2: What factors accelerate the degradation of cysteamine in solution?
A2: Several factors significantly accelerate the degradation of cysteamine in aqueous solutions:
-
Presence of Oxygen: Oxygen is a major driver of cysteamine degradation.[1][2][4] Minimizing oxygen exposure is crucial for maintaining stability.
-
pH of the Solution: Cysteamine's oxidation is highly dependent on pH. Alkaline conditions (higher pH) facilitate the formation of the more reactive thiolate anion, which speeds up oxidation.[1][2][5] Conversely, an acidic pH (e.g., 4.2) slows down the rate of oxidation.[1][5]
-
Temperature: Higher temperatures increase the rate of cysteamine degradation.[1][2][5]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺), can catalyze the oxidation of cysteamine.[1][2][5]
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability of cysteamine in aqueous solutions, the following strategies are recommended:
-
pH Adjustment: Maintaining an acidic pH, ideally between 4.1 and 4.5, can significantly reduce the rate of oxidation.[1]
-
Use of Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is very effective at preventing metal ion-catalyzed oxidation.[1][5][6]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen, helps to minimize exposure to oxygen.[1][4][5]
-
Low-Temperature Storage: Storing solutions at reduced temperatures is critical. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable.[1][4][5]
-
Use of Antioxidants: The effectiveness of antioxidants varies. While catalase can decrease the oxidation rate by reducing peroxide species, other antioxidants like Vitamin C have been reported to paradoxically increase the degradation rate.[1][5][7]
Q4: What is the expected shelf-life of a cysteamine solution?
A4: The shelf-life is highly dependent on the formulation and storage conditions. Unstabilized aqueous solutions of cysteamine can degrade significantly within a short period. For instance, some eye drop formulations have shown 20% to 50% degradation after just one month when stored in a refrigerator.[3][4] To ensure long-term stability, storage at -20°C is often necessary.[4] A solution of 100 µM cysteamine in plasma was found to be stable for up to 2 months when stored at -20°C.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of potency confirmed by analytical testing. | Oxidation due to: • Inappropriate pH (neutral or alkaline). • Contamination with metal ions. • High storage temperature. • Exposure to oxygen. | • Adjust pH: Ensure the solution has an acidic pH (e.g., 4.2) using a suitable buffer.[1] • Add Chelating Agent: Incorporate a chelating agent like disodium (B8443419) edetate (EDTA) to sequester trace metal ions.[1] • Control Temperature: Store solutions at the recommended low temperature (2-8°C for short-term, -20°C for long-term).[1] • Minimize Oxygen: Prepare solutions under an inert atmosphere (e.g., nitrogen) and use oxygen-resistant containers for long-term storage.[1][7] |
| Change in solution appearance (e.g., color, odor). | Chemical degradation. | A change in appearance is a strong indicator of degradation. The solution should be discarded, and a fresh batch prepared following all stability-enhancing protocols.[1] |
| Inconsistent experimental results. | Degradation of cysteamine stock solution leading to lower effective concentrations. | • Prepare fresh solutions before each experiment. • Implement all stability-enhancing measures for stock solutions (acidic pH, EDTA, low temperature, inert atmosphere). • Regularly quantify the concentration of your stock solution using a validated analytical method like HPLC. |
Quantitative Data on Cysteamine Stability
Table 1: Effect of pH and Temperature on Cysteamine Degradation
| pH | Temperature | Degradation Rate | Comments | Reference |
|---|---|---|---|---|
| 7.4 | Not Specified | Very fast | Due to the presence of ionized thiol groups. | [5] |
| 4.2 | Not Specified | Decreased oxidation | Acidic pH improves stability. | [5] |
| Not Specified | -20°C, 4°C, 25°C | Stability decreases as temperature increases. | Lower temperatures are crucial for stability. |[5] |
Table 2: Cysteamine Degradation in Ophthalmic Formulations (Long-Term Stability at 1 Month)
| Storage Condition | Cysteamine Content (% of Labeled) | Cystamine Content (% of Labeled) | Reference |
|---|---|---|---|
| Refrigerator (5°C) | 50% - 78% | >15% | [4] |
| Room Temperature (25°C) | 44% | >15% |[4] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Cysteamine and Cystamine
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of cysteamine and its primary degradation product, cystamine.[1][4]
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1200 Infinity Quaternary HPLC).[2][4]
-
Reversed-phase C18 column (e.g., 3.5 μm, 15 x 0.46 cm or Gemini C18, 5 µm, 250 mm x 4.6 mm).[2][4]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.5% aqueous sodium heptane (B126788) sulfonate solution adjusted to pH 2.5 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution: A gradient mode is used, the specifics of which should be optimized for the particular column and system. A typical gradient might involve increasing the percentage of Mobile Phase B over the course of the run.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare standard solutions of known concentrations of cysteamine hydrochloride and cystamine in a suitable diluent (e.g., water or mobile phase).
-
Sample Preparation: Dilute the experimental samples with the same diluent to ensure the concentration falls within the linear range of the standard curve.[1]
4. Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[4]
-
Identify the peaks for cysteamine and cystamine based on their retention times (under the specified conditions, cysteamine elutes at approximately 3.65 min and cystamine at 6.68 min).[4]
-
Quantify the amounts by comparing the peak areas of the samples to the standard curve.[1]
Visualizations
Caption: Oxidative degradation of cysteamine to its inactive dimer, cystamine.
Caption: A logical workflow for troubleshooting cysteamine instability.
Caption: Workflow for assessing the stability of a cysteamine formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysteamine Bitartrate Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of cysteamine (B1669678) bitartrate (B1229483) in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your cysteamine solutions.
Troubleshooting Guide
Issue: Rapid degradation of cysteamine bitartrate in my buffer.
This is a common issue as cysteamine is highly susceptible to oxidation, especially in aqueous solutions. The primary degradation product is its disulfide dimer, cystamine (B1669676).[1][2][3] Several factors can accelerate this process. Follow this guide to identify and mitigate the cause of instability.
Step 1: Evaluate Your Buffer's pH
The pH of your buffer is a critical factor in cysteamine stability.
-
Observation: Alkaline conditions significantly accelerate the oxidation of cysteamine.[1][2][4] The thiolate anion (cys⁻), which is more prevalent at higher pH, is more reactive and susceptible to oxidation.[1]
-
Recommendation: For maximum stability, prepare your this compound solution in an acidic buffer. A pH of 4.2 has been shown to decrease the rate of oxidation.[1] If your experimental conditions require a neutral pH (e.g., pH 7.4), be aware that oxidation will be very fast, and you will need to implement additional protective measures as outlined below.[1]
Step 2: Check for Metal Ion Contamination
Trace metal ions are potent catalysts for cysteamine oxidation.[1][2]
-
Observation: Metal ions such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺) can catalyze the oxidation of thiols.[1][2]
-
Recommendation: Incorporate a chelating agent into your buffer to sequester these metal ions. Ethylenediaminetetraacetic acid (EDTA) is highly effective in preventing cysteamine oxidation.[1][5][6] A common concentration to start with is 0.01% EDTA.[6]
Step 3: Control Oxygen Exposure
The presence of oxygen is a primary driver of cysteamine degradation.[2][3]
-
Observation: Cysteamine readily reacts with oxygen in aqueous solutions.[1]
-
Recommendation:
-
Degas your buffer: Before adding this compound, degas your buffer using methods such as sonication, vacuum, or by purging with an inert gas like nitrogen or argon.[7]
-
Work under an inert atmosphere: If possible, prepare and handle the cysteamine solution in a glove box or under a gentle stream of nitrogen.
-
Use sealed containers: Store your prepared solution in airtight containers with minimal headspace to reduce contact with oxygen.
-
Step 4: Manage Storage Temperature
Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Observation: The stability of cysteamine decreases as the temperature increases.[1][2] Storage at 25°C leads to faster degradation compared to 4°C or -20°C.[1][5]
-
Recommendation: Always prepare cysteamine solutions fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, freezing at -20°C or below is recommended, although stability upon thawing should be verified.[5][8]
Step 5: Consider Antioxidants
While chelating agents are often the first line of defense, other antioxidants can be considered, though their effectiveness can vary.
-
Observation: The use of some common antioxidants with cysteamine has yielded mixed results. For instance, ascorbic acid (Vitamin C) has been reported to surprisingly increase the degradation rate of cysteamine.[1] Catalase, on the other hand, has been shown to decrease the oxidation rate by 58%.[9]
-
Recommendation: If EDTA and oxygen exclusion are insufficient, the addition of catalase could be explored. However, compatibility with your specific experimental system must be confirmed.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in buffers?
A1: The primary degradation pathway is the oxidation of the sulfhydryl group (-SH) of the cysteamine molecule. This reaction leads to the formation of a disulfide bond between two cysteamine molecules, resulting in the dimer known as cystamine.[1][2] This process is significantly influenced by factors such as pH, the presence of oxygen, and metal ions.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Oxidation is significantly faster at alkaline pH (e.g., 7.4) because the thiolate anion form of cysteamine, which is more prevalent under these conditions, is more susceptible to oxidation.[1] Conversely, acidic conditions (e.g., pH 4.2) enhance the stability of cysteamine by keeping it in its protonated, less reactive form.[1]
Q3: Why is EDTA recommended for this compound buffers?
A3: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that strongly binds to and sequesters metal ions.[10][11] Metal ions, such as Cu²⁺ and Fe³⁺, can act as catalysts in the oxidation of cysteamine.[1][2] By adding EDTA to the buffer, these catalytic metal ions are effectively removed from the solution, thereby preventing them from promoting the degradation of cysteamine. EDTA has been demonstrated to be essential for cysteamine stability in solution.[1][5]
Q4: Can I use antioxidants like Vitamin C to stabilize my cysteamine solution?
A4: Caution should be exercised when using common antioxidants. While it may seem counterintuitive, studies have shown that the hydrophilic antioxidant Vitamin C (ascorbic acid) can actually increase the degradation rate of cysteamine.[1] Other antioxidants, such as catalase, have been shown to be more effective by reducing the oxidation rate.[9] Therefore, the choice of antioxidant should be carefully evaluated for compatibility and efficacy.
Q5: What are the optimal storage conditions for a this compound solution?
A5: To maximize stability, this compound solutions should be prepared fresh whenever possible. If storage is required, the solution should be stored at low temperatures, such as 2-8°C for short-term use (within a week) or frozen at -20°C for longer periods.[5][8] It is also crucial to minimize oxygen exposure by using airtight containers and preparing the solution with degassed buffers.
Q6: How can I prepare a stabilized this compound buffer for my experiments?
A6: A detailed protocol for preparing a stabilized this compound buffer is provided in the "Experimental Protocols" section below. The key steps involve using a slightly acidic buffer, adding a chelating agent like EDTA, and minimizing oxygen exposure by degassing the buffer.
Quantitative Data Summary
The stability of cysteamine is influenced by several factors. The tables below summarize the quantitative data on its degradation under various conditions.
Table 1: Effect of pH and Temperature on Cysteamine Stability
| pH | Temperature (°C) | Stability Notes | Reference |
| 4.2 | Not specified | Oxidation decreases at this acidic pH. | [1] |
| 7.4 | Not specified | Very fast oxidation due to the presence of ionized thiol groups. | [1] |
| Not specified | -20, 4, 25 | Stability decreases as temperature increases. | [1] |
Table 2: Degradation Rates of Cysteamine in Phosphate (B84403) Buffer Saline (PBS)
| Cysteamine Concentration | Degradation Rate (µg/h) | Time to Complete Degradation (h) | Reference |
| 0.1 mg/mL | 126 | 18 | [1] |
| 4.4 mg/mL | 132 | Not specified | [1] |
Table 3: Effect of Additives on Cysteamine (0.1 mg/mL) Degradation Rate in PBS
| Additive | Degradation Rate (µg/h) | Efficacy Note | Reference |
| None (Control) | 126 | - | [1] |
| Vitamin C | 523 | Increased the degradation rate. | [1] |
| Tween 80 | 112 | Slight reduction in degradation rate. | [1] |
| Emulsion (Vitamin E, soybean oil, Tween 80) | 101 | Greater decrease in degradation, but not highly significant. | [1] |
| Catalase | Not specified in µg/h | Decreased the oxidation rate by 58%. | [9] |
| EDTA | Not specified in µg/h | Plays a crucial role in preventing oxidation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Experimental Buffer
This protocol describes the preparation of a 10 mM this compound solution in a phosphate buffer (pH 6.0) stabilized with EDTA.
Materials:
-
This compound
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity, deionized water
-
Nitrogen or Argon gas
-
Sterile, airtight storage containers
-
pH meter
-
Stir plate and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the Phosphate Buffer with EDTA:
-
Prepare a 100 mM phosphate buffer stock solution.
-
Add EDTA to the buffer to a final concentration of 0.1 mM.
-
Adjust the pH of the buffer to 6.0 using solutions of NaH₂PO₄ and Na₂HPO₄.
-
-
Degas the Buffer:
-
Place the buffer in a suitable container and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Alternatively, use other degassing methods like sonication under vacuum.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mM.
-
Under a gentle stream of nitrogen or argon, slowly add the this compound powder to the degassed buffer while stirring until fully dissolved.
-
-
Final Steps and Storage:
-
Once dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile, airtight container.
-
Minimize the headspace in the container to reduce the amount of trapped oxygen.
-
If not for immediate use, store the solution at 2-8°C for up to one week or at -20°C for longer-term storage. Always test the stability of thawed solutions before use.
-
Visualizations
Caption: Oxidation of two cysteamine molecules to form one cystamine molecule.
Caption: Experimental workflow for preparing a stabilized cysteamine solution.
Caption: A decision tree for troubleshooting cysteamine degradation.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. tdcommons.org [tdcommons.org]
- 8. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high variability in cysteamine bitartrate cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high variability in cell-based assays using cysteamine (B1669678) bitartrate (B1229483).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cysteamine bitartrate in cell-based assays?
A1: this compound is the salt form of cysteamine, a small aminothiol (B82208) molecule. In biological systems, it primarily acts as a cystine-depleting agent. It enters cells and lysosomes and converts cystine to cysteine and a mixed disulfide of cysteine-cysteamine, which can then be transported out of the cell. This is particularly relevant in assays related to cystinosis, a lysosomal storage disease. Additionally, cysteamine can act as an antioxidant by increasing intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant. Its antioxidant properties may influence signaling pathways sensitive to reactive oxygen species (ROS).
Q2: Why is my this compound solution turning a pink or purple color?
A2: The discoloration of cysteamine solutions is typically due to oxidation. Cysteamine is a thiol and is highly susceptible to oxidation, especially at neutral or alkaline pH and in the presence of dissolved oxygen and trace metal ions. The colored products are often disulfide compounds. To minimize oxidation, prepare solutions fresh, use deoxygenated buffers (e.g., by bubbling with nitrogen), and consider working under low-light conditions.
Q3: How does the bitartrate salt form affect my experiments compared to other forms of cysteamine?
A3: this compound is generally more stable and soluble in aqueous solutions compared to the free base form of cysteamine. The bitartrate salt provides a more consistent and reproducible starting material for your experiments. However, it's important to account for the molecular weight of the bitartrate portion when calculating molar concentrations to ensure accurate dosing.
Troubleshooting Guide: High Variability in Assays
Issue 1: Inconsistent IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant issue. This can manifest as large standard deviations between replicates or inconsistent results between different experimental runs.
Potential Causes and Solutions:
-
Cysteamine Oxidation: As cysteamine readily oxidizes, the effective concentration of the active drug can decrease over the course of an experiment.
-
Solution: Prepare this compound solutions fresh for each experiment using deoxygenated, high-purity water or buffer. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Cell Density and Health: Variations in cell seeding density and overall cell health can significantly impact the cellular response to treatment.
-
Solution: Ensure consistent cell seeding density across all wells and plates. Regularly monitor cell viability and morphology. Only use cells within a specific passage number range to avoid issues with genetic drift and altered phenotypes.
-
-
Assay Timing: The timing of treatment and subsequent assay steps is critical.
-
Solution: Standardize all incubation times precisely. Use a multichannel pipette or automated liquid handler for simultaneous additions to minimize timing differences across a plate.
-
Quantitative Troubleshooting Data:
| Parameter | Expected Range | Potential Out-of-Spec Result | Likely Cause(s) |
| IC50 Value | Consistent within a 2-3 fold range | >5-fold variation between runs | Cysteamine oxidation, inconsistent cell density, variable incubation times. |
| Hill Slope | 0.8 - 1.2 | < 0.5 or > 1.5 | Complex dose-response, potential off-target effects, or assay interference. |
| R² of Curve Fit | > 0.95 | < 0.90 | High variability in replicates, incorrect plate layout, or edge effects. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
A high background signal can mask the true biological effect of cysteamine, leading to a low signal-to-noise ratio and reduced assay sensitivity.
Potential Causes and Solutions:
-
Media Components: Components in the cell culture media, such as phenol (B47542) red or serum, can interfere with certain assay readouts (e.g., fluorescence or luminescence).
-
Solution: If possible, switch to a phenol red-free medium for the assay portion of the experiment. If serum is required for cell viability, test different lots or consider reducing the serum concentration during the treatment period.
-
-
Autofluorescence: Cysteamine or its oxidation products may exhibit autofluorescence at the excitation and emission wavelengths of your assay.
-
Solution: Run a "no-cell" control with only media and cysteamine to quantify any background signal. If significant, subtract this background from your experimental wells.
-
-
Cell Stress: Stressed or dying cells can lead to increased background signals.
-
Solution: Handle cells gently during seeding and media changes. Ensure proper CO2 and temperature control during incubations.
-
Issue 3: Edge Effects on Multi-Well Plates
"Edge effects" refer to the phenomenon where the wells on the perimeter of a multi-well plate behave differently from the interior wells, often due to uneven temperature or evaporation.
Potential Causes and Solutions:
-
Evaporation: The outer wells of a plate are more prone to evaporation, which can concentrate solutes like cysteamine and media components, leading to altered cell responses.
-
Solution: To mitigate evaporation, fill the outer wells with sterile water or PBS instead of experimental samples. Ensure proper humidification in the incubator.
-
-
Temperature Gradients: Uneven temperature across the plate can affect cell growth and metabolism.
-
Solution: Allow plates to equilibrate to room temperature before seeding cells and to incubator temperature before placing them inside. Avoid stacking plates directly on top of each other in the incubator.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile deoxygenated PBS (phosphate-buffered saline), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound in a sterile environment.
-
Dissolve the powder in sterile, deoxygenated PBS to a final concentration of 100 mM.
-
Gently vortex until fully dissolved.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store immediately at -80°C.
-
Protocol 2: General Cell-Based Viability Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cysteamine Treatment:
-
Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the cysteamine-containing medium to each well.
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no-cell" control.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized data against the log of the cysteamine concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for a cell-based viability assay with cysteamine.
Caption: Simplified mechanism of cysteamine action in a cell.
Technical Support Center: Optimizing Cysteamine Bitartrate Concentration for In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of cysteamine (B1669678) bitartrate (B1229483). The information is presented in a clear question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cysteamine bitartrate in vitro?
A1: this compound's primary mechanism of action, particularly in the context of cystinosis, is to reduce intracellular cystine levels.[1] Cysteamine enters the lysosomes and reacts with cystine to form a mixed disulfide of cysteine and cysteamine.[1] This mixed disulfide can then exit the lysosome through the lysine (B10760008) transporter, effectively clearing the accumulated cystine.[1] Additionally, cysteamine exhibits antioxidant properties by replenishing intracellular glutathione (B108866) (GSH) stores and directly scavenging reactive oxygen species (ROS).
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound in vitro is cell type and application-dependent. However, a general starting range is between 10 µM and 100 µM.[2] It is crucial to perform a dose-response study for your specific cell line and experimental endpoint to determine the optimal concentration. Concentrations in the millimolar range have been shown to be toxic.[2]
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is freely soluble in water.[3] However, it is susceptible to oxidation, especially in solutions with a neutral to alkaline pH.[4] Therefore, it is highly recommended to prepare fresh solutions immediately before each experiment. For short-term storage, aliquots of a concentrated stock solution can be stored at -20°C for up to two months. Avoid repeated freeze-thaw cycles.
Q4: Can this compound affect signaling pathways other than those related to cystine transport and oxidative stress?
A4: Yes, cysteamine has been shown to modulate various signaling pathways. For instance, in the context of nephropathic cystinosis, altered mTORC1 signaling has been observed, and these effects were not reversed by cysteamine treatment. It is important to consider potential off-target effects and investigate the impact of cysteamine on pathways relevant to your specific research question.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Potential Cause: Instability of this compound in culture medium.
-
Solution: Cysteamine is prone to oxidation at physiological pH. Always prepare fresh solutions of this compound for each experiment. Minimize the time between adding cysteamine to the media and treating the cells.
-
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments.
-
-
Potential Cause: High passage number of cell lines.
-
Solution: Use cells within a consistent and limited passage number range to avoid genetic drift and altered cellular responses.
-
Issue 2: No or weak biological effect observed.
-
Potential Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. A typical starting range is 10-100 µM.[2]
-
-
Potential Cause: Degradation of the compound.
-
Solution: As mentioned, prepare fresh solutions and minimize exposure to light and air.
-
-
Potential Cause: Poor cell permeability or active efflux.
-
Solution: While cysteamine generally permeates cells, if you suspect this is an issue, you can explore the use of cell-penetrating peptide conjugates of cysteamine.
-
Issue 3: Unexpected cytotoxicity.
-
Potential Cause: this compound concentration is too high.
-
Solution: Concentrations in the millimolar range can be toxic.[2] Reduce the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for your cell line and establish a non-toxic working concentration range.
-
-
Potential Cause: Off-target effects.
-
Solution: Investigate potential off-target effects by examining key cellular pathways that might be affected. Consider using a more specific antagonist or inhibitor for a related pathway as a negative control.
-
Issue 4: Interference with in vitro assays.
-
Potential Cause: Cysteamine's reducing properties may interfere with certain assay reagents.
-
Solution: When using assays that rely on redox reactions (e.g., some viability or ROS detection assays), it is crucial to include proper controls. This includes a "cysteamine only" control (without cells) to assess any direct interaction with the assay reagents.
-
-
Potential Cause: Cysteamine may react with components in the culture medium.
-
Solution: Be aware of the composition of your culture medium. For example, the presence of certain metal ions can catalyze the oxidation of cysteamine.
-
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Application | Cell Line/Model | Effective Concentration | Outcome |
| Mitochondrial Respiratory Chain Disease | Human Fibroblasts | 10 - 100 µM | Improved cell survival[2] |
| Antioxidant Effect | Cultured Macrophages | Not specified | Reduced generation of reactive oxygen species |
| Antifibrotic Effect | Myofibroblasts | Not specified | Attenuated differentiation and proliferation |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line/Model | Assay | IC50/Toxic Concentration |
| Various | Not specified | Millimolar (mM) range[2] |
| CYP Enzyme Inhibition | In vitro assay | > 100 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Intracellular ROS Detection (DCFH-DA Assay)
-
Cell Seeding: Seed cells in a 24-well plate or on coverslips in a 6-well plate and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with warm PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Treatment: Treat the cells with the desired concentrations of this compound in culture medium. Include a positive control (e.g., H2O2) and an untreated control.
-
Incubation: Incubate for the desired time.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
Western Blot for mTOR Signaling Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for in vitro experiments.
References
- 1. A Randomized Controlled Crossover Trial with Delayed-Release this compound in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Cysteamine bitartrate assay interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cysteamine (B1669678) bitartrate (B1229483) assays. Cysteamine's inherent instability and reactivity can lead to analytical challenges; this guide aims to address common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inaccurate cysteamine quantification?
A1: The primary cause of inaccurate quantification is the chemical instability of cysteamine.[1] Its sulfhydryl group (-SH) is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH, leading to the formation of its disulfide dimer, cystamine.[1] This oxidation is a significant degradation pathway and can be catalyzed by metal ions.[1] Since most assays are specific to the reduced form of cysteamine, its oxidation results in an underestimation of the true concentration.
Q2: My cysteamine solution is turning yellow. What does this indicate?
A2: A yellow color in solutions containing cysteamine, particularly when using Ellman's reagent (DTNB), indicates the reaction of a thiol with DTNB to produce the 2-nitro-5-thiobenzoate (TNB) anion, which is yellow.[2] If this color develops before the intended assay, it may suggest premature reaction or contamination.
Q3: Can I use any antioxidant to stabilize my cysteamine samples?
A3: While antioxidants are recommended, their effects can be complex. Reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) are effective because they are more resistant to air oxidation than thiol-based reducing agents.[3] Interestingly, some studies have shown that vitamin C can paradoxically increase the degradation rate of cysteamine.[1] Therefore, the choice of antioxidant should be carefully considered and validated for your specific application.
Q4: Why is derivatization necessary for some cysteamine assay methods?
A4: Cysteamine lacks a chromophore, which means it does not absorb ultraviolet or visible light, nor does it fluoresce.[1] This makes direct detection by HPLC-UV or fluorescence detectors challenging. Derivatization agents are used to attach a UV-absorbing or fluorescent tag to the cysteamine molecule, enabling sensitive detection.[1]
Q5: How does the sample matrix affect cysteamine analysis in biological samples?
A5: The sample matrix, which includes all components of a sample other than the analyte of interest, can significantly interfere with quantification, particularly in sensitive methods like LC-MS/MS. Co-eluting substances from the matrix can suppress or enhance the ionization of cysteamine, leading to inaccurate results. In cell culture, components like serum contain proteases that can degrade peptide-conjugated cysteamine, and metal ions can catalyze its oxidation.[4]
Troubleshooting Guides
Issue 1: Low or No Detectable Cysteamine Signal
| Potential Cause | Troubleshooting Steps |
| Cysteamine Oxidation | - Prepare solutions fresh before use. - Work at a low pH (acidic conditions) to slow the rate of oxidation.[1] - Store stock solutions and samples at low temperatures (-20°C or -80°C).[5] - Add a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[1][6] - Consider adding a more stable reducing agent like TCEP to maintain cysteamine in its reduced form.[3] |
| Inefficient Derivatization (for HPLC-UV/Fluorescence) | - Verify the concentration and stability of the derivatization agent. - Optimize reaction conditions such as pH, temperature, and incubation time. - Ensure the absence of interfering substances that may consume the derivatization reagent. |
| Instrumental Issues | - Check the performance of the analytical instrument (e.g., HPLC column, detector sensitivity). - Ensure the mobile phase composition is correct for your HPLC method. |
Issue 2: High Background or False Positive Signal in Ellman's (DTNB) Assay
| Potential Cause | Troubleshooting Steps |
| Interference from Other Reducing Agents | - Other thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the sample will react with DTNB, leading to an overestimation of cysteamine.[7] - If a reducing agent is necessary, use a non-thiol reducing agent like TCEP, which does not react with DTNB.[3][8][9] - If other thiols are present, they must be removed or chromatographically separated from cysteamine before the assay. |
| Reaction with Assay Buffer Components | - Ensure the pH of the reaction buffer is appropriate (typically around pH 8 for Ellman's assay).[10] - Some buffers may contain components that can interfere with the assay; validate the buffer system. |
| Contamination | - Use high-purity water and reagents. - Ensure all labware is thoroughly cleaned and free of contaminants. |
Issue 3: Inconsistent Results in Cell-Based Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | - Cysteamine's reducing properties can directly reduce tetrazolium salts (MTT, XTT), leading to a false signal of increased cell viability. - Include a "no-cell" control with cysteamine at the same concentrations as your experimental samples to measure and subtract the background absorbance. |
| Cysteamine Degradation in Culture Media | - Cysteamine can be unstable in cell culture media due to pH, temperature, and the presence of metal ions and oxygen.[4] - Prepare cysteamine solutions fresh in media immediately before treating cells. - Minimize the incubation time when possible. |
| Interaction with Serum Components | - Serum in cell culture media contains proteases that can degrade cysteamine if it is part of a larger peptide.[4] - If feasible for your experiment, consider using serum-free media during the treatment period. |
Data Presentation
Table 1: Comparison of Common Reducing Agents and Their Potential for Interference
| Reducing Agent | Chemical Nature | Interference with Ellman's (DTNB) Assay | Recommendations |
| Dithiothreitol (DTT) | Thiol-based | High: Directly reacts with DTNB, causing false positives.[7] | Avoid use with Ellman's assay. If necessary for sample prep, must be removed before assay. |
| β-Mercaptoethanol (BME) | Thiol-based | High: Directly reacts with DTNB, causing false positives.[7] | Avoid use with Ellman's assay. If necessary for sample prep, must be removed before assay. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Non-thiol-based | Low/None: Does not contain a thiol group and therefore does not react with DTNB.[3][8] | Recommended reducing agent for samples to be analyzed by Ellman's assay. More stable in solution than DTT.[3] |
Experimental Protocols
Protocol 1: Cysteamine Quantification using Ellman's Reagent (DTNB)
This protocol is for the quantification of free sulfhydryl groups and is adapted from standard methods.[10][11][12]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Standards: A series of known concentrations of cysteine hydrochloride in Reaction Buffer for generating a standard curve.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of cysteine standards (e.g., 0.1 mM to 1.5 mM) by diluting a stock solution in the Reaction Buffer.
-
Sample Preparation: Dilute your cysteamine-containing samples in Reaction Buffer to a concentration that falls within the range of your standard curve.
-
Reaction Setup:
-
In separate tubes or wells of a microplate, add 50 µL of Ellman's Reagent Solution to 2.5 mL of Reaction Buffer.
-
Prepare a blank by adding 250 µL of Reaction Buffer to one of the tubes/wells.
-
To the other tubes/wells, add 250 µL of your standards or unknown samples.
-
-
Incubation: Mix the solutions and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of all samples and standards at 412 nm, using the blank to zero the spectrophotometer.
-
Calculation: Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the line from the standard curve to determine the concentration of cysteamine in your unknown samples.
Protocol 2: Derivatization of Cysteamine for HPLC-Fluorescence Detection
This protocol uses N-(1-pyrenyl)maleimide (NPM) for pre-column derivatization.
Materials:
-
NPM Solution: 1 mM N-(1-pyrenyl)maleimide in acetonitrile.
-
Buffer: 0.1 M Sodium borate (B1201080) buffer, pH 8.0.
-
Reaction Stop Solution: 2 M HCl.
-
HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 376 nm) and a C18 column.
Procedure:
-
Sample Preparation: Prepare your cysteamine standards and samples in an appropriate buffer.
-
Derivatization:
-
To 50 µL of your sample or standard, add 50 µL of sodium borate buffer.
-
Add 100 µL of the 1 mM NPM solution.
-
Vortex the mixture and incubate for 5 minutes at room temperature in the dark.
-
-
Reaction Termination: Add 20 µL of 2 M HCl to stop the reaction. The final pH should be around 2 to ensure the stability of the NPM-cysteamine adduct.
-
Analysis: Inject an appropriate volume of the final mixture into the HPLC system for analysis.
Visualizations
Caption: Workflow for preventing cysteamine oxidation prior to assay.
Caption: Troubleshooting logic for inaccurate cysteamine assay results.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. air.unipr.it [air.unipr.it]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Managing Side Effects of Cysteamine Bitartrate in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cysteamine (B1669678) bitartrate (B1229483) in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in long-term animal studies with cysteamine bitartrate?
A1: The most frequently reported side effects in long-term animal studies with this compound are dose-dependent and primarily affect the gastrointestinal (GI) system. These include duodenal ulcers, increased gastric acid secretion, and generalized hemorrhage in the GI tract.[1][2][3][4][5][6][7][8][9] Other significant side effects involve the eyes (cataract formation, particularly in neonatal rats), the central nervous system (decreased locomotor activity, potential for seizures and lethargy), and developmental and reproductive systems (teratogenicity and fetotoxicity in rats).[2][10][11][12][13]
Q2: Is there a known lethal dose of this compound in common laboratory animals?
A2: Yes, lethal doses have been established for some species. For instance, an oral dose of 660 mg/kg of this compound was reported to be fatal in rats.[1] A single oral dose of 100 mg in rats resulted in 70% mortality within 48 hours, with evidence of duodenal ulcers in all animals.[2][4] A subcutaneous dose of 100 mg was immediately lethal in rats.[2][4]
Q3: How does the formulation of this compound affect its side effect profile?
A3: The formulation plays a crucial role in the side effect profile, particularly concerning gastrointestinal issues. Standard oral formulations can cause significant gastric irritation due to increased gastrin and gastric acid production.[1][6] Enteric-coated or delayed-release formulations are designed to bypass the stomach and release the active compound in the small intestine, which can significantly reduce the incidence and severity of gastric ulcers and related GI distress.[14]
Q4: What is the mechanism behind cysteamine-induced duodenal ulcers?
A4: The development of duodenal ulcers is multifactorial. Cysteamine has been shown to deplete somatostatin (B550006), a hormone that inhibits gastric acid secretion.[2][4][14][15][16] This depletion leads to a marked increase in serum gastrin and subsequent gastric acid hypersecretion, which contributes to ulcer formation.[2][4] Additionally, cysteamine may have a direct cytotoxic effect on the duodenal mucosa.[3]
Q5: Are the side effects of this compound reversible?
A5: Some side effects have been reported to be reversible. For example, the depletion of somatostatin and the associated increase in gastric acid secretion are generally reversible upon cessation of treatment.[2][14][15] However, some effects, such as the dense bilateral cataracts observed in neonatal rats, are permanent.[13] Developmental abnormalities resulting from in utero exposure are also irreversible.
Troubleshooting Guides
Gastrointestinal Distress
Problem: Animals are exhibiting signs of gastrointestinal distress (e.g., anorexia, weight loss, hunched posture, diarrhea).
Possible Cause: this compound-induced gastritis or duodenal ulceration due to increased gastric acid secretion and direct mucosal injury.[1][2][4][6]
Troubleshooting Steps:
-
Dose Reduction: Temporarily reduce the dose of this compound to the lowest effective level. Monitor the animals closely for improvement in clinical signs.
-
Formulation Change: If using a standard oral formulation, switch to an enteric-coated or delayed-release preparation to minimize direct contact with the gastric mucosa.[14]
-
Co-administration of Gastroprotective Agents: Consider the co-administration of a proton pump inhibitor (e.g., omeprazole) or an H2 receptor antagonist (e.g., cimetidine, ranitidine) to reduce gastric acid secretion.[3][5] Antacids may also provide symptomatic relief.
-
Dietary Modification: Ensure animals have continuous access to food, as this can help buffer gastric acid. A softer, more palatable diet may encourage eating in animals with anorexia.
-
Monitor and Document: Regularly monitor animal weight, food and water intake, and clinical signs of distress. Document all observations and interventions.[17][18]
Ocular Abnormalities
Problem: Development of lens opacities or cataracts in study animals, particularly in neonatal rodents.
Possible Cause: Cysteamine can induce cataract formation, especially when administered to neonatal rats.[2][13] The proposed mechanism involves the cross-linking of lens proteins through the formation of abnormal disulfide bonds.[13]
Troubleshooting Steps:
-
Ophthalmological Examinations: Conduct regular ophthalmological examinations to monitor for the onset and progression of cataracts.
-
Dose and Timing Evaluation: The incidence of cataracts is dose-dependent. Evaluate if the dose can be lowered without compromising the study's objectives. The timing of administration is also critical, as neonatal animals are more susceptible.
-
Antioxidant Co-administration: Cysteamine can act as an antioxidant, but at high concentrations, it can also induce oxidative stress.[1][19] In a selenite-induced cataract model, cysteamine was shown to prevent cataract formation by acting as an antioxidant and a transglutaminase 2 (TG2) inhibitor.[20][21][22] Exploring the co-administration of other antioxidants could be a potential mitigation strategy, though this requires further investigation.
Developmental and Reproductive Toxicity
Problem: Observed teratogenic effects (e.g., cleft palate, kyphosis), fetotoxicity, or reduced fertility in breeding studies.
Possible Cause: this compound has demonstrated teratogenic and fetotoxic effects in rats at doses relevant to human therapeutic use on a body surface area basis.[10][12] High doses can also impair fertility and reduce the survival of offspring.[10]
Troubleshooting Steps:
-
Dose-Response Assessment: Determine the no-observed-adverse-effect level (NOAEL) for developmental and reproductive toxicity in your specific animal model. The apparent NOAEL for developmental toxicity in rats was found to be 75 mg/kg/day.[12]
-
Study Design Modification: For reproductive toxicity studies, consider the guidelines outlined by regulatory bodies such as the FDA (ICH S5(R3)).[23] This may involve adjusting the timing and duration of exposure relative to different stages of reproduction.[23]
-
Risk-Benefit Analysis: In the context of drug development, a thorough risk-benefit assessment is crucial. The potential for developmental toxicity needs to be weighed against the therapeutic goals of the study.[24]
Data Presentation
Table 1: Dose-Dependent Developmental Toxicity of this compound in Rats [12]
| Oral Dose (mg/kg/day) | Maternal Toxicity | Fetal Death | Intrauterine Growth Retardation | Malformations (Cleft Palate, Kyphosis) |
| 0 | None | Baseline | Baseline | Baseline |
| 37.5 | None | No significant increase | No significant increase | No significant increase |
| 75 | None | No significant increase | No significant increase | No significant increase |
| 100 | None | Increased | Present | Present |
| 150 | Non-significant decrease in body weight gain | Increased | Present | Present |
Table 2: Effect of Cysteamine on Selenite-Induced Cataract Formation in Rats [20][21][22]
| Treatment Group | Percentage of Eyes with Cataract (Day 7) |
| Selenite + PBS | 94% |
| Selenite + Cysteamine (30 mg/kg) | Significantly reduced (p < 0.001) |
| Selenite + Cysteamine (40 mg/kg) | Significantly reduced (p < 0.01) |
| Selenite + Cysteamine (60 mg/kg) | Significantly reduced (p < 0.001) |
Experimental Protocols
Protocol 1: Induction and aleviation of Duodenal Ulcers in Rats
Objective: To model cysteamine-induced duodenal ulcers and test potential therapeutic interventions.
Methodology:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Induction: Administer cysteamine hydrochloride orally or subcutaneously. A single oral dose of 100 mg can induce ulcers with high mortality, while a subcutaneous dose of 50 mg also results in high mortality with ulcer formation.[2][4] For a chronic model, lower doses over a longer period can be used.
-
Intervention: Co-administer potential anti-ulcer agents such as H2 receptor antagonists (e.g., cimetidine), proton pump inhibitors (e.g., omeprazole), or somatostatin analogues.[3][4][5]
-
Assessment: Euthanize animals at predetermined time points. Excise the stomach and duodenum and examine for the presence, number, and severity of ulcers. Histopathological analysis can be performed to assess the depth of mucosal damage.
Protocol 2: Assessment of Developmental Toxicity in Rats
Objective: To evaluate the potential of this compound to cause developmental toxicity.
Methodology:
-
Animal Model: Use timed-pregnant female rats.
-
Dosing: Administer this compound orally at various dose levels (e.g., 0, 37.5, 75, 100, 150 mg/kg/day) from gestation day 6.5 through 18.5.[12]
-
Maternal Assessment: Monitor maternal body weight, food and water consumption, and clinical signs of toxicity throughout the gestation period.
-
Fetal Assessment: On gestation day 20.5, euthanize the dams and perform a caesarean section. Examine the uterine contents for the number of implantations, resorptions, and live and dead fetuses. Assess fetuses for body weight, crown-rump length, and external, visceral, and skeletal malformations.[12][25]
Visualizations
Caption: Dose-dependent effects of cysteamine on oxidative stress.
Caption: Troubleshooting workflow for gastrointestinal distress.
Caption: Cysteamine-induced somatostatin depletion and ulcerogenesis.
References
- 1. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteamine-induced depletion of somatostatin and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duodenal ulcer disease. Animal model: cysteamine-induced acute and chronic duodenal ulcer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteamine-induced duodenal ulcers: a new model to test antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Evaluation of the reproductive and developmental safety of cysteamine in the rat: effects on female reproduction and early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteamine induces cataracts in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depletion of somatostatin-like immunoreactivity in the rat central nervous system by cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Somatostatin depletion by cysteamine: mechanism and implication for duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteamine blocks somatostatin secretion without altering the course of insulin or glucagon release. A new model for the study of islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Cysteamine prevents the development of lens opacity in a rat model of selenite-induced cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
Technical Support Center: Cysteamine Bitartrate Bioavailability in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of cysteamine (B1669678) bitartrate (B1229483) in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of cysteamine bitartrate often low and variable in rodent models?
A1: The oral bioavailability of this compound can be inconsistent due to several factors:
-
Rapid Absorption and Metabolism: Cysteamine is rapidly absorbed from the small intestine, with peak plasma concentrations (Cmax) reached quickly (5-22.5 minutes in rats)[1][2].
-
Significant First-Pass Effect: After absorption, cysteamine undergoes a substantial first-pass metabolism in the liver, estimated to be around 40% in rats, which significantly reduces the amount of drug reaching systemic circulation[1][2].
-
Chemical Instability: Cysteamine is an unstable molecule, particularly in aqueous solutions. It readily oxidizes to its disulfide dimer, cystamine (B1669676), a process influenced by oxygen, pH, temperature, and metal ions[3][4]. This degradation can occur before and during absorption.
-
Carrier-Mediated Transport: Intestinal uptake of cysteamine may involve a saturable carrier-mediated process, potentially involving organic cationic transporters. This can lead to non-linear absorption kinetics[1].
Q2: What are the primary strategies to improve the bioavailability and extend the therapeutic window of this compound in rodents?
A2: The main approach is to use modified-release formulations. Delayed-release and sustained-release formulations, such as those with an enteric coating, protect the drug from the acidic environment of the stomach and allow for gradual release in the more alkaline small intestine[5][6]. This strategy can lead to a more prolonged absorption profile, although it may result in a lower peak concentration (Cmax) compared to immediate-release formulations[7][8][9]. The goal of these formulations is to provide more continuous therapeutic blood levels and reduce peak-trough variations[7].
Q3: How does food intake affect the absorption of this compound?
A3: Food intake can significantly impact the absorption of this compound, particularly for delayed-release formulations. Studies in healthy adults have shown that a high-fat meal can reduce drug absorption and increase the time to reach maximum concentration (Tmax)[10]. Optimal absorption for delayed-release formulations is often observed in a fasting state, typically when administered more than 30 minutes before a carbohydrate-rich meal[10][11].
Q4: What are the key challenges in quantifying cysteamine in rodent plasma samples?
A4: Quantifying cysteamine in biological samples is challenging due to:
-
Lack of a Chromophore: Cysteamine's molecular structure lacks a chromophore, making it difficult to detect using standard UV-Vis or fluorescence spectroscopy[12][13].
-
High Susceptibility to Oxidation: Cysteamine readily oxidizes to cystamine. This instability during sample collection, storage, and analysis can lead to inaccurate measurements[3][13].
-
Matrix Effects: The complexity of biological samples like plasma can interfere with the analysis, particularly in mass spectrometry-based methods, causing ion suppression or enhancement[13]. To overcome these challenges, derivatization is often employed to add a UV-absorbing or fluorescent tag to the cysteamine molecule[12][13]. Additionally, robust sample handling procedures, including the use of reducing agents, are necessary to prevent oxidation[13].
Troubleshooting Guides
Issue 1: High variability in plasma cysteamine concentrations between animals in the same cohort.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent administration of this compound, especially when using oral gavage. Verify the concentration and stability of the dosing solution. |
| Differences in Food Intake | Standardize the fasting period for all animals before dosing. As food can affect absorption, ensure consistent access to food and water post-dosing if fasting is not part of the protocol[10]. |
| Pre-treatment Effects | Prior exposure to cysteamine can alter its pharmacokinetics. Studies in rats have shown that pre-treated animals may have lower Cmax and AUC values compared to naïve animals[1][2]. Ensure all animals in a study group have the same pre-treatment history. |
| Inaccurate Blood Sampling | Standardize the timing and technique of blood collection. Cysteamine has a very short Tmax, so slight variations in sampling time can lead to significant differences in measured concentrations[1][2]. |
Issue 2: Lower than expected plasma cysteamine concentrations.
| Possible Cause | Troubleshooting Step |
| Degradation of Cysteamine in Dosing Solution | Cysteamine is unstable in aqueous solutions[3][4]. Prepare dosing solutions fresh before each experiment. Protect solutions from light and consider pH adjustment to around 7.0 to minimize degradation[14]. |
| Significant First-Pass Metabolism | The high first-pass effect in the liver will naturally lower systemic concentrations[1][2]. Consider alternative routes of administration if bypassing the liver is desired for experimental purposes. |
| Sample Degradation | Cysteamine can oxidize to cystamine in collected blood samples. Use appropriate anticoagulants and immediately process samples at low temperatures. Consider adding a reducing agent during sample preparation for analysis[13]. |
| Analytical Method Issues | The lack of a chromophore makes cysteamine difficult to quantify[12][13]. Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for sensitivity and specificity, potentially using a derivatization agent[12][15]. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cysteamine in Naïve vs. Pre-treated Rats (20 mg/kg Intraduodenal Dose)
| Parameter | Vessel | Naïve Group | Pre-treated Group | P-value |
| Cmax (µM) | Jugular Vena Cava | 81.9 ± 22.9 | 53.4 ± 7.2 | 0.02 |
| AUC0–t (minµM) | Jugular Vena Cava | 3761 ± 813 | 2800 ± 383 | 0.03 |
| Tmax (min) | Jugular Vena Cava | 5 - 22.5 | 5 - 22.5 | N/A |
| Cmax (µM) | Portal Vein | Not specified | Not specified | 0.08 |
| AUC0–t (minµM) | Portal Vein | Not specified | Not specified | 0.16 |
| Tmax (min) | Portal Vein | 5 - 10 | 5 - 10 | N/A |
Data sourced from studies on intraduodenal cysteamine delivery in rats[1][2]. Pre-treated rats received this compound (20 mg/kg) twice daily for 48 hours prior to the study dose[1].
Table 2: Pharmacokinetic Parameters of Delayed-Release this compound in Healthy Adults Under Different Conditions
| Condition | AUC0–24 hours (minutes x µM) | Cmax (µM) | Tmax (hours) |
| Fasted | 6,313 ± 329 | 29.4 ± 1.7 | ~3 |
| 30 min before carbohydrate meal | 4,616 ± 878 | 20.7 ± 4.9 | Not specified |
| 120 min before carbohydrate meal | 6,691 ± 669 | 31.6 ± 3.0 | Not specified |
| During high-fat meal | 2,572 ± 295 | 10.9 ± 1.7 | ~6 |
Data sourced from studies in healthy adults, which can provide insights for rodent model study design[10].
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Intraduodenal this compound in Rats
This protocol is based on methodologies described in studies evaluating cysteamine pharmacokinetics in rodent models[1][2].
-
Animal Model: Healthy male Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the rats.
-
Perform catheterization of the jugular vena cava for systemic blood sampling and/or the portal vein for pre-hepatic blood sampling.
-
Place an intraduodenal catheter for direct administration of the drug to the small intestine.
-
-
Dosing:
-
For naïve groups, administer a single dose of this compound (e.g., 20 mg/kg) in an appropriate vehicle (e.g., water) via the intraduodenal catheter.
-
For pre-treated groups, administer this compound (e.g., 20 mg/kg) twice daily for 48 hours, with the final pre-treatment dose given 12 hours before the study dose[1].
-
Fast animals for 12 hours prior to the study dose, with water permitted[1].
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular and/or portal vein catheters at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90, and 120 minutes) post-dosing.
-
Place blood samples into tubes containing an anticoagulant and immediately process for plasma separation by centrifugation at low temperatures.
-
-
Tissue Collection (Optional):
-
At specific time points, euthanize the animals and collect tissues of interest (e.g., liver, kidney, muscle, brain).
-
Process tissues for homogenization and subsequent analysis of cysteamine concentration.
-
-
Sample Analysis:
Protocol 2: Quantification of Cysteamine in Rodent Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices for cysteamine quantification[13][16].
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a small aliquot of plasma (e.g., 50 µL), add an internal standard (e.g., cysteamine-d4).
-
To reduce any cystamine back to cysteamine, add a reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g) at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar molecules like cysteamine[13].
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for cysteamine and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of cysteamine into blank rodent plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed alongside the experimental samples to ensure accuracy and precision.
-
Visualizations
Caption: Workflow for a rodent pharmacokinetic study of this compound.
Caption: Primary degradation pathway of cysteamine to cystamine via oxidation.
Caption: Troubleshooting logic for low bioavailability of cysteamine.
References
- 1. cystinosisresearch.org [cystinosisresearch.org]
- 2. Pharmacokinetics of this compound following intraduodenal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel sustained‐release this compound formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel sustained-release this compound formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1 Pharmacokinetic Study of this compound Delayed-Release Capsules Following Oral Administration with Orange Juice, Water, or Omeprazole in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients [ouci.dntb.gov.ua]
Impact of pH on cysteamine bitartrate activity in cell culture media
Welcome to the technical support center for the use of cysteamine (B1669678) bitartrate (B1229483) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on cysteamine bitartrate activity and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
A1: this compound's primary mechanism of action is the reduction of intracellular cystine levels. The active component, cysteamine, enters the lysosomes and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine. Both of these products can then be transported out of the lysosome, bypassing the defective transporter in diseases like cystinosis, thereby reducing the harmful accumulation of cystine crystals.
Q2: How does the pH of the cell culture medium affect the stability of this compound?
A2: The stability of cysteamine is highly dependent on the pH of the aqueous solution, including cell culture media. Cysteamine contains a thiol (-SH) group that is susceptible to oxidation. At neutral to alkaline pH (typically pH 7.2-7.4 for most cell cultures), the thiol group is more likely to be in its ionized thiolate form (S-), which is more reactive and rapidly oxidizes.[1] This oxidation is slower at a more acidic pH.[1] Therefore, in standard cell culture conditions, cysteamine will degrade over time.
Q3: What is the primary degradation product of cysteamine in cell culture media?
A3: The primary degradation pathway for cysteamine in the presence of oxygen is oxidation, which leads to the formation of its disulfide dimer, cystamine (B1669676).[1][2] This reaction can be catalyzed by metal ions that may be present in the cell culture medium.[1]
Q4: How does the degradation of cysteamine to cystamine impact its activity?
A4: The conversion of cysteamine to cystamine reduces its therapeutic efficacy. While cystamine can be reduced back to cysteamine by cells, relying on this intracellular conversion introduces variability and is less efficient than providing the active, reduced form of the drug. The primary cystine-depleting activity is attributed to the free thiol group of cysteamine.
Q5: Should I be concerned about this compound's cytotoxicity in my cell culture experiments?
A5: Yes, cysteamine can exhibit cytotoxicity, which is often cell-type and concentration-dependent. One of the proposed mechanisms for its toxicity is the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), during its oxidation.[3][4] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Q6: Can this compound interfere with standard cell viability assays?
A6: Yes, due to its reducing properties, cysteamine can directly reduce tetrazolium salts (e.g., MTT, XTT) used in common colorimetric cell viability assays.[5] This can lead to a false positive signal, suggesting higher cell viability than is actually the case. It is important to include "no-cell" controls (media, cysteamine, and assay reagent) to account for this chemical interference.
Troubleshooting Guides
Issue 1: Inconsistent or No Cysteamine Activity Observed
Question: I am not observing the expected reduction in intracellular cystine levels in my cystinosis model cell line after treatment with this compound. What could be the problem?
Answer: This issue often relates to the stability and activity of the cysteamine in your experimental setup.
Possible Causes and Solutions:
-
Degradation due to pH: The pH of standard cell culture medium (7.2-7.4) promotes the rapid oxidation of cysteamine to its less active form, cystamine.[1]
-
Solution: Always prepare fresh this compound solutions immediately before use. For long-term experiments (over 18-24 hours), consider replacing the medium with freshly prepared cysteamine-containing medium at regular intervals to maintain an effective concentration of the active drug.[6]
-
-
Incorrect Concentration: The effective concentration of cysteamine can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for cystine depletion in your specific cell model.
-
-
Sub-optimal Cell Health: Unhealthy cells may not respond appropriately to treatment.
-
Solution: Ensure your cells are in the logarithmic growth phase and have good viability before starting the experiment.
-
Issue 2: Unexpected Cytotoxicity Observed
Question: I am observing high levels of cell death in my cultures treated with this compound, even at concentrations reported to be safe in the literature. Why is this happening?
Answer: Unexpected cytotoxicity can be due to several factors related to the compound itself or the culture conditions.
Possible Causes and Solutions:
-
Oxidative Stress: Cysteamine oxidation can generate hydrogen peroxide, which is toxic to cells.[3][4] Some cell lines may be more sensitive to oxidative stress.
-
Solution: Test a lower concentration range of cysteamine. You can also consider co-treatment with a low dose of an antioxidant like N-acetylcysteine, but be aware of potential interactions.
-
-
pH Shift in Media: High cell density can lead to the production of lactic acid, causing a drop in the medium's pH. This pH shift can affect both cell health and drug activity.
-
Solution: Ensure you are not letting your cells become over-confluent. Use a medium with a robust buffering system, like HEPES, if you suspect significant pH fluctuations.[7]
-
-
Solvent Toxicity: If you are using a solvent other than the culture medium to dissolve your this compound, the solvent itself might be toxic at the final concentration.
-
Solution: this compound is water-soluble. It is best to dissolve it directly in sterile PBS or your cell culture medium. If you must use another solvent, ensure the final concentration in the culture is well below the toxic level for your cells by including a vehicle control.
-
Data Presentation
Table 1: Impact of pH on the Stability of Cysteamine in Aqueous Solution
This table summarizes the effect of pH on the degradation of cysteamine. The data is based on studies in aqueous buffers and provides an estimate of the stability you can expect in cell culture media, which is typically buffered around pH 7.4.
| pH | Temperature | Approximate Degradation Rate (for 0.1 mg/mL solution) | Stability |
| 4.2 | 25°C | Slower | Relatively stable, slower oxidation.[1] |
| 7.4 | 25°C | ~126 µg/h in PBS | Rapid oxidation to cystamine.[1] |
| > 7.4 | 25°C | Faster than at pH 7.4 | Very unstable, very rapid oxidation.[1] |
Table 2: Expected Correlation between Cysteamine Degradation and Efficacy
This table illustrates the logical relationship between the degradation of cysteamine and its biological activity. As the active form (cysteamine) degrades into the less active form (cystamine), its ability to reduce intracellular cystine decreases.
| Time in Culture at pH 7.4 (hours) | Estimated % Cysteamine Degraded | Expected Efficacy in Cystine Reduction |
| 0 | 0% | High |
| 6 | Moderate | Moderate |
| 12 | High | Low |
| 24 | Very High | Very Low / Negligible |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the degradation rate of cysteamine in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM) at the desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 85:15 (v/v) mixture of 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile)[8]
-
Sterile tubes and filters
Procedure:
-
Preparation of Cysteamine Solution: Prepare a stock solution of this compound in your cell culture medium at a known concentration (e.g., 1 mM). Filter-sterilize the solution.
-
Incubation: Aliquot the solution into sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO₂) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Collection: At each time point, remove an aliquot and immediately store it at -80°C to halt further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples.
-
Inject the samples into the HPLC system.
-
Use a UV detector set to 215 nm to detect both cysteamine and its oxidation product, cystamine.[8]
-
Run a standard curve with known concentrations of both cysteamine and cystamine to quantify their amounts in your samples.
-
-
Data Analysis: Plot the concentration of cysteamine versus time to determine its degradation profile and calculate its half-life in your specific medium.
Protocol 2: Measuring the Efficacy of Cysteamine in Reducing Intracellular Cystine
This protocol is for assessing the activity of this compound in a cystinosis cell model (e.g., patient-derived fibroblasts).
Materials:
-
Cystinotic fibroblasts
-
Complete cell culture medium
-
This compound
-
N-ethylmaleimide (NEM) solution
-
HPLC system or LC-MS/MS for amino acid analysis
Procedure:
-
Cell Seeding: Plate cystinotic fibroblasts in culture dishes and allow them to adhere and grow to about 80% confluency.
-
Cysteamine Treatment:
-
Prepare fresh solutions of this compound in complete medium at various concentrations.
-
Remove the old medium from the cells and add the cysteamine-containing medium. Include an untreated control group.
-
Incubate for the desired treatment period (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by sonication in the presence of N-ethylmaleimide (NEM) to prevent the artificial oxidation of cysteine to cystine.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
Cystine Quantification:
-
Analyze the intracellular cystine content of the lysate using a validated method, such as HPLC or LC-MS/MS.
-
The results are typically expressed as nmol half-cystine per mg of protein.
-
-
Data Analysis: Compare the intracellular cystine levels in the treated groups to the untreated control to determine the percentage reduction and assess the efficacy of the cysteamine treatment.
Visualizations
Caption: Factors influencing the degradation of cysteamine in cell culture media.
Caption: Mechanism of action of cysteamine in reducing lysosomal cystine.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. researchgate.net [researchgate.net]
Long-term storage and handling of cysteamine bitartrate for research labs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and handling of cysteamine (B1669678) bitartrate (B1229483) in a research laboratory setting.
I. FAQs: Storage, Handling, and Stability
This section addresses common questions regarding the proper storage, handling, and stability of cysteamine bitartrate powder and solutions.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is a hygroscopic powder and is susceptible to oxidation. For long-term storage, it is recommended to store the powder at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store this compound solutions?
A2: this compound solutions are prone to rapid oxidation, especially at neutral to alkaline pH.[1] It is crucial to prepare fresh solutions for each experiment whenever possible. If short-term storage is necessary, prepare the solution in a degassed, acidic buffer (pH 4.2) and store it at -20°C for up to two months.[2] Avoid repeated freeze-thaw cycles. The use of chelating agents like EDTA can help prevent oxidation catalyzed by metal ions.[1]
Q3: What are the main degradation products of this compound?
A3: The primary degradation product of cysteamine is its oxidized dimer, cystamine, formed through the oxidation of the sulfhydryl group.[3] This process is accelerated by exposure to oxygen, alkaline pH, higher temperatures, and the presence of metal ions.[1][3]
Q4: How does temperature affect the stability of this compound solutions?
A4: The stability of this compound solutions is highly temperature-dependent. Higher temperatures accelerate the rate of degradation. For instance, degradation is significantly faster at 25°C compared to 4°C or -20°C.[1]
Q5: Is this compound stable in cell culture media?
A5: this compound is generally unstable in typical cell culture media, which are buffered at a physiological pH (around 7.4).[1] The degradation can be rapid, with a significant loss of active compound observed within hours.[2] For cell culture experiments, it is recommended to add freshly prepared this compound solution to the media immediately before treating the cells. If pre-mixing is unavoidable, minimize the time the compound spends in the media before application.
II. Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Aqueous Solution
| Temperature | pH | Concentration | Duration | Remaining Cysteamine (%) | Reference |
| 25°C | 7.4 (PBS) | 0.1 mg/mL | 18 hours | < 50% | [1] |
| 25°C | 4.2 | Not Specified | Not Specified | More stable than at pH 7.4 | [1] |
| 4°C | Not Specified | Not Specified | Not Specified | More stable than at 25°C | [1] |
| -20°C | Not Specified | Not Specified | 2 months | Stable | [2] |
Table 2: Degradation Rate of Cysteamine in Phosphate Buffer Saline (PBS) at 25°C
| Initial Concentration | Degradation Rate (µg/h) | Reference |
| 0.1 mg/mL | 126 | [1] |
| 4.4 mg/mL | 132 | [1] |
III. Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay for Cancer Research
This protocol outlines the steps to assess the cytotoxic effects of this compound on cancer cells using an MTT assay.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Prepare a fresh stock solution of this compound in sterile PBS (pH 7.4) immediately before use.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM).[6]
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Neuroprotective Effects in an In Vitro Alzheimer's Disease Model
This protocol describes how to evaluate the neuroprotective potential of this compound in a PC12 cell model of Alzheimer's disease induced by amyloid-beta (Aβ).
Materials:
-
This compound
-
PC12 cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum)
-
Amyloid-beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit)
-
Reagents for measuring oxidative stress (e.g., DCFH-DA for ROS detection)
Procedure:
-
Culture PC12 cells in the appropriate medium and differentiate them into a neuronal phenotype if required by the specific experimental design.
-
Prepare a fresh stock solution of this compound in sterile PBS (pH 7.4).
-
Prepare Aβ oligomers according to established protocols.
-
Pre-treat the differentiated PC12 cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified period (e.g., 2 hours).
-
Following pre-treatment, expose the cells to a toxic concentration of Aβ oligomers (e.g., 10-20 µM of Aβ₂₅₋₃₅) for 24-48 hours.[7]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
-
After the treatment period, assess cell viability using an MTT or LDH assay.
-
To investigate the mechanism, measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Cysteamine in reducing lysosomal cystine accumulation in cystinosis.
Caption: Antioxidant signaling pathway of Cysteamine via Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
Technical Support Center: Cysteamine Bitartrate Formulations for In Vivo Studies
Welcome to the technical support center for cysteamine (B1669678) bitartrate (B1229483). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when preparing and using cysteamine bitartrate for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound poorly soluble? I'm having trouble dissolving it.
A1: Contrary to what might be expected, this compound is actually freely soluble in water and aqueous media across a wide pH range.[1] The perception of "poor solubility" may arise from other issues such as the use of incorrect solvents or degradation of the compound. This compound is insoluble in DMSO and ethanol.[2] For successful dissolution, it is recommended to use water or aqueous buffers.
Q2: My this compound solution changes color/appears cloudy over time. What is happening?
A2: Cysteamine is highly susceptible to oxidation in aqueous solutions, which can lead to the formation of its disulfide dimer, cystamine (B1669676), and other degradation products.[3][4] This is a primary cause of instability and can result in a change in the appearance of the solution. The rate of oxidation is influenced by several factors, including:
-
pH: Oxidation is faster at neutral to alkaline pH (pH 7.4) and slower in acidic conditions (pH 4.2).[3][4]
-
Temperature: Higher temperatures accelerate degradation.[3][4]
-
Presence of Oxygen: Dissolved oxygen in the solvent is a key contributor to oxidation.[4]
-
Metal Ions: Trace metal ions can catalyze the oxidation process.[3][4]
To ensure the stability of your solution, it is crucial to prepare it fresh before each experiment and consider the stabilizing measures outlined in the troubleshooting guide below.
Q3: What is the best way to store this compound powder and its solutions?
A3: this compound powder is hygroscopic, meaning it readily absorbs moisture from the air.[3] Therefore, it should be stored in a tightly sealed container in a cool, dry place.
Aqueous solutions of this compound are prone to oxidation and should be prepared fresh daily.[5] If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8°C or -20°C for longer-term, though not recommended) and in an oxygen-free environment (e.g., purged with nitrogen).[4] The addition of a chelating agent like EDTA can also help to improve stability.[4]
Q4: Can I administer this compound via intravenous (IV) injection?
A4: While oral administration is more common in preclinical studies, IV administration is possible. However, due to the rapid clearance of cysteamine from plasma, this route may require more frequent administration. It is crucial to use a sterile, isotonic solution for IV injections and to ensure the pH is compatible with physiological conditions, while also considering the stability of the compound at that pH. Always consult relevant literature and institutional guidelines for sterile preparation and administration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of this compound solutions for your in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Use of a non-aqueous solvent (e.g., DMSO, ethanol). | Use water or an appropriate aqueous buffer as the solvent. This compound is highly soluble in aqueous media.[1][2] |
| Attempting to dissolve at a very low temperature. | While solutions should be stored cold, initial dissolution can be performed at room temperature. Gentle warming may be used if necessary, but be mindful of increased degradation at higher temperatures.[3] | |
| Solution Precipitates Upon Standing/Cooling | The concentration exceeds the solubility limit at a lower temperature. | Prepare a less concentrated solution. If a high concentration is required, prepare the solution immediately before use. |
| pH of the solution has shifted, affecting solubility. | Ensure the pH of your buffered solution is stable. This compound has high solubility across a wide pH range, so this is a less common issue.[1] | |
| Solution Appears Discolored or Cloudy | Oxidation of cysteamine to cystamine and other degradation products.[3][4] | Prepare solutions fresh before each use.[5] Minimize exposure to air by working quickly and consider purging the solvent and headspace with an inert gas like nitrogen.[4] |
| Contamination of the solution. | Use sterile water and aseptic techniques for solution preparation, especially for parenteral administration. | |
| Inconsistent Experimental Results | Degradation of this compound in the prepared solution. | Implement stabilizing measures: use a slightly acidic pH (e.g., 4.2-5.0), add a chelating agent like EDTA to scavenge metal ions, and store the solution at low temperatures if not used immediately.[3][4] |
| Inaccurate dosing due to solution instability. | Always use freshly prepared solutions to ensure the administered dose is accurate. |
Data Presentation
Table 1: Solubility of this compound in Aqueous Buffers
| pH | Buffer System (50 mM) | Concentration (mg/mL) |
| 1.2 | Hydrochloric acid/Potassium chloride | 158.9 ± 8.9 |
| 3.0 | Potassium phosphate | 109.1 ± 0.6 |
| 4.5 | Sodium acetate | 166.6 ± 13.2 |
| 6.8 | Potassium phosphate | 216.6 ± 3.3 |
| Data from Product Monograph for PROCYSBI™.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | 45 mg/mL |
| DMSO | Insoluble |
| Ethanol | Insoluble |
| Data from Selleck Chemicals product information.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice (in Drinking Water)
This protocol is adapted for the administration of cysteamine hydrochloride, but the principles are directly applicable to this compound, adjusting for molecular weight differences.
Materials:
-
This compound powder
-
Drinking water
-
Metabolic cages (for accurate water consumption monitoring)
-
Scale for weighing animals
Procedure:
-
Dosage Calculation: Determine the target dose in mg/kg/day. Based on the average body weight of the mice and their average daily water consumption, calculate the total amount of this compound needed per day for each cage.
-
Solution Preparation:
-
Dissolve the calculated amount of this compound in the measured daily volume of drinking water.
-
Crucially, prepare this solution fresh each day to prevent degradation. [5]
-
-
Administration:
-
Replace the standard water bottles in the cages with the freshly prepared this compound solution.
-
-
Monitoring:
-
Monitor the daily water consumption of the animals to ensure they are receiving the intended dose. If water intake decreases significantly, consider alternative administration methods such as oral gavage or administration in the diet.
-
Protocol 2: Preparation of this compound for Oral Administration in Mice (in Diet)
Materials:
-
This compound powder
-
Powdered rodent diet
-
Mixer/blender
Procedure:
-
Dosage Calculation: Based on the average daily food consumption of the mice and their average body weight, calculate the amount of this compound required per kilogram of chow to achieve the target dose.
-
Diet Preparation:
-
Thoroughly mix the calculated amount of this compound powder with the powdered diet to ensure a homogenous mixture.
-
-
Administration:
-
Provide the medicated diet to the animals ad libitum.
-
-
Storage and Monitoring:
-
Store the medicated diet in a cool, dark place to minimize degradation.
-
It is recommended to prepare fresh medicated diet weekly.
-
Monitor food intake to ensure consistent dosing.
-
Visualizations
Caption: Workflow for preparing and administering this compound for in vivo studies.
Caption: Troubleshooting decision tree for this compound solution instability.
References
Validation & Comparative
A Comparative Analysis of Cysteamine Bitartrate and N-acetylcysteine for Restoring Glutathione Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cysteamine (B1669678) Bitartrate (B1229483) and N-acetylcysteine (NAC), two thiol-containing compounds recognized for their capacity to modulate intracellular glutathione (B108866) (GSH) levels. The following sections present a summary of their mechanisms of action, a compilation of quantitative data from experimental studies, detailed experimental protocols for GSH measurement, and visualizations of the key pathways and workflows.
Introduction: The Critical Role of Glutathione and Its Precursors
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1] It plays a critical role in antioxidant defense, detoxification of xenobiotics, and cellular signaling. The intracellular synthesis of GSH is a two-step enzymatic process where the availability of cysteine is the rate-limiting factor.[1][2] Consequently, strategies to augment cellular GSH levels often focus on the delivery of cysteine precursors.
N-acetylcysteine (NAC) and cysteamine are two of the most well-established agents for elevating intracellular GSH.[1] NAC is an acetylated form of L-cysteine, making it a more stable and bioavailable precursor supplement.[2] Cysteamine, a naturally occurring aminothiol, also effectively increases GSH concentrations, albeit through a partially distinct mechanism.[1][3] This guide aims to objectively compare these two compounds based on available experimental evidence.
Mechanisms of Action
Both NAC and cysteamine bitartrate function primarily by increasing the intracellular pool of cysteine. However, they achieve this through different and, in the case of cysteamine, potentially multifaceted pathways.
N-acetylcysteine (NAC): NAC acts as a prodrug for L-cysteine.[1] Its primary mechanisms include:
-
Intracellular Deacetylation: After uptake into the cell, NAC is deacetylated by enzymes to yield L-cysteine, which directly enters the GSH synthesis pathway.[1]
-
Extracellular Reduction: Therapeutically attainable plasma concentrations of NAC can reduce extracellular cystine (the oxidized dimer of cysteine) to cysteine.[4][5] This newly formed cysteine is then transported into the cell via amino acid transporters. This extracellular reduction is considered a major contributor to its efficacy in vivo.[4][6]
This compound: Cysteamine also increases cysteine availability but possesses a dual mechanism of action:
-
Thiol-Disulfide Exchange: Similar to NAC's extracellular role, cysteamine efficiently reduces extracellular cystine to cysteine through a thiol-disulfide exchange reaction, thereby enhancing cysteine uptake.[1][7]
-
Nrf2 Pathway Activation: Evidence suggests that cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant genes, including glutamate-cysteine ligase (GCL), the first and rate-limiting enzyme in GSH synthesis.[1][3] This suggests cysteamine not only provides the raw material (cysteine) but may also enhance the enzymatic machinery for GSH production.
Quantitative Data Presentation
Direct comparative studies are limited; however, existing data allows for an assessment of efficacy in specific experimental models. The data highlights that both compounds effectively increase GSH, with cysteamine showing greater potency for enhancing cystine uptake in at least one head-to-head study.
Table 1: Direct Comparison in Chinese Hamster Ovary (CHO) Cells This study evaluated the capacity of both compounds to promote the uptake of radiolabeled cystine and increase total cellular glutathione.
| Parameter | Cysteamine (MEA) | N-acetylcysteine (NAC) | Reference |
| Half-maximal Cystine Uptake (EC₅₀) | 0.12 mM | 0.66 mM | [8] |
| Cellular Glutathione Levels | ~2-fold increase | ~2-fold increase | [8] |
| Data suggests cysteamine is approximately 5.5 times more potent than NAC at promoting cystine uptake in this model, though both achieve a similar maximal increase in GSH. |
Table 2: Efficacy Data from Various Experimental Systems The following data is compiled from separate studies and should not be compared directly due to differing models and conditions.
| Compound | Experimental System | Concentration | Outcome | Reference |
| N-acetylcysteine | Glutathione-depleted human erythrocytes (in vitro) | Not specified | Sustained a maximal rate of glutathione synthesis. | [1][4] |
| N-acetylcysteine | Human erythrocytes (in vitro) | 5 mM | Increased intracellular free sulfhydryl groups to 2.23 ± 0.08 µmol/ml. | [1] |
| This compound | surf1-/- zebrafish larvae (in vivo) | Prophylactic treatment | Restored glutathione balance and reduced oxidative stress. | [9][10] |
Table 3: Pharmacokinetic Properties Bioavailability is a crucial factor for in vivo applications. Both compounds are orally available, though they undergo significant first-pass metabolism.
| Compound | Parameter | Value | Notes | Reference |
| This compound | Bioavailability (AUC) | No significant difference between bitartrate, HCl, and phosphocysteamine (B1212360) salts. | Optimal absorption occurs in a fasted state. | [11][12][13] |
| N-acetylcysteine | Absorption | Rapid and almost complete after oral administration. | Undergoes extensive first-pass metabolism, resulting in low plasma levels of free NAC. | [14][15] |
Experimental Protocols
Accurate quantification of GSH is essential for evaluating the efficacy of these compounds. The enzymatic recycling assay using DTNB (Ellman's reagent) is a robust, sensitive, and widely used spectrophotometric method.[16]
Protocol: Enzymatic Recycling Assay for Total Glutathione Quantification
1. Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Deproteinizing agent: 5% Metaphosphoric acid (MPA) or 5-Sulfosalicylic acid (SSA)
-
Assay Buffer: 125 mM sodium phosphate (B84403) buffer with 6.3 mM EDTA, pH 7.5
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Glutathione Reductase (GR) solution
-
β-NADPH (reduced form) solution
-
Reduced Glutathione (GSH) standard
-
96-well microplate and plate reader capable of reading at 412 nm
2. Sample Preparation (from cell culture):
-
Cell Culture & Treatment: Seed cells (e.g., HepG2) in multi-well plates. Allow to adhere overnight, then treat with desired concentrations of this compound or NAC for a specified duration (e.g., 6, 12, 24 hours). Include an untreated control.[1]
-
Harvesting: After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Lysis & Deproteinization: Add a deproteinizing agent (e.g., 5% MPA) to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble thiol fraction including GSH, for the assay.[1][7]
3. Glutathione Assay Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of GSH (e.g., 0-50 µM) in the deproteinizing agent.
-
Plate Loading: In a 96-well plate, add samples and standards in duplicate or triplicate.
-
Reagent Addition: Add the assay buffer, DTNB solution, and Glutathione Reductase to each well.
-
Reaction Initiation: Initiate the reaction by adding NADPH to all wells.[1]
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader in kinetic mode. The rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), is proportional to the GSH concentration.[7]
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each sample and standard.
-
Plot the rates for the standards against their known concentrations to generate a standard curve.
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.
Discussion and Conclusion
Both this compound and N-acetylcysteine are demonstrably effective at restoring intracellular glutathione levels, primarily by supplying the rate-limiting precursor, cysteine.[1]
-
N-acetylcysteine is a straightforward and widely used cysteine prodrug. Its efficacy is well-documented, and its mechanism is primarily centered on providing a direct substrate for GSH synthesis.[15]
-
This compound presents a more complex, dual-action mechanism. In addition to supplying cysteine, its ability to activate the Nrf2 pathway may offer a therapeutic advantage in conditions where the antioxidant response machinery is compromised.[1] The higher potency of cysteamine in promoting cystine uptake in vitro suggests it may be more efficient at lower concentrations in certain contexts.[8]
Summary Comparison:
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism | Provides cysteine via thiol-disulfide exchange. | Prodrug, deacetylated to cysteine. Reduces extracellular cystine. |
| Secondary Mechanism | Activates the Nrf2 antioxidant response pathway. | Minimal/None reported. |
| Relative Potency | Higher potency for promoting cystine uptake in CHO cells.[8] | Lower potency for promoting cystine uptake in CHO cells.[8] |
| Oral Bioavailability | Good; multiple salt forms are bioequivalent.[11][12] | Good, but with extensive first-pass metabolism.[14][15] |
| Clinical Use | Approved for nephropathic cystinosis (as a cystine-depleting agent).[3] | Used as a mucolytic agent and for acetaminophen (B1664979) overdose.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine and this compound prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1−/− zebrafish deletion models of Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine and this compound prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1-/- zebrafish deletion models of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the relative bioavailability of cysteamine hydrochloride, this compound and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the relative bioavailability of cysteamine hydrochloride, this compound and phosphocysteamine in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cystinosis.org [cystinosis.org]
- 14. alternative-therapies.com [alternative-therapies.com]
- 15. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Immediate-Release and Delayed-Release Cysteamine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of immediate-release (IR) and delayed-release (DR) formulations of cysteamine (B1669678) bitartrate (B1229483). The information herein is supported by experimental data from published studies to assist researchers and drug development professionals in understanding the cellular effects of these formulations.
Cysteamine is the only approved therapy for cystinosis, a lysosomal storage disease characterized by the accumulation of cystine crystals within lysosomes.[1][2][3] It acts by depleting intralysosomal cystine.[1][2][3] While immediate-release cysteamine has been the standard of care, delayed-release formulations have been developed to improve patient compliance and reduce side effects.[4][5] Understanding the in vitro performance of these formulations is crucial for research and development of future cysteamine therapies.
Comparative Efficacy of Cysteamine Bitartrate Formulations
Direct comparative in vitro studies on the efficacy of immediate-release versus delayed-release this compound are not extensively available in the current literature. The primary difference between these formulations lies in their dissolution profiles, which dictates the rate at which cysteamine becomes available to cells in an experimental setting.
Immediate-Release (IR) this compound: This formulation dissolves rapidly, leading to a quick release of the active cysteamine molecule. In vitro, this translates to a rapid depletion of intracellular cystine in cultured cells.[6]
Delayed-Release (DR) this compound: This formulation is designed with an enteric coating that dissolves at a higher pH, leading to a slower, more gradual release of cysteamine.[7][8] In vitro, the efficacy of the DR formulation is dependent on the pH of the cell culture medium. At a physiological pH of around 7.4, the coating would dissolve, initiating the release of cysteamine. The rate of cystine depletion would then be dependent on the dissolution rate of the beads.
The in vitro efficacy of both formulations hinges on the fundamental mechanism of cysteamine action, which is the chemical reduction of cystine within the lysosome.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on cysteamine. It is important to note that these data are not from direct head-to-head comparative studies of IR and DR formulations in the same experimental setup but are compiled from various sources to provide a comparative overview.
| Parameter | Immediate-Release this compound | Delayed-Release this compound | Reference |
| Mechanism of Action | Enters lysosomes and chemically reduces cystine to cysteine and a mixed disulfide of cysteine-cysteamine, which can then be transported out of the lysosome. | Same as Immediate-Release. | [1][2][3][9] |
| In Vitro Cystine Depletion | Over 90% reduction in free cystine content in cultured cystinotic fibroblasts within 1 hour at a concentration of 0.1 mM. | Efficacy is dependent on the dissolution of the enteric coating at the pH of the culture medium. A gradual release is expected to lead to a more sustained, but potentially slower initial rate of cystine depletion compared to the immediate-release formulation. | [6] |
| Cell Viability (IC50) | IC50 values vary depending on the cell line. For example, in some cancer cell lines, concentrations in the millimolar range are required to see significant effects on viability. | Not directly studied in vitro. The toxicity would be related to the concentration of released cysteamine. | [10] |
| Antioxidant Effect | Can increase intracellular glutathione (B108866) levels and reduce reactive oxygen species.[11] | Expected to have similar antioxidant effects once the cysteamine is released. | [1][11] |
Signaling Pathway and Experimental Workflow
Cysteamine's Mechanism of Action in Cystine Depletion
The primary therapeutic effect of cysteamine is the depletion of accumulated cystine from the lysosomes of cells. This process bypasses the defective cystinosin transporter in cystinosis.
Caption: Mechanism of intralysosomal cystine depletion by cysteamine.
In Vitro Cystine Depletion Assay Workflow
This workflow outlines a typical experiment to measure the efficacy of cysteamine in reducing intracellular cystine levels in cultured cells, such as cystinotic fibroblasts.
Caption: Experimental workflow for in vitro cystine depletion assay.
Experimental Protocols
In Vitro Cystine Depletion Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the efficacy of cysteamine in reducing intracellular cystine levels in cultured fibroblasts.
-
Cell Culture:
-
Culture human cystinotic fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 6-well plates and grow to confluence.
-
-
Treatment with Cysteamine:
-
Prepare stock solutions of immediate-release this compound in the culture medium.
-
For delayed-release this compound, the beads can be added directly to the culture medium. The release of cysteamine will be dependent on the dissolution of the enteric coating at the pH of the medium.
-
Aspirate the culture medium from the confluent cells and replace it with a medium containing the desired concentration of the cysteamine formulation (e.g., 0.1 mM). Include an untreated control group.
-
-
Incubation and Cell Harvest:
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
-
Cell Lysis and Sample Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to remove cellular debris.
-
-
Protein and Cystine Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Measure the free cystine content in the supernatant using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Normalize the cystine content to the total protein content for each sample (e.g., nmol cystine/mg protein).
-
Compare the cystine levels in the treated groups to the untreated control group to determine the percentage of cystine depletion.
-
Cell Viability Assay
This protocol provides a general method to assess the cytotoxicity of cysteamine formulations in vitro.
-
Cell Plating:
-
Seed cells (e.g., cystinotic fibroblasts or other cell lines of interest) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the immediate-release or pre-dissolved delayed-release this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of cysteamine. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
For the MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
While direct comparative in vitro efficacy studies are scarce, the available data suggest that both immediate-release and delayed-release this compound are effective in depleting intracellular cystine. The primary difference in their in vitro performance is expected to be the rate of action, with the immediate-release formulation providing a more rapid initial effect due to its fast dissolution. The delayed-release formulation, by design, would exhibit a more gradual and sustained release of the active compound, which may be advantageous in maintaining lower, more consistent intracellular cystine levels over a longer period in a controlled in vitro system that allows for extended cell culture. The choice of formulation for in vitro research should be guided by the specific experimental goals, such as studying the acute effects versus the long-term impact of cysteamine on cellular processes.
References
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. procysbihcp.com [procysbihcp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Cysteamine Bitartrate: A Comparative Guide for a Novel Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of cysteamine (B1669678) bitartrate (B1229483), a promising therapeutic agent, by evaluating its performance in established neurodegenerative disease models alongside a novel disease model context. The objective is to furnish researchers with the necessary data and protocols to assess its potential application in new therapeutic areas. Cysteamine and its oxidized form, cystamine (B1669676), have demonstrated neuroprotective capabilities in various models, primarily by mitigating oxidative stress, reducing inflammation, and upregulating neuroprotective pathways.[1][2][3] This document synthesizes preclinical and clinical findings to support further investigation.
Mechanism of Action: Multifaceted Neuroprotection
Cysteamine bitartrate exerts its neuroprotective effects through several key mechanisms. It can cross the blood-brain barrier, a crucial characteristic for targeting neurodegenerative disorders.[1][2][4] Its proposed pathways of action include:
-
Antioxidant Effects: Cysteamine increases intracellular levels of cysteine, a precursor to the potent antioxidant glutathione.[1][4] This helps to combat oxidative stress, a common pathological feature in many neurodegenerative diseases.[2][4]
-
Modulation of Protein Aggregation: In models of Huntington's Disease (HD), cystamine has been shown to reduce the aggregation of mutant huntingtin (mHtt) protein.[5] It also inhibits the activity of transglutaminases, enzymes implicated in the formation of protein aggregates in both HD and Parkinson's Disease (PD).[1][6]
-
Upregulation of Neurotrophic Factors: Both cysteamine and cystamine have been found to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brain.[4][5][6][7] BDNF is essential for neuronal survival, growth, and plasticity.
-
Anti-inflammatory Action: Cystamine can up-regulate Nurr1, a gene involved in regulating the immune response, which may contribute to its neuroprotective properties.[4]
Below is a diagram illustrating the primary neuroprotective signaling pathways of cysteamine.
Comparative Efficacy in Established vs. Novel Disease Models
The neuroprotective potential of this compound has been most extensively studied in models of Huntington's Disease and Parkinson's Disease. This guide introduces a novel context for evaluation: Mitochondrial Respiratory Chain (RC) Disease , based on recent preclinical data.[8][9] This comparison allows for the assessment of cysteamine's efficacy against different underlying pathologies—proteinopathy in HD/PD versus bioenergetic failure in RC disease.
Data Presentation: Quantitative Outcomes
The following tables summarize the key quantitative outcomes from preclinical and clinical studies of cysteamine and its derivatives across different disease models.
Table 1: Efficacy in Huntington's Disease (HD) Models
| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| Dedeoglu et al. 2002 (R6/2 Mice) | Cystamine | 112 & 225 mg/kg (IP) | Survival: Extended by up to 19.5% (p < 0.001).Motor Performance: 27% improvement on rotarod.[5] |
| Van Raamsdonk et al. 2005 (YAC128 Mice) | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss.[5] |
| Borrell-Pages et al. 2006 (R6/1 Mice) | Cysteamine | Not specified | Neuropathology: Prevented the loss of DARPP-32 positive cells in the striatum.Biomarkers: Increased brain and serum BDNF levels.[5] |
| Verny et al. 2017 (Human Clinical Trial) | Delayed-Release this compound | 1200 mg/day | Total Motor Score: No statistically significant difference at 18 months, though less deterioration was observed vs. placebo.[5][10] |
Table 2: Efficacy in Parkinson's Disease (PD) Models
| Study (Model) | Compound | Key Outcomes & Rationale |
| Various Preclinical (MPTP & 6-OHDA rodent models) | Cysteamine / Cystamine | Neuroprotection: Rescued dopaminergic neurons and promoted restorative mechanisms.[11]Mechanism: Increased BDNF levels, inhibited oxidative stress, and reduced inflammatory responses.[3][12] |
| Calkins et al. 2010 (3-NP neurotoxicity model) | Cystamine | Neuroprotection: Attenuated oxidative damage in a model that induces mitochondrial dysfunction similar to PD.[11] |
Table 3: Efficacy in a Novel Disease Model: Mitochondrial Respiratory Chain (RC) Disease
| Study (Model) | Compound | Dose | Key Outcomes & Quantitative Data |
| Preclinical Study (C. elegans gas-1(fc21) model) | This compound | Micromolar range | Mitochondrial Health: Significantly improved mitochondrial membrane potential and reduced oxidative stress.Fecundity: Modest improvement.[9] |
| Preclinical Study (Human Fibroblasts & Zebrafish models) | This compound | 10 to 100 µM | Cell Survival: Improved survival of human fibroblasts with RC complex disease.Neuroprotection: Protected zebrafish models from brain death induced by complex I and IV inhibitors.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.
Protocol 1: Neuroprotection in a Mouse Model of Huntington's Disease (R6/2)
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice exhibit a progressive neurological phenotype that mimics human HD.
-
Drug Administration:
-
Compound: Cystamine.
-
Dosage: 112 mg/kg or 225 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily administration starting at a presymptomatic age.
-
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
-
Survival Analysis: Lifespan of treated versus placebo-treated mice is recorded.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of neuronal health (e.g., DARPP-32) and mutant huntingtin aggregates.
-
Western Blot: To quantify levels of specific proteins, such as BDNF or heat shock proteins.
-
Protocol 2: Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Parkinsonism:
-
Toxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride.
-
Regimen: A common protocol involves four i.p. injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.[13]
-
-
Drug Administration:
-
Behavioral Assessments:
-
Pole Test: To assess bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
-
Open Field Test: To evaluate general motor activity.
-
-
Biochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): To measure dopamine (B1211576) and its metabolites in the striatum.
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.
-
Protocol 3: Validation in a Novel Zebrafish Model of Mitochondrial RC Disease
-
Animal Model: Danio rerio (zebrafish) larvae.
-
Induction of Mitochondrial Dysfunction:
-
Toxins: Rotenone (complex I inhibitor) or sodium azide (B81097) (complex IV inhibitor) are added to the water to induce brain death.
-
-
Drug Administration:
-
Compound: this compound.
-
Concentration: 10 to 100 µM added to the embryo medium.
-
Timing: Administered prior to or concurrently with the toxin.
-
-
Endpoint Measurement:
-
Survival/Brain Death Assay: Larvae are monitored for cessation of movement and heartbeat to determine the rate of brain death.
-
-
Mechanistic Studies:
The workflow for testing a neuroprotective compound like cysteamine is visualized below.
Discussion and Future Directions
The data indicates that this compound demonstrates neuroprotective effects across different models, though the magnitude of the effect and the primary mechanisms may differ. In HD and PD models, its ability to modulate protein aggregation and increase BDNF appears central. In the novel context of mitochondrial RC disease, its impact on cellular bioenergetics and oxidative stress is more prominent.[9]
This comparison highlights the versatility of this compound as a neuroprotective agent. Its multifaceted mechanism of action suggests it could be beneficial in a range of neurodegenerative conditions characterized by shared pathologies like oxidative stress and impaired cellular metabolism.
The logical relationship between established and novel disease models for testing cysteamine is illustrated below.
Future research should focus on elucidating the precise molecular targets of cysteamine within the context of mitochondrial dysfunction. Furthermore, exploring its efficacy in other novel disease models, such as those for Amyotrophic Lateral Sclerosis (ALS) or certain forms of Alzheimer's Disease where mitochondrial health is compromised, could broaden its therapeutic potential. The development of delayed-release formulations, such as RP103, has improved tolerability in clinical trials, which is a crucial step for long-term treatment in chronic neurodegenerative diseases.[4][10][14] Continued investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. benchchem.com [benchchem.com]
- 6. hdsa.org [hdsa.org]
- 7. cystinosis.org [cystinosis.org]
- 8. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. healthunlocked.com [healthunlocked.com]
- 13. benchchem.com [benchchem.com]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
A Comparative Guide to Cysteamine Bitartrate and Other Aminothiols as Radioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective performance of cysteamine (B1669678) bitartrate (B1229483) and other notable aminothiols, including amifostine (B1664874) (WR-2721) and the newer investigational agent PrC-210. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate radioprotective agents for research and development purposes.
Introduction to Aminothiol (B82208) Radioprotectors
Aminothiols are a class of compounds characterized by the presence of both an amine and a thiol functional group. They have long been investigated for their ability to protect biological systems from the damaging effects of ionizing radiation. Their primary mechanisms of action are believed to include the scavenging of free radicals, hydrogen atom donation to repair damaged biomolecules, and modulation of cellular signaling pathways involved in DNA repair and apoptosis. This guide focuses on a comparative analysis of cysteamine bitartrate, the well-established amifostine, and the promising newcomer PrC-210.
Quantitative Performance Analysis
The efficacy of radioprotective agents is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose required to produce a given biological effect in the presence of the agent to the dose required to produce the same effect in its absence.
| Compound | Animal Model | Endpoint | Dose Reduction Factor (DRF) | Reference(s) |
| Cysteamine | Mice | Survival | 2.2 - 4.2 (in E. coli) | [1] |
| V79 Cells | Cell Survival | 1.7 - 2.5 | [2] | |
| Amifostine (WR-2721) | Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 2.7 | [3] |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 1.8 | [3] | |
| Patients | Salivary Gland Protection | ~1.4 | [4] | |
| PrC-210 | Mice | Survival | 1.6 | [5][6] |
Table 1: Comparative Dose Reduction Factors (DRFs) of Selected Aminothiols. This table summarizes the reported DRF values for cysteamine, amifostine, and PrC-210 in various experimental models. Higher DRF values indicate greater radioprotective efficacy.
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| Cysteamine | V79 Cells | Clonogenic Survival | Concentration-dependent protection against lethal damage from various radionuclides. | [2] |
| Amifostine (WR-1065) | IEC-6 Cells | Clonogenic Survival | Increased clonogenic survival in p53 wild-type cells, an effect compromised by p53 knockdown. | [7][8] |
| Human Lymphocytes | Micronucleus Assay | Significant reduction in radiation-induced micronuclei, dependent on the presence of alkaline phosphatase. | [9] | |
| PrC-210 | p53-deficient mice cells | H2AX foci | Reduced DNA damage (γH2AX foci) by 40% when administered before 4 Gy X-ray irradiation. | |
| Human Fibroblasts | Cell Cycle Analysis | Induced a G1/S cell cycle block, which was reversible after washout. | [6] |
Table 2: In Vitro Radioprotective Efficacy of Selected Aminothiols. This table highlights key findings from in vitro studies, demonstrating the protective effects of these aminothiols on cell survival and DNA integrity following irradiation.
Mechanisms of Action: A Look at Key Signaling Pathways
The radioprotective effects of aminothiols extend beyond simple free-radical scavenging and involve the modulation of critical cellular signaling pathways.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, orchestrating cell cycle arrest, DNA repair, and apoptosis.
Amifostine has been shown to enhance the nuclear accumulation of p53, a critical step in its activation following radiation-induced DNA damage.[7][8] This is achieved, in part, by promoting the interaction of p53 with 14-3-3σ, which stabilizes p53 in the nucleus and enhances its tetramerization and transcriptional activity.[7][8] This leads to cell cycle arrest, allowing more time for DNA repair and ultimately promoting cell survival.
PrC-210 has demonstrated significant radioprotection in p53-deficient mice, suggesting that while it can influence p53-related pathways, it may also have p53-independent mechanisms of action.
Caption: p53 signaling pathway in response to radiation and modulation by aminothiols.
NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response and cell survival. Ionizing radiation is a known activator of the NF-κB pathway.[7]
While the precise mechanisms of NF-κB modulation by this compound and PrC-210 are not as extensively characterized as for amifostine, their known antioxidant properties suggest an indirect influence by reducing the oxidative stress that contributes to NF-κB activation. Amifostine has been shown to modulate NF-κB, which in turn can regulate the expression of anti-apoptotic proteins and antioxidant enzymes like MnSOD.
Caption: NF-κB signaling pathway activation by radiation and potential modulation by aminothiols.
Tip60 Acetyltransferase Activation
Recent studies have revealed that the radioprotective effects of WR-1065, the active metabolite of amifostine, are not solely due to its free radical scavenging ability. WR-1065 has been shown to directly activate the Tip60 acetyltransferase, a key upstream regulator of the ATM kinase, which is a central player in the DNA damage response. This activation of Tip60 contributes significantly to the radioprotective effects of WR-1065.
Caption: Activation of the Tip60 acetyltransferase by WR-1065 in the DNA damage response.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate radioprotective agents are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the ability of a single cell to proliferate and form a colony after exposure to ionizing radiation, with or without a radioprotective agent.
Materials:
-
Appropriate cell line (e.g., V79, IEC-6)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Radioprotective agent stock solution (this compound, Amifostine, PrC-210)
-
6-well cell culture plates
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the chosen cell line in logarithmic growth phase in complete culture medium.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies (typically 50-150) per well.
-
Radioprotector Treatment: Approximately 30-60 minutes prior to irradiation, replace the medium with fresh medium containing the desired concentration of the radioprotective agent. Include a vehicle control group.
-
Irradiation: Expose the plates to graded doses of ionizing radiation. Include an unirradiated control group and a group treated with the radioprotector alone to assess its intrinsic toxicity.
-
Post-Irradiation Culture: Immediately after irradiation, remove the medium containing the radioprotective agent, wash the cells once with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Staining and Counting: After the incubation period, remove the medium, wash the colonies with PBS, and fix and stain them with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of the unirradiated control group. Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate cell survival curves. The DRF can then be calculated from these curves.
Caption: Workflow for the Clonogenic Survival Assay.
Micronucleus Assay
This assay is used to assess chromosomal damage by measuring the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line
-
Complete culture medium (e.g., RPMI-1640)
-
Phytohemagglutinin (PHA) for lymphocyte stimulation
-
Cytochalasin B solution
-
Radioprotective agent stock solution
-
Irradiation source
-
Hypotonic KCl solution (0.075 M)
-
Fixative (methanol:acetic acid, 3:1)
-
Microscope slides
-
Giemsa stain or another suitable DNA stain
-
Microscope
Procedure:
-
Cell Culture and Treatment: For lymphocytes, set up whole blood cultures and stimulate with PHA. For cell lines, seed cells in culture flasks. Add the radioprotective agent at the desired concentration 15-30 minutes before irradiation.
-
Irradiation: Expose the cultures to the desired dose of ionizing radiation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. The timing of addition depends on the cell cycle length (typically 44 hours post-stimulation for lymphocytes).
-
Harvesting: Harvest the cells at an appropriate time (e.g., 72 hours post-stimulation for lymphocytes).
-
Hypotonic Treatment: Treat the cells with a hypotonic KCl solution to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared methanol:acetic acid fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air-dry.
-
Staining: Stain the slides with Giemsa or another DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000).
-
Data Analysis: Compare the frequency of micronuclei in the treated groups to the irradiated control group to determine the protective effect of the aminothiol.
Caption: Workflow for the Micronucleus Assay.
Conclusion
This compound, amifostine, and PrC-210 all demonstrate significant radioprotective properties, albeit with varying degrees of efficacy and through partially distinct mechanisms. Amifostine is the most extensively studied and clinically established agent, with well-documented effects on the p53 and Tip60 pathways. Cysteamine has a long history of investigation and shows promise, particularly in its free-radical scavenging capabilities. PrC-210 represents a next-generation aminothiol with a favorable toxicity profile and comparable efficacy to amifostine in preclinical models. The choice of a radioprotective agent for research or clinical development will depend on the specific application, the radiation type and dose, and the desired balance between efficacy and potential side effects. This guide provides a foundational comparison to inform such decisions.
References
- 1. scispace.com [scispace.com]
- 2. PrC-210 Protects against Radiation-Induced Hematopoietic and Intestinal Injury in Mice and Reduces Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PrC-210 Protects against Radiation-Induced Hematopoietic and Intestinal Injury in Mice and Reduces Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of NF-kB Inhibitors in Cell Response to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-mediated adaptive resistance to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Shedding Light on NF-κB Functions in Cellular Organelles [frontiersin.org]
A Head-to-Head Comparison of Cysteamine and Penicillamine in Cystinosis Models
For Researchers, Scientists, and Drug Development Professionals
Cystinosis, a rare lysosomal storage disease, is characterized by the accumulation of cystine within lysosomes, leading to widespread tissue and organ damage. The mainstay of treatment for decades has been cysteamine (B1669678), a cystine-depleting agent. This guide provides a comprehensive comparison of cysteamine with penicillamine (B1679230), another aminothiol, in the context of cystinosis models. While both compounds can interact with cystine, their mechanisms of action and therapeutic applications differ significantly, making a direct head-to-head comparison in cystinosis models reveal a clear therapeutic advantage for cysteamine.
Mechanism of Action: A Tale of Two Thiols
The fundamental difference between cysteamine and penicillamine lies in their distinct mechanisms of action and their primary therapeutic targets.
Cysteamine acts directly within the lysosome to reduce cystine levels.[1][2][3] It enters the lysosome and reacts with cystine to form cysteine and a mixed disulfide of cysteine and cysteamine.[3] These smaller molecules can then be transported out of the lysosome, bypassing the defective cystinosin transporter that is the root cause of cystinosis.[1][4] This mechanism directly addresses the primary pathological defect in cystinosis.
Penicillamine , on the other hand, is primarily used as a chelating agent for heavy metals, such as copper in Wilson's disease.[5][6] Its application in cystine-related disorders is in the treatment of cystinuria, a condition characterized by the formation of cystine stones in the urinary tract due to a defect in amino acid transport in the kidneys and intestine.[6][7] In cystinuria, penicillamine works by forming a more soluble disulfide complex with cystine in the urine, thereby preventing stone formation.[6][8] Its action is extracellular, in the urinary tract, rather than intracellular within the lysosomes.
Efficacy in Cystinosis Models: A Clear Winner
Experimental data from various in vitro and in vivo models of cystinosis consistently demonstrate the efficacy of cysteamine in reducing cystine accumulation and mitigating disease progression. In contrast, there is a notable absence of significant research evaluating penicillamine as a treatment for cystinosis, underscoring its unsuitability for this disease.
In Vitro Studies
Fibroblasts and other cell lines derived from cystinosis patients are crucial in vitro models for studying the disease and testing potential therapies.
| Parameter | Cysteamine | Penicillamine |
| Mechanism | Reduces intralysosomal cystine by forming cysteine and a cysteine-cysteamine mixed disulfide.[3] | Forms a soluble disulfide complex with cystine, primarily in an extracellular context.[8] |
| Effect on Intracellular Cystine | Significantly reduces intracellular cystine levels in cystinotic fibroblasts.[9] | No significant evidence of reducing intralysosomal cystine in cystinosis models. |
| Cellular Phenotype Rescue | Can rescue some cellular phenotypes associated with cystinosis, such as enlarged lysosomes.[9] | Not applicable due to lack of studies in cystinosis cellular models. |
In Vivo Studies
Animal models, such as the Ctns knockout mouse, have been instrumental in evaluating the systemic effects of cysteamine.
| Parameter | Cysteamine | Penicillamine |
| Model | Ctns knockout mouse | Not studied in cystinosis animal models. |
| Effect on Tissue Cystine Levels | Significantly reduces cystine levels in various organs, including the kidneys.[10][11] | No data available for cystinosis models. |
| Effect on Renal Disease Progression | Delays the progression of renal disease and prevents the development of renal lesions.[10][11] | Not applicable. |
| Effect on Corneal Crystals | Topical application of cysteamine eye drops significantly reduces corneal cystine crystal deposition.[12] | No data available. |
Toxicity and Side Effects
Both cysteamine and penicillamine have known side effects, which are important considerations in their clinical use.
Cysteamine is associated with gastrointestinal side effects, an unpleasant taste and odor, and in rare cases, more severe adverse effects at high doses, including skin lesions, and bone and muscle pain.[1][13][14]
Penicillamine has a more extensive side effect profile, which has limited its use.[7] Common adverse effects include rash, loss of appetite, and nausea.[7] More serious potential side effects include bone marrow suppression, proteinuria, and autoimmune disorders.[7]
Experimental Protocols
Measurement of Intracellular Cystine in Fibroblasts
A common method to assess the efficacy of cystine-depleting agents is to measure the intracellular cystine concentration in cultured fibroblasts.
-
Cell Culture: Cystinotic fibroblasts are cultured under standard conditions.
-
Treatment: Cells are incubated with varying concentrations of the test compound (e.g., cysteamine) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to release their intracellular contents. To prevent the oxidation of cysteine to cystine, this is often done in the presence of N-ethylmaleimide.[15][16]
-
Cystine Measurement: The cystine content in the cell lysate is quantified. A common method involves reducing cystine to cysteine, followed by derivatization and analysis using high-performance liquid chromatography (HPLC) with fluorescence detection.[15][16][17]
Signaling Pathways and Experimental Workflows
Caption: Cysteamine's mechanism of action in cystinosis.
Caption: Workflow for in vitro cysteamine efficacy testing.
Conclusion
The evidence from experimental models overwhelmingly supports the use of cysteamine as the primary therapeutic agent for cystinosis. Its mechanism of action directly targets the fundamental biochemical defect of the disease, leading to a significant reduction in lysosomal cystine accumulation and a delay in disease progression. Penicillamine, while a valuable therapeutic for cystinuria, operates through a different mechanism that is not relevant to the intracellular pathology of cystinosis. Therefore, for researchers and clinicians working on cystinosis, cysteamine remains the cornerstone of therapy, and future research is likely to focus on improving its efficacy, delivery, and side-effect profile, rather than exploring alternatives like penicillamine for this specific condition.
References
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]
- 4. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 7. Penicillamine - Wikipedia [en.wikipedia.org]
- 8. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of topical cysteamine therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cystinosis.org [cystinosis.org]
- 14. Cysteamine toxicity in patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New method for determining cystine in leukocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Navigating the Landscape of In Vitro Cystine Depletion: A Comparative Guide to Cysteamine Bitartrate Alternatives
For researchers, scientists, and drug development professionals dedicated to advancing therapies for cystinosis, the in vitro evaluation of cystine-depleting agents is a critical first step. Cysteamine (B1669678) bitartrate (B1229483) has long been the standard of care, but its limitations have spurred the development of novel alternatives. This guide provides an objective comparison of the in vitro performance of several promising alternatives to cysteamine bitartrate, supported by experimental data and detailed methodologies.
Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of cystine within lysosomes, leading to cellular dysfunction and organ damage. The primary treatment, cysteamine, facilitates the removal of lysosomal cystine. However, its unpleasant taste and smell, along with a demanding dosing schedule, contribute to poor patient compliance. In response, the scientific community has explored a range of alternatives, primarily prodrugs designed to improve tolerability and efficacy. This guide focuses on the in vitro evaluation of these next-generation therapies, offering a comparative analysis of their cystine-depleting capabilities and cytotoxic profiles.
Comparative Performance of Cysteamine Alternatives
The in vitro efficacy of cysteamine alternatives is primarily assessed by their ability to deplete cystine in cultured cystinotic fibroblasts and their potential for cellular toxicity. The following tables summarize the available quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cystine Depletion Efficacy
| Compound/Alternative | Cell Line | Concentration | Time Point | Cystine Depletion (%) | Reference |
| Cysteamine | Cystinotic Fibroblasts | 0.1 mM | 1 hour | >90% | [1][2] |
| Phosphocysteamine (B1212360) | Leukocytes (in vivo) | Equimolar to Cysteamine | 6 hours | ~65.3% | [3] |
| γ-Glutamyl-cysteamine Prodrugs | Cystinotic Fibroblasts | Not specified | Not specified | Good depletion | [4] |
| N-Acylated Cystamine (B1669676) Derivative (3a) | Cystinotic Fibroblasts | 50 µM | 72 hours | Comparable to Cysteamine | |
| Folate-Cystamine Prodrug | Cystinotic Fibroblasts | Not specified | Not specified | Greater than Cysteamine | [5] |
| PEGylated Cystamine Derivatives | Cystinotic Fibroblasts | Not specified | Not specified | Remarkable depletion | [6] |
| Homocysteine + Cysteamine (synergy) | Cystinotic Fibroblasts | Individually ineffective doses | Not specified | 90% | [7] |
Note: Direct comparison of percentage depletion should be approached with caution due to variations in experimental conditions across different studies.
Table 2: In Vitro Cytotoxicity
| Compound/Alternative | Cell Line | Assay | EC50/IC50 Value | Reference |
| Cysteamine | HaCaT Keratinocytes | MTT | Not specified (low cytotoxicity) | [8] |
| Cysteamine | Fibroblast cells | MTT | IC50: >100% (at highest tested conc.) | [9] |
| Diacylated γ-glutamyl-cysteamine Prodrugs | HaCaT Keratinocytes | MTT | Higher than or similar to Cysteamine | [8] |
| γ-Glutamyl-cysteamine Prodrugs (S-acetyl derivatives) | HK2 cells | Not specified | Low cytotoxicity | [10] |
| γ-Glutamyl-cysteamine Prodrugs (S-pivaloyl & S-benzoyl derivatives) | HK2 cells | Not specified | Moderate to High cytotoxicity | [10] |
| N-Acylated Cystamine Derivative (3a) | Cystinotic Fibroblasts | Alamar Blue | Negligible toxicity at 50 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of novel therapeutic agents. Below are representative methodologies for key in vitro assays cited in this guide.
Cystine Depletion Assay in Cystinotic Fibroblasts
This assay quantifies the reduction of intracellular cystine levels in cystinotic fibroblasts following treatment with a test compound.
1. Cell Culture and Treatment:
- Culture human cystinotic fibroblasts in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
- Seed cells in culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
- Prepare stock solutions of the test compounds (this compound and its alternatives) in an appropriate solvent.
- Aspirate the growth medium from the cells and replace it with a fresh medium containing the test compounds at various concentrations. Include a vehicle-only control.
- Incubate the cells for the desired time points (e.g., 1, 6, 24, 48, 72 hours).
2. Sample Preparation:
- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound.
- Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
- Lyse the cells using a suitable lysis buffer (e.g., N-ethylmaleimide in perchloric acid) to release intracellular contents and prevent thiol oxidation.
- Centrifuge the lysate to pellet the protein precipitate.
3. Cystine Quantification by HPLC:
- The cystine content in the supernatant is typically measured using reverse-phase high-performance liquid chromatography (HPLC).
- As cystine lacks a strong chromophore, a derivatization step is often required for detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or other agents for UV or electrochemical detection.[11]
- Prepare a standard curve using known concentrations of cystine.
- Inject the derivatized samples and standards onto the HPLC system.
- Quantify the cystine concentration in the samples by comparing the peak areas to the standard curve.
- Normalize the cystine content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., Bradford or BCA assay).
4. Data Analysis:
- Calculate the percentage of cystine depletion for each treatment condition relative to the untreated control.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Plating and Treatment:
- Seed cells (e.g., human fibroblasts, HaCaT keratinocytes) in a 96-well plate at a predetermined optimal density.
- Allow the cells to attach and grow overnight.
- Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control and a positive control for cytotoxicity.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12][13]
2. MTT Incubation:
- Prepare a stock solution of MTT in sterile PBS (typically 5 mg/mL).[13]
- Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
3. Solubilization of Formazan:
- After incubation, add a solubilization solution (e.g., acidified isopropanol (B130326) or dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[14]
- Mix thoroughly to ensure complete solubilization.
4. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
- Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Experimental Workflows
Understanding the underlying cellular mechanisms is crucial for the rational design of new therapies. In cystinosis, the primary genetic defect in the CTNS gene leads to the dysfunction of the lysosomal cystine transporter, cystinosin. This not only causes cystine accumulation but also disrupts other cellular processes, including autophagy and mTOR signaling.[15][16]
Mechanism of Cysteamine Action and Prodrug Strategy
The workflow for evaluating cysteamine and its prodrugs involves several key steps, from the initial chemical modification to the final assessment of cystine depletion.
Caption: Workflow for the development and in vitro evaluation of cysteamine prodrugs.
Altered Signaling in Cystinosis and Therapeutic Intervention
In cystinotic cells, the absence of functional cystinosin leads to lysosomal cystine accumulation, which in turn affects the mTORC1 signaling pathway and autophagy. Cysteamine treatment can reduce cystine levels, but it may not fully restore these altered signaling pathways.
References
- 1. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effectiveness of cysteamine and phosphocysteamine in elevating plasma cysteamine concentration and decreasing leukocyte free cystine in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Folate pro-drug of cystamine as an enhanced treatment for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylated derivatives of cystamine as enhanced treatments for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of cystine in cystinotic fibroblasts by homocysteine. Synergism of cysteamine with various reducing agents in depletion of cystine from cystinotic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cystinosis.org.uk [cystinosis.org.uk]
- 11. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Altered mTOR signalling in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Cysteamine Bitartrate's Efficacy Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cysteamine (B1669678) bitartrate (B1229483) across various cell lines, supported by experimental data. It is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in different pathological contexts.
Cysteamine bitartrate, an aminothiol, is an FDA-approved drug primarily used for the treatment of nephropathic cystinosis, a lysosomal storage disease.[1][2][3] Its primary mechanism of action involves the depletion of intralysosomal cystine.[1][2] Cysteamine enters the lysosome and reacts with cystine to form cysteine and a cysteine-cysteamine mixed disulfide, both of which can then exit the lysosome, thereby reducing cystine accumulation and subsequent cellular damage.[1][4] Beyond its established role in cystinosis, emerging research has highlighted its potential in other areas, including cancer and mitochondrial diseases, owing to its antioxidant properties and its ability to modulate various signaling pathways.[5][6][7]
Comparative Efficacy of this compound on Various Cell Lines
The therapeutic window and specific effects of this compound are highly dependent on the cell type and the pathological context. The following tables summarize the quantitative data from preclinical studies on different cell lines.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line(s) | Disease Model | Effective Concentration | Outcome | Key Findings |
| Multiple Glioblastoma (GBM) cell lines (U251, LN229, etc.) | Glioblastoma | < 0.2 mM (micromolar) | No significant cytotoxicity | Micromolar concentrations are non-toxic and do not significantly affect cell growth, making it suitable for targeting other cellular processes like invasion.[6] |
| > 1 mM (millimolar) | Decreased cell viability | Millimolar concentrations induce cytotoxicity in GBM cells.[6] | ||
| FBXL4 Human Fibroblasts | Mitochondrial Respiratory Chain (RC) Disease | 10 to 100 µM | Improved cell survival | This compound improved the survival of fibroblasts with multiple RC complex disease.[5][8] |
| Millimolar levels | Toxicity | Higher concentrations were found to be toxic, correlating with a marked induction of hydrogen peroxide production.[8] | ||
| Pancreatic Cancer Cell Lines (10 different lines) | Pancreatic Cancer | Non-cytotoxic doses | Decreased invasion and migration | Cysteamine was shown to reduce cancer cell invasion and migration without causing cell death.[7] |
| Leukemia Cells | Leukemia | Not specified | Decreased cell viability | Treatment with cysteamine led to a significant decrease in the viability of leukemia cells.[7] |
Table 2: Effect of this compound on Cell Invasion and Signaling
| Cell Line(s) | Disease Model | Assay | Concentration | Outcome |
| U251 and LN229 GBM cells | Glioblastoma | MMP Activity Assay | ~0.1 mM (IC50) | Inhibition of total Matrix Metalloproteinase (MMP) activity.[6] |
| Wound Healing Assay | ≥ 0.1 mM | Significant decrease in cell migration.[6] | ||
| Proximal Tubular Kidney Cells | Cystinosis | Western Blot | Not specified | Did not reverse the altered mTORC1 signaling caused by cystinosin deficiency.[9][10] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action in different disease models.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][5]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compound (this compound)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1 x 10³ cells/well for a 96-well plate). Include control wells with medium only for background luminescence measurement.
-
Treatment: After overnight incubation to allow cell attachment, treat the cells with various concentrations of this compound (e.g., 0.005 to 10 mM) for the desired duration (e.g., 48 hours).
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive potential of cells by quantifying their ability to move through a Matrigel-coated membrane.[6]
Materials:
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Cancer cell line of interest
-
Serum-free medium and complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet staining solution
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Assay Setup: Add 500 µL of complete medium to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The results are expressed as the average number of migrated cells per field.
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins in a sample, such as the apoptosis markers cleaved caspase-3 and cleaved PARP-1.[11][12]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
BCA assay kit for protein quantification
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP-1)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells treated with this compound in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspase-3 and PARP-1 is indicative of apoptosis.[11]
Conclusion
The experimental data compiled in this guide demonstrates that this compound exhibits diverse effects on different cell lines, which are largely dependent on the dosage and the cellular context. In glioblastoma cells, it shows promise as an anti-invasive agent at non-toxic micromolar concentrations.[6] For mitochondrial respiratory chain diseases, a narrow therapeutic window exists, with lower concentrations being beneficial and higher concentrations inducing toxicity.[5][8] Its foundational role in treating cystinosis by reducing cystine accumulation remains its most well-established application.[1][2]
The modulation of key signaling pathways, including MMPs, mTOR, and NF-κB, underscores the complex mechanisms through which this compound exerts its effects.[5][6] Further research is warranted to fully elucidate these pathways and to explore the therapeutic potential of this compound in a broader range of diseases. The provided experimental protocols offer a standardized framework for conducting such investigations.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Video: Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. ch.promega.com [ch.promega.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Altered mTOR signalling in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Cysteamine and mTOR Inhibitors in Cystinosis Models
For Researchers, Scientists, and Drug Development Professionals
Cystinosis is an autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] This genetic defect leads to the accumulation of cystine within lysosomes, resulting in multi-organ dysfunction, with the kidneys being particularly affected, leading to renal Fanconi syndrome.[1] For many years, the standard treatment has been cysteamine (B1669678), a cystine-depleting agent. However, cysteamine is not a cure and does not address all cellular pathologies associated with the disease.[1] Recent research has highlighted the role of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway in cystinosis, suggesting mTOR inhibitors as a potential therapeutic avenue.[1] This guide provides a comparative analysis of cysteamine and mTOR inhibitors in preclinical cystinosis models, presenting experimental data, methodologies, and key signaling pathways.
Mechanisms of Action: Two Distinct but Complementary Pathways
Cysteamine and mTOR inhibitors target different aspects of cystinosis pathophysiology, suggesting a potential for synergistic therapeutic effects.
Cysteamine: This aminothiol (B82208) compound enters the lysosome and chemically breaks down the accumulated cystine into cysteine and a cysteine-cysteamine mixed disulfide. These smaller molecules can then be transported out of the lysosome via alternative transporters, thereby reducing the cytotoxic cystine crystals.[1]
mTOR Inhibitors (e.g., Rapamycin, Everolimus): In cystinosis, the accumulation of cystine in the lysosome leads to the abnormal activation of the mTOR complex 1 (mTORC1) at the lysosomal surface.[1] This aberrant mTORC1 signaling disrupts critical cellular processes, most notably autophagy, which is the cell's natural recycling system. mTOR inhibitors work by blocking this hyperactive signaling, which helps to restore cellular homeostasis, particularly by rescuing the defective autophagy process.[1]
Comparative Efficacy in Preclinical Models
Recent studies utilizing human induced pluripotent stem cells (iPSCs), kidney organoids, and a cystinotic rat model have provided valuable insights into the differential and combined effects of cysteamine and mTOR inhibitors.
In Vitro Models: iPSCs and Kidney Organoids
Human iPSCs and kidney organoids derived from cystinosis patients have emerged as powerful tools for disease modeling and drug screening. These models recapitulate key features of the disease, including elevated cystine levels, enlarged lysosomes, increased apoptosis, and defective autophagy.[2][3][4]
Data Summary: Cysteamine vs. Everolimus in Cystinotic iPSCs and Kidney Organoids
| Phenotypic Abnormality | Cysteamine Monotherapy | mTOR Inhibitor (Everolimus) Monotherapy | Combination Therapy (Cysteamine + Everolimus) |
| Elevated Lysosomal Cystine | Corrected[2][3][4] | Not Corrected[2][3][4] | Corrected[2][3][4] |
| Enlarged Lysosomes | Partially Corrected | Partially Corrected[2][3][4] | Fully Corrected[2][3][4] |
| Increased Apoptosis | Not Corrected[2][3][4] | Corrected[2][3][4] | Corrected[2][3][4] |
| Defective Basal Autophagy | Not Corrected[2][3][4] | Corrected[2][3][4] | Corrected[2][3][4] |
Data synthesized from Hollywood et al., JASN 2020.
In Vivo Models: Cystinotic Rat Model
A recently developed cystinotic rat model that closely mimics the human disease phenotype, including failure to thrive, polyuria, polydipsia, and renal Fanconi syndrome, has been instrumental in evaluating the in vivo efficacy of these treatments.[5] Studies in this model have shown that a combination therapy of cysteamine and an mTOR inhibitor (everolimus) resulted in a superior reduction in tissue cystine levels and a greater improvement in kidney health compared to either treatment alone.
Data Summary: Cysteamine vs. Everolimus in a Cystinotic Rat Model
| Parameter | Cysteamine Monotherapy | mTOR Inhibitor (Everolimus) Monotherapy | Combination Therapy (Cysteamine + Everolimus) |
| Tissue Cystine Levels | Reduced | No significant reduction | Superior reduction compared to monotherapies |
| Urine Output | Reduced | Reduced | Superior reduction compared to monotherapies |
| Water Intake | Reduced | Reduced | Superior reduction compared to monotherapies |
| Gross Kidney Health | Improved | Improved | Superior improvement compared to monotherapies |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways and the experimental designs used to evaluate these therapies is crucial for interpreting the data and designing future studies.
Cystinosis Signaling Pathway and Therapeutic Interventions
The following diagram illustrates the central role of mTORC1 signaling in cystinosis and the points of intervention for cysteamine and mTOR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Human Induced Pluripotent Stem Cells and Kidney Organoids To Develop a Cysteamine/mTOR Inhibition Combination Therapy for Cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Human Induced Pluripotent Stem Cells and Kidney Organoids To Develop a Cysteamine/mTOR Inhibition Combination Therapy for Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. hrb.ie [hrb.ie]
Benchmarking Cysteamine Bitartrate Against Novel Therapies for Mitochondrial Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases represent a heterogeneous group of debilitating disorders with limited therapeutic options. For years, clinicians have repurposed drugs like cysteamine (B1669678) bitartrate (B1229483), an antioxidant, with the hope of mitigating the downstream effects of mitochondrial dysfunction. However, the landscape of mitochondrial disease therapeutics is rapidly evolving, with several novel therapies recently gaining regulatory approval or showing significant promise in clinical trials. This guide provides a comprehensive comparison of cysteamine bitartrate against these emerging treatments, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Comparative Analysis of Therapeutic Agents
This section provides a head-to-head comparison of this compound and key novel therapies. The data presented is a synthesis of findings from preclinical and clinical studies.
Mechanism of Action
The therapeutic strategies for mitochondrial diseases are diverse, targeting different aspects of mitochondrial and cellular function.
| Therapeutic Agent | Primary Mechanism of Action |
| This compound | Functions as an antioxidant, postulated to increase the biosynthesis of glutathione (B108866), a key cellular antioxidant.[1][2] Preclinical studies suggest it may also increase aspartate levels and flux, independent of total glutathione levels.[1][3][4][5] |
| Kygevvi™ (doxecitine and doxribtimine) | A substrate enhancement therapy that provides the necessary building blocks (pyrimidine nucleosides) for mitochondrial DNA (mtDNA) synthesis, bypassing the deficient enzyme in Thymidine (B127349) Kinase 2 deficiency (TK2d).[6][7] |
| Forzinity™ (elamipretide) | A mitochondria-targeting peptide that selectively binds to and stabilizes cardiolipin, a key phospholipid of the inner mitochondrial membrane. This interaction is believed to improve mitochondrial structure, enhance ATP production, and reduce reactive oxygen species (ROS) formation.[2][8][9][10][11] |
| Sonlicromanol (KH176) | A redox-modulating agent that targets key metabolic and inflammatory pathways. Its active metabolite acts as both a redox-modulator and an antioxidant.[12][13] It has been shown to enhance the efficiency of Complex I of the electron transport chain and activate the Nrf2 antioxidant response pathway.[14] |
| KL1333 | A novel NAD+ modulator that increases intracellular NAD+ levels.[1][15] This is thought to activate SIRT1 and AMPK, leading to increased mitochondrial biogenesis and function.[1][15] |
Preclinical Efficacy
Preclinical studies in various models provide the foundational evidence for the therapeutic potential of these compounds.
| Therapeutic Agent | Model Organism/System | Key Findings |
| This compound | C. elegans (gas-1 mutant) | Improved mitochondrial membrane potential and reduced oxidative stress; modest improvement in fecundity, but not lifespan.[1][3][4][5] |
| Danio rerio (zebrafish) | Protected against brain death induced by complex I and IV inhibitors (rotenone and azide).[1][3][4][5] | |
| Human fibroblasts (RC disease) | Improved cell survival under stress at 10-100 µM concentrations. Showed a narrow therapeutic window, with toxicity at millimolar concentrations due to increased hydrogen peroxide production.[1][3][4][5] Did not increase total glutathione levels.[1][3][4][5] | |
| Kygevvi™ | - | Information not prominently available in the provided search results. |
| Forzinity™ | Animal models of heart failure, neurodegeneration, ischemia-reperfusion injury | Demonstrated protective and restorative efficacy.[16] |
| Sonlicromanol | Patient-derived fibroblasts | Normalized increased prostaglandin (B15479496) E2 levels, a mediator of inflammation.[4] |
| KL1333 | MELAS patient fibroblasts | Increased ATP levels, decreased lactate (B86563) and ROS levels, and improved mitochondrial mass, membrane potential, and oxidative capacity.[1][15] |
Clinical Trial Data
Clinical trials provide the ultimate test of a drug's safety and efficacy in the target patient population.
| Therapeutic Agent | Indication | Phase | Key Efficacy Endpoints | Safety Profile |
| This compound (RP103) | Mitochondrial Diseases | Phase 2 (Terminated) | The open-label, dose-escalating study was terminated due to a lack of efficacy.[1][17][18] | Generally well-tolerated.[19] |
| Kygevvi™ | Thymidine Kinase 2 deficiency (TK2d) | Approved | Reduced the overall risk of death by approximately 86% compared to an external control group.[20][6][7] 75% of treated patients regained at least one lost motor milestone.[20] | Common side effects include diarrhea, vomiting, and abdominal pain. Elevated liver transaminases have been observed.[20] |
| Forzinity™ | Barth Syndrome | Approved (Accelerated) | Demonstrated improvement in knee extensor muscle strength.[21][22][23] In an open-label extension, improvements in the 6-minute walk test and reductions in fatigue were observed.[2][24] | The most common adverse reactions are injection site reactions.[22][23] |
| Sonlicromanol | Mitochondrial diseases (m.3243A>G mutation) | Phase 2b | Showed improvements in quality of life, mood, fatigue, and muscle function in a long-term open-label extension.[19][25][26][27] The primary endpoint in the randomized part of the trial was not met, but positive signals were seen in more severely affected patients.[25][26] | Well-tolerated with a favorable benefit/risk ratio for up to 1 year.[26][27] |
| KL1333 | Primary Mitochondrial Myopathies | Phase 1a/1b | Showed potential for reduced fatigue and improved functional strength (30-second sit-to-stand test) over ten days.[17][28][29][30] | Safe and well-tolerated, with dose-dependent gastrointestinal side effects.[17][28][30] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these therapies.
Assessment of Mitochondrial Respiration
-
Objective: To measure the rate of oxygen consumption in isolated mitochondria, permeabilized fibers, or intact cells to assess the function of the electron transport chain.
-
Methodology: High-Resolution Respirometry
-
Sample Preparation:
-
Isolated Mitochondria: Tissues or cells are homogenized, followed by differential centrifugation to isolate the mitochondrial fraction.[31]
-
Permeabilized Fibers/Cells: Cells or muscle fibers are treated with a mild detergent (e.g., digitonin (B1670571) or saponin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
Respirometry Assay:
-
The prepared sample is placed in a chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing a specific respiration medium.
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed. This involves the sequential addition of various substrates (e.g., pyruvate, glutamate, malate, succinate) to stimulate different parts of the electron transport chain, an uncoupler (e.g., FCCP) to measure maximal respiration, and inhibitors (e.g., rotenone, antimycin A) to block specific complexes.
-
Oxygen consumption rates are recorded in real-time.
-
-
Measurement of Oxidative Stress
-
Objective: To quantify the levels of reactive oxygen species (ROS) and assess oxidative damage in cells or tissues.
-
Methodology: Fluorescent Probes
-
Cell/Tissue Loading: Live cells or tissue sections are incubated with a fluorescent probe that is sensitive to specific ROS (e.g., MitoSOX™ Red for mitochondrial superoxide, DCFDA for general cellular ROS).
-
Treatment: The loaded cells/tissues are then treated with the therapeutic agent of interest.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of ROS.
-
Cell Viability Assays
-
Objective: To determine the effect of a therapeutic agent on cell survival and proliferation.
-
Methodology: MTT Assay
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of the therapeutic agent.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in mitochondrial diseases and their treatment can aid in understanding the mechanisms of action and experimental designs.
Signaling Pathways
Caption: Postulated signaling pathway of this compound in mitochondrial disease.
Caption: Mechanism of action of Elamipretide (Forzinity™) at the inner mitochondrial membrane.
Caption: Signaling pathway of KL1333 leading to enhanced mitochondrial biogenesis.
Experimental Workflows
Caption: General workflow for assessing mitochondrial respiration.
Caption: Workflow for the measurement of reactive oxygen species (ROS).
Conclusion
The therapeutic landscape for mitochondrial diseases is undergoing a significant transformation. While this compound has been explored for its antioxidant properties, its clinical efficacy in broad mitochondrial disease populations has not been established, leading to the termination of a key clinical trial. In contrast, novel therapies with more targeted mechanisms of action are demonstrating substantial promise. Kygevvi™ and Forzinity™ have achieved FDA approval for specific mitochondrial disorders, representing major breakthroughs for these patient communities. Other emerging drugs like sonlicromanol and KL1333 are advancing through clinical development with encouraging early data.
For researchers and drug developers, this comparative analysis highlights the shift from broad-spectrum antioxidant strategies to more targeted approaches that address the underlying pathophysiology of specific mitochondrial diseases. The continued development and evaluation of these novel therapies, guided by robust preclinical and clinical research, hold the key to improving the lives of individuals affected by these devastating disorders.
References
- 1. Frontiers | KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. FORZINITY™ for Muscle Strength in Barth Syndrome, USA [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U.S. FDA approves KYGEVVI[™] (doxecitine and doxribtimine), the first and only treatment for adults and children living with thymidine kinase 2 deficiency (TK2d) | UCB [ucb.com]
- 7. U.S. FDA approves KYGEVVI™ (doxecitine and doxribtimine), the first and only treatment for adults and children living with thymidine kinase 2 deficiency (TK2d) [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Elamipretide Hydrochloride used for? [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 13. Khondrion | Our science [khondrion.com]
- 14. What is Sonlicromanol used for? [synapse.patsnap.com]
- 15. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 20. neurologylive.com [neurologylive.com]
- 21. patientworthy.com [patientworthy.com]
- 22. stealthbt.com [stealthbt.com]
- 23. Stealth BioTherapeutics Announces FDA Accelerated Approval of FORZINITY™ (elamipretide HCl), the First Therapy for Progressive and Life-limiting Ultra-rare Genetic Disease Barth Syndrome [prnewswire.com]
- 24. pharmacally.com [pharmacally.com]
- 25. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 29. musculardystrophyuk.org [musculardystrophyuk.org]
- 30. Optimizing rare disorder trials: a phase 1a/1b randomized study of KL1333 in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Proper Disposal of Cysteamine Bitartrate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of cysteamine (B1669678) bitartrate (B1229483), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to be familiar with the potential hazards of cysteamine bitartrate. The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3][4]
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, consider additional protective clothing.[2][3]
-
Respiratory Protection: To prevent the inhalation of dust, use a NIOSH (US) or CEN (EU) approved particulate respirator, especially if engineering controls are insufficient.[3][5]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key safety and disposal data for this compound.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Hazardous Substance; Harmful if Swallowed; May cause skin, eye, and respiratory irritation. | [1][2][5] |
| Primary Disposal Method | Treat as hazardous chemical waste. Entrust to a licensed professional waste disposal service for incineration. | [1][4][5] |
| Prohibited Disposal | Do not dispose of in regular trash or pour down the drain.[1][6][7][8] Do not dispose of by evaporation.[8] | |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat, and particulate respirator. | [2][3][4] |
| Spill Cleanup | Use dry clean-up procedures to avoid generating dust.[2][5] Collect material in a labeled container for disposal.[1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1][3] The following protocol outlines the necessary steps for its collection and disposal.
1. Waste Identification and Segregation:
-
Characterize all this compound waste, including expired reagents, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, as hazardous chemical waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety officer.[2][9]
2. Waste Collection and Container Management:
-
Collect all solid and liquid this compound waste in a designated hazardous waste container.[1]
-
Use only containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof screw cap.[1][9]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][2]
-
Keep the waste container securely closed at all times, except when adding waste.[1][9]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][10] Provide secondary containment for the waste container.[6][9]
3. Disposal of Contaminated Packaging and Empty Containers:
-
Contaminated packaging should be disposed of as unused product.[5][11]
-
Empty containers must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[9]
-
After the first rinse is collected, containers can be triple-rinsed, and the labels must be fully removed or defaced before the container is disposed of as regular solid waste or recycled.[8][9]
4. Arranging for Final Disposal:
-
Once the waste container is full, securely close it and contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[1][5]
-
The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[4][5]
Caption: this compound Disposal Workflow
Experimental Protocols: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Methodology for Small Solid Spills:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Ensure Safety: Wear all required PPE, including respiratory protection, before starting cleanup.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
Avoid generating dust during cleanup.[1][2][5] Do not use methods that could make the powder airborne.
-
Carefully sweep up the solid material or use appropriate tools to put the spilled solid into a designated hazardous waste disposal container.[1][5][12]
-
Finish cleaning the area by spreading water on the contaminated surface and collecting the contaminated water for disposal as hazardous waste.[12]
-
Methodology for Large Solid Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's safety officer or emergency response team.[1]
-
Restrict Access: Prevent personnel from entering the contaminated area until the emergency response team has deemed it safe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. combi-blocks.com [combi-blocks.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Essential Safety and Operational Guide for Handling Cysteamine Bitartrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cysteamine bitartrate (B1229483). The following protocols are designed to ensure personal safety, minimize exposure, and establish clear operational and emergency procedures.
Cysteamine bitartrate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It may also cause irritation to the skin, eyes, and respiratory system.[2][3] Adherence to the following guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound, particularly in its powder form.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Prevents skin contact and absorption. Cysteamine may cause skin irritation.[3][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][2] | Protects eyes from dust particles, splashes, or aerosols of the compound.[4] |
| Body Protection | A long-sleeved lab coat that closes in the front. An impermeable or poly-coated gown is recommended for tasks with a higher risk of splashing.[1][2][4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for nuisance exposures, or higher-level cartridges like ABEK-P2 for greater protection).[2][4] | Required when handling the powder form outside of a primary engineering control to avoid inhalation of dust particles.[4] Work should primarily be conducted in a fume hood or with effective local exhaust ventilation.[6] |
| Footwear | Closed-toe shoes.[4] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational integrity.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][2][4][5]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects prior to use.[1][2]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal bags before starting work to minimize movement and potential contamination.
Handling and Usage
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2]
-
Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Conduct: Do not eat, drink, or smoke in the handling area.[1][3] Avoid contact with skin and eyes.[1][2][7]
Storage
-
Container: Keep the container tightly closed when not in use.[1][7]
-
Location: Store in a dry, cool, and well-ventilated place, away from incompatible materials or foodstuffs.[1]
-
Access: Store in a locked-up location to restrict access to authorized personnel only.[1]
Cleanup and Disposal
-
Decontamination: Wipe down all surfaces, equipment, and glassware that came into contact with the chemical using an appropriate cleaning agent.
-
Waste Disposal: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2][7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not discharge into sewer systems or the environment.[1][2]
-
Contaminated Materials: All disposable PPE, weigh boats, and other contaminated materials should be collected in a suitable, closed container for disposal as chemical waste.[1][2]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
